molecular formula C8H7N3O2 B1330967 Benzotriazol-2-yl-acetic acid CAS No. 4144-68-7

Benzotriazol-2-yl-acetic acid

Cat. No.: B1330967
CAS No.: 4144-68-7
M. Wt: 177.16 g/mol
InChI Key: DQVKBZMURLITOU-UHFFFAOYSA-N
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Description

Benzotriazol-2-yl-acetic acid (C8H7N3O2) is a benzotriazole derivative that serves as a valuable synthetic intermediate and pharmacophore in medicinal chemistry research. The compound features a carboxylic acid group attached to the 2-position of the benzotriazole ring system, and it has been identified as a new polymorph, with its crystal structure and hydrogen-bonding patterns detailed in crystallographic studies . Benzotriazole derivatives are recognized as a privileged structure in drug discovery due to their versatile biological properties . Researchers utilize this compound as a key building block in the synthesis of diverse heterocyclic systems for biological evaluation. Its applications in research include serving as a precursor for compounds with demonstrated antimicrobial activity , including against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, benzotriazole-based structures have shown promise in anticancer research, with some derivatives, such as benzotriazol acrylonitriles, demonstrating potent tubulin inhibition . The benzotriazole core is also often employed as a bioisosteric replacement for other triazolic systems to modulate the activity and properties of lead compounds . This product is intended for research purposes as a chemical intermediate and for in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVKBZMURLITOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349409
Record name Benzotriazol-2-yl-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-68-7
Record name Benzotriazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzotriazol-2-yl-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzotriazol-2-yl-acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Benzotriazolyl-acetic Acid Isomers

This technical guide provides a comprehensive overview of the core chemical properties of the two primary isomers of benzotriazolyl-acetic acid: 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid and 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction and Isomerism

Benzotriazolyl-acetic acid is a derivative of benzotriazole, a heterocyclic compound with a wide range of applications, including as a corrosion inhibitor and a scaffold in medicinal chemistry.[1][2] The parent benzotriazole molecule exists as a mixture of two tautomers, 1H-benzotriazole and 2H-benzotriazole. Consequently, substitution at the nitrogen atom can result in two different isomers of benzotriazolyl-acetic acid. The position of the acetic acid group on the triazole ring significantly influences the molecule's chemical and physical properties. This guide will address both the 1-yl and 2-yl isomers.

Chemical and Physical Properties

The fundamental chemical and physical properties of both isomers are summarized below. It is important to note that while data for the 1-yl isomer is more readily available, information for the 2-yl isomer is less common in the literature.

Table 1: General Properties of Benzotriazolyl-acetic Acid Isomers

Property2-(1H-1,2,3-benzotriazol-1-yl)acetic acid2-(2H-1,2,3-benzotriazol-2-yl)acetic acid
Synonyms 1H-Benzotriazole-1-acetic acidBenzotriazol-2-yl-acetic acid
CAS Number 4144-64-3[3]Not explicitly found
Chemical Formula C₈H₇N₃O₂[3]C₈H₇N₃O₂
Molecular Weight 177.16 g/mol 177.17 g/mol
Appearance White crystalline solid[1]Colorless block crystals

Table 2: Physicochemical Data of Benzotriazolyl-acetic Acid Isomers

Property2-(1H-1,2,3-benzotriazol-1-yl)acetic acid2-(2H-1,2,3-benzotriazol-2-yl)acetic acid
Melting Point 214-221 °C[1]Data not available for a specific melting point, but a new polymorph has been characterized.
Boiling Point Data not availableData not available
Solubility Slightly soluble in DMSO, very slightly soluble in Methanol.[4] 9.1 µg/mL at pH 7.4.Soluble in dimethylformamide for crystallization.
pKa Data not availableData not available

Spectral Data

Spectroscopic data is crucial for the identification and characterization of these isomers.

2-(1H-1,2,3-benzotriazol-1-yl)acetic acid
  • ¹H-NMR (DMSO-d6, δ ppm): A derivative, [(1H-benzotriazol-1-ylacetyl)amino]acetic acid, shows aromatic protons around 7.2 ppm, a CONH proton at 6.9 ppm, and a COOH proton at 12.2 ppm.[5]

  • IR (KBr, cm⁻¹): For a derivative, characteristic peaks are observed for aromatic C-H (2835.93), C=C (1493.93), and C=O (1677.21).[5] Another derivative shows aromatic C-H at 3017.14, -N=N- at 1508.24, and -C=O at 1682.70.[5]

  • Mass Spectrometry (m/z): The m+ ion for [(1H-benzotriazol-1-ylacetyl)amino]acetic acid is reported at 234.[5]

2-(2H-1,2,3-benzotriazol-2-yl)acetic acid

Experimental Protocols

Synthesis of 1H-Benzotriazole (Parent Compound)

A common starting material is the parent benzotriazole, which can be synthesized as follows:

  • Dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 ml of water. Gentle warming may be required.[5]

  • Cool the solution to 15°C and stir.[5]

  • Add a solution of 7.5 g of sodium nitrite in 15 ml of water in portions. The temperature will rise to about 85°C and then cool down.[5]

  • Continue stirring as the mixture cools.[5]

  • Chill the mixture thoroughly in an ice bath to precipitate the product.[6]

  • Collect the pale brown solid by vacuum filtration and wash with ice-cold water.[6]

Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid

This isomer is typically synthesized via its ethyl ester intermediate.

Step 1: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate

  • A mixture of 1H-benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and 0.3 g of K₂CO₃ in 60 ml of acetone is stirred for 10 hours.[5]

  • Alternatively, 1H-benzotriazole (1 mmol) and sodium hydroxide (1 mmol) are dissolved in ethanol (10 ml).[7]

  • An ethanol (5 ml) solution of ethyl 2-chloroacetate (1 mmol) is added dropwise and stirred for 4 hours at room temperature.[7]

  • The solvent is removed under reduced pressure, or the mixture is filtered to isolate the product.[5][7]

Step 2: Hydrolysis to 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid The ethyl ester is then hydrolyzed to the carboxylic acid, typically using standard aqueous acid or base hydrolysis methods, followed by acidification to precipitate the product.

Crystallization of a New Polymorph of 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid

A new polymorph of the 2-yl isomer has been isolated and characterized.

  • Solid 2-(2H-benzotriazol-2-yl)acetic acid is dissolved in dimethylformamide.

  • The solution is filtered and left for slow evaporation of the solvent at 30°C.

  • Colorless block crystals are obtained after two weeks.

Mandatory Visualizations

Synthesis Workflow of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A o-Phenylenediamine C 1H-Benzotriazole A->C Diazotization B Sodium Nitrite + Acetic Acid B->C E Ethyl 1H-benzotriazol-1-ylacetate C->E N-Alkylation D Ethyl Chloroacetate + Base (e.g., K2CO3) D->E F 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid E->F Hydrolysis

Caption: Synthesis pathway for 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid.

Logical Relationship of Benzotriazole Derivative Applications

Due to a lack of specific signaling pathway information for this compound, the following diagram illustrates the logical relationship between the core benzotriazole structure and its diverse biological activities, which are areas of active research for its derivatives.

G cluster_derivatives Chemical Modifications cluster_activities Potential Biological Activities A Benzotriazole Core Structure B Substitution at N1 or N2 (e.g., with acetic acid) A->B Leads to C Ring Substitutions A->C Leads to D Antimicrobial B->D E Antiviral B->E F Anticancer B->F G Anti-inflammatory B->G C->D C->E C->F C->G

Caption: Relationship between benzotriazole structure and its biological activities.

Biological Activity and Potential Applications

While specific data on the biological activity of this compound is limited, the broader class of benzotriazole derivatives is known for a wide spectrum of pharmacological activities. These include:

  • Antimicrobial and Antifungal Activity: Various derivatives have shown efficacy against bacteria such as S. aureus, B. subtilis, and E. coli, as well as fungi like A. niger and C. albicans.[5]

  • Antiviral Properties: Benzotriazole derivatives have been investigated for their potential against a range of viruses.[8]

  • Anti-inflammatory and Analgesic Effects: Certain substituted benzotriazoles have demonstrated anti-inflammatory and pain-relieving properties.[7]

  • Anticancer Activity: The benzotriazole scaffold is being explored for the development of new anticancer agents.[9]

  • Corrosion Inhibition: Benzotriazol-1-yl-acetic acid is noted for its effectiveness as a corrosion inhibitor for metals.[1]

The acetic acid moiety in the title compounds provides a handle for further chemical modifications, such as the formation of amides and esters, to produce a library of compounds for drug discovery and screening.[5]

Crystallographic Information

A new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid has been identified, crystallizing in the space group C2/c. In this structure, the molecule is non-planar, and the crystal structure is characterized by helices formed through O—H···N hydrogen bonding. Additionally, π–π stacking interactions are observed between the benzotriazole fragments of adjacent molecules, a feature not present in the previously known polymorph. This detailed structural information is invaluable for computational modeling and understanding intermolecular interactions.

References

An In-depth Technical Guide to the Synthesis of Benzotriazol-2-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzotriazol-2-yl-acetic acid, a molecule of interest in medicinal chemistry and materials science. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of benzotriazole with an appropriate ethyl haloacetate, which generally yields a mixture of two constitutional isomers: ethyl 2-(1H-benzotriazol-1-yl)acetate and ethyl 2-(2H-benzotriazol-2-yl)acetate. The second step is the selective hydrolysis of the desired N2-isomer to the final carboxylic acid product.

Reaction Scheme:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis benzotriazole Benzotriazole intermediate_ester_N1 Ethyl 2-(1H-benzotriazol-1-yl)acetate benzotriazole->intermediate_ester_N1 Isomer 1 intermediate_ester_N2 Ethyl 2-(2H-benzotriazol-2-yl)acetate benzotriazole->intermediate_ester_N2 Isomer 2 ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate_ester_N1 ethyl_chloroacetate->intermediate_ester_N2 final_acid This compound intermediate_ester_N2->final_acid base Base (e.g., K2CO3) base->benzotriazole hydrolysis Hydrolysis (e.g., K2CO3, H2O) hydrolysis->intermediate_ester_N2

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2H-benzotriazol-2-yl)acetate

The alkylation of benzotriazole with ethyl chloroacetate typically yields a mixture of N1 and N2 isomers. While selective N2-alkylation methods exist, they often require specific catalysts. A common approach involves the separation of the desired N2-isomer from the mixture.

Protocol for Mixed Isomer Synthesis:

A mixture of benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and anhydrous potassium carbonate (0.3 g) in 60 ml of acetone is stirred for 10 hours.[1] The solvent is then removed under reduced pressure to yield a mixture of ethyl 2-(1H-benzotriazol-1-yl)acetate and ethyl 2-(2H-benzotriazol-2-yl)acetate.

Separation of Isomers:

The separation of the N1 and N2 isomers can be achieved by column chromatography on silica gel. The specific eluent system will need to be determined empirically, but a gradient of ethyl acetate in hexane is a common starting point.

Step 2: Hydrolysis of Ethyl 2-(2H-benzotriazol-2-yl)acetate

The hydrolysis of the ester to the carboxylic acid can be performed under basic conditions. A microwave-assisted method offers a rapid and efficient route to the potassium salt of the desired acid.

Protocol for Hydrolysis (Microwave-Assisted):

In a microwave reactor, a mixture of ethyl 2-(2H-benzotriazol-2-yl)acetate and potassium carbonate in water is subjected to microwave irradiation. The reaction progress should be monitored by thin-layer chromatography. This procedure yields potassium 2-(2H-benzotriazol-2-yl)acetate.[2]

Conversion to Free Acid:

To obtain the free this compound, the resulting aqueous solution containing the potassium salt is acidified, typically with a dilute mineral acid like hydrochloric acid, until the solution is acidic to litmus paper. The precipitated solid is then collected by filtration, washed with cold water, and dried.

Purification of this compound:

The crude product can be purified by recrystallization. Solid this compound can be dissolved in dimethylformamide, filtered, and the solution is left for slow evaporation of the solvent at 30°C to yield colorless block crystals.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the potassium salt of this compound via microwave-assisted hydrolysis.

ParameterValueReference
Product Potassium 2-(2H-benzotriazol-2-yl)acetate[2]
Yield 87%[2]
Melting Point >200 °C (decomposes)[2]
¹H NMR (400 MHz, CD₃OD/CDCl₃) δ (ppm) 5.36 (s, 2H, CH₂C=O), 7.41–7.46 (m, 2H, Harom), 7.87–7.91 (m, 2H, Harom)[2]
¹³C NMR (100 MHz, CD₃OD/CDCl₃) δ (ppm) 60.5, 118.6, 127.1, 145.3, 172.2 (C=O)[2]
FTIR ν (cm⁻¹) 3366, 2964, 1601, 1384, 747[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

G start Start alkylation N-Alkylation of Benzotriazole start->alkylation separation Isomer Separation (Column Chromatography) alkylation->separation hydrolysis Microwave-Assisted Hydrolysis separation->hydrolysis N2-Isomer acidification Acidification hydrolysis->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (from DMF) filtration->recrystallization end Final Product recrystallization->end

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements.

References

An In-depth Technical Guide to Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzotriazol-2-yl-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, synthesis, and known biological activities, presenting data in a clear, structured format for ease of comparison and use in a research and development setting.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical and Crystallographic Data for a Polymorph of 2-(2H-Benzotriazol-2-yl)acetic acid [4]

PropertyValue
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.17 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a11.719 (9) Å
b8.308 (3) Å
c17.246 (5) Å
β96.703 (5)°
Volume1667.6 (15) ų
Z8

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 2-(2H-benzotriazol-2-yl)acetic acid is not widely published. However, based on the known synthesis of its 1-yl isomer and general principles of N-alkylation of benzotriazoles, a plausible synthetic route can be proposed. This would typically involve the N-alkylation of 2H-benzotriazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Proposed Synthesis of 2-(2H-benzotriazol-2-yl)acetic acid

The synthesis can be envisioned as a two-step process:

  • Alkylation of 2H-Benzotriazole: Reaction of 2H-benzotriazole with ethyl chloroacetate in the presence of a base to yield ethyl 2-(2H-benzotriazol-2-yl)acetate.

  • Hydrolysis: Hydrolysis of the ethyl ester to afford the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)acetate (for reference) [5][6][7]

A similar protocol could be adapted for the 2-yl isomer.

  • Materials: 1H-benzotriazole, sodium hydroxide, ethanol, ethyl 2-chloroacetate.

  • Procedure:

    • Dissolve 1 mmol of 1H-benzotriazole and 1 mmol of sodium hydroxide in 10 ml of ethanol.

    • Add a solution of 1 mmol of ethyl 2-chloroacetate in 5 ml of ethanol dropwise to the mixture.

    • Stir the reaction mixture for 4 hours at room temperature.

    • Filter the mixture.

    • Allow the filtrate to crystallize at room temperature for several days to obtain colorless block crystals of ethyl 2-(1H-benzotriazol-1-yl)acetate.

Crystallization of 2-(2H-benzotriazol-2-yl)acetic acid Polymorph

Experimental Protocol: [4]

  • Materials: Solid 2-(2H-benzotriazol-2-yl)acetic acid, dimethylformamide.

  • Procedure:

    • Dissolve the solid 2-(2H-benzotriazol-2-yl)acetic acid in dimethylformamide.

    • Filter the solution.

    • Leave the filtered solution for slow evaporation of the solvent at 30°C.

    • Colorless block crystals are obtained after two weeks.

Biological Activity and Potential Signaling Pathways

Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] While specific studies on the mechanism of action of 2-(2H-benzotriazol-2-yl)acetic acid are limited, research on related benzotriazole compounds suggests potential involvement in key cellular signaling pathways.

Inhibition of Protein Kinases

Several benzotriazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, certain derivatives have shown inhibitory activity against Casein Kinase 2 (CK2) and NIMA-related kinases (NEKs), which are implicated in cancer cell proliferation and survival.[9][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Growth_Factor_Receptor->Upstream_Kinase Activates NEK2 NEK2 Upstream_Kinase->NEK2 Activates Downstream_Effectors Downstream Effectors NEK2->Downstream_Effectors Phosphorylates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Benzotriazol-2-yl-acetic_acid This compound Benzotriazol-2-yl-acetic_acid->NEK2 Inhibits G cluster_cell Hepatocarcinoma Cell Benzotriazol-2-yl-acetic_acid This compound ROS_Generation Increased ROS Generation Benzotriazol-2-yl-acetic_acid->ROS_Generation Induces Mitochondrial_Damage Mitochondrial Membrane Potential Disruption ROS_Generation->Mitochondrial_Damage Causes Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Triggers G Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Extraction Liquid-Liquid or Solid-Phase Extraction Supernatant_Collection->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis

References

An In-Depth Technical Guide to the Molecular Structure of Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure of Benzotriazol-2-yl-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles crystallographic data, experimental protocols for its synthesis and characterization, and logical workflows to facilitate a comprehensive understanding of this molecule.

Molecular Identity and Structure

This compound is an isomer of benzotriazolyl acetic acid where the acetic acid moiety is attached to the nitrogen at position 2 of the benzotriazole ring system. This substitution pattern significantly influences its electronic properties and spatial conformation compared to its 1-yl counterpart.

2D Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.17 g/mol [1]
SMILES O=C(O)CN1N=C2C=CC=CC2=N1N/A
InChI InChI=1S/C8H7N3O2/c12-8(13)5-11-10-7-4-2-1-3-6(7)9-11/h1-4H,5H2,(H,12,13)N/A
CAS Number 1351351-32-0 (related hydrazide)

Note: Specific SMILES, InChI, and CAS numbers for the 2-yl acetic acid were not explicitly found in the search results; identifiers are based on the known structure or for closely related derivatives.

G Name This compound Formula Formula: C₈H₇N₃O₂ Name->Formula MW Mol. Weight: 177.17 Name->MW Structure 2D/3D Structure Name->Structure Identifiers Chemical Identifiers Name->Identifiers SMILES SMILES String Identifiers->SMILES InChI InChI Key Identifiers->InChI CAS CAS Number Identifiers->CAS

Caption: Logical relationships of molecular identifiers.

Crystallographic and Physicochemical Data

The definitive molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. A 2012 study reported a new polymorph, providing precise data on its solid-state conformation and intermolecular interactions.[1][2]

The molecule is non-planar, with the carboxyl group twisted significantly away from the plane of the benzotriazole ring by a dihedral angle of 88.41°.[1] This conformation is crucial for its packing in the crystal lattice. The crystal structure is characterized by helices sustained by strong O—H···N hydrogen bonds and further stabilized by C—H···O interactions and π-π stacking between the benzotriazole fragments of adjacent molecules.[1][2]

Table 2: Summary of Quantitative Crystallographic Data (Polymorph II)

ParameterValueReference
Crystal System Monoclinic[1]
Space Group C2/c[1][2]
Unit Cell Dimensions a = 11.719 Å, b = 8.308 Å, c = 17.246 Å, β = 96.703°[1]
Molecules per Unit Cell (Z) 8[1][2]
Dihedral Angle (Carboxyl vs. Ring) 88.41 (15)°[1]
O—H···N Hydrogen Bond D···A distance = 2.7273 (17) Å, D—H···A angle = 171°[1]
π-π Stacking Distances 3.593 (10) Å and 3.381 (10) Å (centroid-centroid)[1][2]

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques, with specific conditions required for crystallization and structural analysis.

The synthesis of the benzotriazole core is a foundational step. While specific protocols for the direct synthesis of the 2-yl acetic acid derivative are not detailed in the provided results, a general pathway can be outlined based on the synthesis of the parent compound and its derivatives.

Protocol 1: Synthesis of Benzotriazole Core This procedure is adapted from established methods for creating the benzotriazole ring system.[3]

  • Reaction Setup: Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

  • Diazotization: Cool the solution to approximately 15°C and slowly add an aqueous solution of sodium nitrite. The temperature will rise as the exothermic reaction proceeds.

  • Cyclization: The intermediate diazonium salt spontaneously cyclizes to form the benzotriazole ring.

  • Isolation: Upon cooling, the benzotriazole product precipitates and can be collected by filtration.

Protocol 2: Crystallization of this compound This protocol is for obtaining single crystals suitable for X-ray diffraction analysis.[1]

  • Dissolution: Dissolve the solid crude this compound in dimethylformamide (DMF) at 30°C.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Slow Evaporation: Leave the filtered solution undisturbed, allowing the solvent to evaporate slowly over a period of two weeks.

  • Crystal Collection: Collect the colorless block crystals that form.

Characterization relies on a combination of spectroscopic and diffraction methods to confirm the identity and elucidate the structure of the compound.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal obtained from Protocol 2 is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer, typically with Cu Kα radiation.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by least-squares procedures to yield the final atomic coordinates and geometric parameters.[1][4]

Protocol 4: Spectroscopic Analysis (General) While specific spectra for the title compound are not provided, the following are standard techniques used for characterizing benzotriazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are reported in ppm relative to an internal standard (TMS).[5] This confirms the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: FTIR spectra are typically recorded using the KBr pellet method. Characteristic absorption bands confirm the presence of functional groups, such as C=O stretching for the carboxylic acid and vibrations associated with the benzotriazole ring.[6]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[7]

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reactants o-Phenylenediamine + NaNO₂ / Acetic Acid Synthesis Diazotization & Cyclization Reactants->Synthesis Alkylation N-Alkylation with Chloroacetic Acid Derivative Synthesis->Alkylation Crude Crude Product Alkylation->Crude Purification Crystallization from DMF Crude->Purification Crystals Pure Crystals Purification->Crystals XRD X-Ray Diffraction Crystals->XRD NMR NMR Spectroscopy Crystals->NMR IR IR Spectroscopy Crystals->IR MS Mass Spectrometry Crystals->MS

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Solubility of Benzotriazol-2-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for Benzotriazol-2-yl-acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the solubility characteristics of this compound.

Introduction

This compound is a chemical compound that belongs to the benzotriazole family of heterocyclic compounds. Derivatives of benzotriazole are of interest for their potential biological activities. The solubility of a compound is a critical physicochemical property, influencing its behavior in various experimental and physiological systems. It is a key parameter in drug discovery and development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Solubility Data

Despite a comprehensive search of available scientific literature, specific quantitative solubility data for this compound in various solvents could not be located. The existing literature primarily focuses on the synthesis, crystallography, and biological activities of benzotriazole derivatives, with limited reporting on their fundamental physicochemical properties such as solubility.

Qualitative Solubility Information

While quantitative data is not available, qualitative information regarding the solubility of this compound has been reported in the context of crystallization experiments. This information provides an indication of a suitable solvent for dissolving the compound.

SolventSolubilityTemperatureReference
Dimethylformamide (DMF)Soluble30°C[1]

This qualitative data point is valuable for researchers looking to work with this compound in solution, particularly for crystallization or reaction purposes.

Experimental Protocols

The following section details the experimental method in which the solubility of this compound in dimethylformamide was observed.

Crystallization of a New Polymorph of 2-(2H-benzotriazol-2-yl)acetic acid [1]

  • Objective: To obtain single crystals of a new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid.

  • Methodology:

    • Solid this compound was dissolved in dimethylformamide (DMF).

    • The resulting solution was filtered to remove any insoluble impurities.

    • The filtered solution was left undisturbed for slow evaporation of the solvent at a constant temperature of 30°C.

    • Colorless block-shaped crystals were obtained after a period of two weeks.

This protocol indicates that this compound is sufficiently soluble in dimethylformamide at 30°C to allow for the preparation of a solution suitable for crystallization.

General Experimental Workflow for Solubility Determination

While the specific protocol for determining the quantitative solubility of this compound was not found, a general experimental workflow for such a determination is presented below. This diagram illustrates a common method used in chemical research to ascertain the solubility of a solid compound in a given solvent.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start: Select Compound and Solvent prepare_suspension Prepare a suspension of excess solid in the solvent start->prepare_suspension equilibrate Agitate the suspension at a constant temperature for a set time (e.g., 24-48h) to reach equilibrium prepare_suspension->equilibrate separate Separate the solid and liquid phases (e.g., centrifugation, filtration) equilibrate->separate analyze Analyze the concentration of the solute in the saturated solution (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (e.g., in mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: General workflow for determining the solubility of a solid compound.

Conclusion

The available information on the solubility of this compound is currently limited to a qualitative observation of its solubility in dimethylformamide. For drug development and other research applications, quantitative determination of its solubility in a range of pharmaceutically and industrially relevant solvents (e.g., water, ethanol, buffers at various pH values) is highly recommended. The general experimental workflow provided can serve as a template for designing such studies. Further research is required to establish a comprehensive solubility profile for this compound.

References

The Core Mechanism of Action of Benzotriazol-2-yl-acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazol-2-yl-acetic acid is a heterocyclic compound belonging to the benzotriazole class of molecules, which are recognized for a wide spectrum of biological activities. While direct and comprehensive studies on the specific mechanism of action of this compound are not extensively available in the current body of scientific literature, this technical guide synthesizes the existing evidence for related benzotriazole derivatives to propose a well-founded hypothesis for its primary mode of action. Drawing parallels from the established pharmacology of structurally similar compounds, particularly those possessing an acetic acid moiety, this document posits that the principal mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes , leading to a reduction in prostaglandin synthesis. This guide provides a detailed exploration of this proposed mechanism, supported by data from related compounds, comprehensive experimental protocols for its validation, and visual representations of the pertinent biological pathways and workflows.

Introduction

Benzotriazole and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[1] The benzotriazole scaffold, a bicyclic system composed of a benzene ring fused to a triazole ring, serves as a versatile pharmacophore. The frequent observation of anti-inflammatory and analgesic activities among benzotriazole derivatives suggests a common underlying mechanism of action, likely involving key targets in the inflammatory cascade.[2][3]

This guide focuses on this compound, a specific derivative characterized by an acetic acid group attached to the 2-position of the benzotriazole ring system. The presence of the acetic acid functional group is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their interaction with the active site of cyclooxygenase enzymes.[4] Therefore, it is hypothesized that this compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2.

Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The central hypothesis for the mechanism of action of this compound is its role as an inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[5] By inhibiting these enzymes, this compound would effectively block the production of these inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.

The Arachidonic Acid Cascade and the Role of COX Enzymes

The inflammatory response is a complex biological process, and the arachidonic acid cascade is a central pathway in its propagation. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway, the proposed target of this compound, leads to the production of prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in physiological functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation and pain.

The inhibition of COX-2 is a key therapeutic target for anti-inflammatory drugs, while the concurrent inhibition of COX-1 is often associated with the gastrointestinal side effects of traditional NSAIDs.

Structural Rationale for COX Inhibition

The structural features of this compound support its potential as a COX inhibitor. The acetic acid moiety is a critical pharmacophore that can interact with key amino acid residues, such as arginine, within the active site of the COX enzymes. This interaction is a common feature among many NSAIDs and is essential for their inhibitory activity. The benzotriazole ring system, with its aromatic and heterocyclic nature, can engage in hydrophobic and pi-stacking interactions within the enzyme's active site, further contributing to binding affinity and inhibitory potency.

Quantitative Data for Related Benzotriazole Derivatives

While specific quantitative data for the COX inhibitory activity of this compound is not currently available in the literature, the following tables summarize the inhibitory concentrations (IC50) for other benzotriazole derivatives and common NSAIDs against COX-1 and COX-2. This data provides a valuable reference for the expected potency and selectivity of this class of compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected NSAIDs [5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Indomethacin0.00900.310.029
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Celecoxib826.812

Table 2: In Vitro COX-2 Inhibitory Activity and Selectivity of Tethered 1,2,3-Triazole and Benzenesulfonamide Derivatives of NSAIDs [6]

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
6b0.0413.15329
6e0.0511.23225
6j0.0412.48312
Celecoxib0.0514.70294

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, the following detailed experimental protocols are provided.

In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the in vitro inhibitory activity of this compound against both COX-1 and COX-2.[7][8]

4.1.1. Materials

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)

  • COX Cofactor (e.g., a solution containing necessary cofactors for enzyme activity)

  • Arachidonic Acid (substrate)

  • NaOH

  • Ethanol

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 535/587 nm)

4.1.2. Procedure

  • Reagent Preparation:

    • Prepare working solutions of COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

    • Reconstitute COX-1 and COX-2 enzymes in COX Assay Buffer to the recommended concentration. Keep on ice.

    • Prepare a stock solution of Arachidonic Acid by reconstituting in ethanol, followed by dilution with NaOH and purified water.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) and positive controls in COX Assay Buffer.

    • In a 96-well plate, add the following to designated wells:

      • Enzyme Control (EC): 10 µL of Assay Buffer.

      • Inhibitor Control (IC): 10 µL of the respective positive control inhibitor.

      • Sample Screen (S): 10 µL of the diluted test compound.

      • Solvent Control (optional): 10 µL of the solvent used to dissolve the test compound.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a microplate reader set to Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for the test compound relative to the Enzyme Control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Prostaglandin E2 (PGE2) Synthesis Assay

This assay measures the production of PGE2 in a cellular context, providing a more physiologically relevant assessment of COX inhibition.

4.2.1. Materials

  • Cell line capable of producing PGE2 upon stimulation (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Indomethacin)

  • PGE2 ELISA kit

  • Cell lysis buffer

  • Microplate reader for ELISA

4.2.2. Procedure

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours) to induce PGE2 production.

  • Sample Collection:

    • Collect the cell culture supernatant for the measurement of secreted PGE2.

    • Lyse the cells to measure intracellular PGE2 if desired.

  • PGE2 Measurement:

    • Quantify the concentration of PGE2 in the collected samples using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the stimulated, untreated control.

    • Determine the IC50 value for the inhibition of PGE2 synthesis.

In Vivo Acetic Acid-Induced Writhing Test

This in vivo assay assesses the analgesic activity of a compound, which is often correlated with its anti-inflammatory properties.[10]

4.3.1. Materials

  • Male albino mice (20-25 g)

  • Test compound (this compound)

  • Positive control (e.g., Aspirin or Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for administration

4.3.2. Procedure

  • Animal Grouping and Administration:

    • Divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

    • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • Induction of Writhing:

    • After a set pre-treatment time (e.g., 30-60 minutes), administer 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation:

    • Immediately after acetic acid injection, place each mouse in an individual observation cage.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a defined period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of protection (analgesic activity) for the test and positive control groups using the following formula:

      • % Protection = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Visualizations

Signaling Pathway

Arachidonic_Acid_Cascade cluster_0 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimuli PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX1_COX2 COX-1 & COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation BTA_AA This compound BTA_AA->COX1_COX2 Inhibition PLA2 Phospholipase A2

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

COX_Inhibitor_Screening_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate with controls and test compound dilutions Start->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Buffer, Probe, Cofactor, COX Enzyme) Plate_Setup->Add_Reaction_Mix Initiate_Reaction Initiate reaction with Arachidonic Acid Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze data: Calculate slope and % inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 value Analyze_Data->Determine_IC50

Caption: Workflow for in vitro COX inhibitor screening assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, a strong hypothesis based on the established pharmacology of the benzotriazole class and the presence of the acetic acid moiety points towards the inhibition of cyclooxygenase enzymes. This guide provides a comprehensive framework for investigating this proposed mechanism, including detailed experimental protocols and the necessary context from related compounds. Further research, employing the methodologies outlined herein, is essential to definitively elucidate the molecular targets and signaling pathways modulated by this compound, thereby paving the way for its potential development as a therapeutic agent.

References

Spectroscopic and Structural Analysis of Benzotriazol-2-yl-acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for Benzotriazol-2-yl-acetic acid. Due to the limited availability of comprehensive public data, this document focuses on the existing crystallographic information and provides context through data from related compounds. Further experimental work is required to fully elucidate the complete spectroscopic profile of this compound.

Molecular Structure and Crystallography

This compound (C₈H₇N₃O₂) is a derivative of benzotriazole, a bicyclic heterocyclic compound. The acetic acid moiety is attached to the nitrogen at position 2 of the benzotriazole ring.

Two polymorphs of this compound have been identified through single-crystal X-ray diffraction studies. The crystallographic data for these forms are summarized in the table below. The initial crystal structure was reported by Giordano & Zagari in 1978, with a second polymorph identified more recently.[1]

ParameterPolymorph I (Giordano & Zagari, 1978)Polymorph II
Formula C₈H₇N₃O₂C₈H₇N₃O₂
Molecular Weight 177.17 g/mol 177.17 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a 9.94(2) Å11.719(9) Å
b 8.48(2) Å8.308(3) Å
c 10.63(2) Å17.246(5) Å
β 112.6(1)°96.703(5)°
Volume Not specified1667.6(15) ų
Z 48

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. The following sections provide available data and information on related compounds for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparative purposes, the ¹H NMR data for the closely related compound, Ethyl 2-(1H-benzotriazol-2-yl)acetate , is presented below. It is important to note that the chemical shifts, particularly for the methylene protons and the ethyl group, will differ from those of the free acid.

CompoundSolventChemical Shift (δ) ppm
Ethyl 2-(1H-benzotriazol-2-yl)acetateCDCl₃1.26 (t, J= 7.1 Hz, 3H), 4.25 (q, J= 7.1 Hz, 2H), 5.42 (s, 2H), 7.38-7.48 (m, 2H), 7.88-7.98 (m, 2H)
Infrared (IR) Spectroscopy

A specific IR spectrum for this compound has not been found in the available literature.

Based on the functional groups present in the molecule (carboxylic acid, aromatic ring, triazole system), the following characteristic absorption bands would be expected:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic acid)1725-1700
C=C stretch (Aromatic)1600-1450
N=N stretch (Triazole)1630-1575
Mass Spectrometry (MS)

Publicly available mass spectrometry data for this compound is currently unavailable. The expected molecular ion peak ([M]⁺) for this compound would be at an m/z of 177.0538, corresponding to the molecular formula C₈H₇N₃O₂.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not extensively documented in the public domain. However, general synthetic methods for benzotriazole derivatives can be adapted.

General Synthesis of Benzotriazole Derivatives

A common method for the synthesis of benzotriazole is the diazotization of o-phenylenediamine with sodium nitrite in the presence of a weak acid like acetic acid.[2][3] For the synthesis of N-substituted benzotriazoles, including those with an acetic acid moiety, a subsequent alkylation step is typically employed. Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of benzotriazole, offering reduced reaction times and improved yields.[4]

A plausible synthetic route to this compound would involve the reaction of benzotriazole with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. The separation of the N1 and N2 isomers is a critical step in this synthesis and often requires chromatographic techniques.

General Spectroscopic Analysis Methods

Standard spectroscopic techniques would be employed for the characterization of this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.[5]

Biological Activity and Signaling Pathways

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties.[6][7] However, no specific information regarding the signaling pathways modulated by this compound was identified in the reviewed literature. Further research is necessary to explore the specific biological targets and mechanisms of action of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow start Starting Materials (Benzotriazole, Haloacetic acid derivative) synthesis N-Alkylation Reaction (e.g., Microwave-assisted) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Chromatography, Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: A generalized workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

Technical Guide: Physical and Chemical Characteristics of 2-(2H-Benzotriazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-(2H-benzotriazol-2-yl)acetic acid (also referred to as 2-BTAA). Benzotriazole derivatives are a class of heterocyclic compounds recognized for their wide-ranging biological activities. This document collates available data on the molecular structure, physicochemical properties, and potential biological relevance of the 2-yl acetic acid isomer. While specific experimental data for 2-BTAA is limited in publicly accessible literature, this guide draws upon crystallographic data, information on closely related analogues, and established chemical principles to provide a thorough profile. It includes a detailed experimental protocol for the crystallization of a known polymorph, a proposed synthetic pathway, and an overview of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, a potential target for structurally similar molecules.

Introduction

Benzotriazole and its derivatives are versatile scaffolds in medicinal chemistry and materials science. The presence of the triazole ring fused to a benzene ring imparts unique electronic and structural properties, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral effects[1][2]. The substitution pattern on the benzotriazole nucleus, particularly on the nitrogen atoms, is a key determinant of the molecule's chemical behavior and biological function.

Alkylation of the benzotriazole core can occur at either the N1 or N2 position of the triazole ring, resulting in two distinct isomers with different properties. This guide focuses specifically on the N2-substituted isomer, 2-(2H-benzotriazol-2-yl)acetic acid. While its 1-yl counterpart has been more extensively described, the 2-yl isomer presents a unique spatial arrangement of the acetic acid moiety that could lead to differential biological activities.

Recent structural elucidation has confirmed the existence of polymorphic forms of 2-(2H-benzotriazol-2-yl)acetic acid, highlighting the complexity and research interest in this specific molecule[3]. Furthermore, studies on structurally related 2-yl-benzotriazole derivatives have suggested their potential role as modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is critically involved in lipid metabolism and glucose homeostasis[4]. This guide aims to consolidate the current knowledge of 2-(2H-benzotriazol-2-yl)acetic acid to support further research and development efforts.

Physical and Chemical Characteristics

Quantitative data for 2-(2H-benzotriazol-2-yl)acetic acid is sparse in the literature. The tables below summarize the available information, primarily derived from crystallographic studies.

General and Molecular Properties
PropertyValueReference
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.17 g/mol [3]
Appearance Colourless block crystals[3]
Solubility (Qualitative) Soluble in Dimethylformamide (DMF)[3]
Crystallographic Data for Polymorph II

A second polymorph of 2-(2H-benzotriazol-2-yl)acetic acid has been identified and characterized. It crystallizes in the monoclinic space group C2/c[3].

ParameterValueReference
Crystal System Monoclinic[3]
Space Group C2/c[3]
a (Å) 11.719 (9)[3]
b (Å) 8.308 (3)[3]
c (Å) 17.246 (5)[3]
β (°) 96.703 (5)[3]
Volume (ų) 1667.6 (15)[3]
Z 8[3]
Temperature (K) 293[3]
Radiation Cu Kα[3]
Density (calculated) Not Reported

Experimental Protocols

Proposed Synthesis of 2-(2H-Benzotriazol-2-yl)acetic acid

A definitive, detailed protocol for the selective synthesis of 2-(2H-benzotriazol-2-yl)acetic acid is not available in the reviewed literature. The primary challenge in the synthesis is the regioselective alkylation of the benzotriazole ring at the N2 position over the N1 position. The following is a proposed two-step experimental workflow based on established methods for selective N2-alkylation of triazoles.

G cluster_0 Step 1: N2-Alkylation (Ester Formation) cluster_1 Step 2: Saponification (Acid Formation) BTH Benzotriazole Reaction1 Reaction BTH->Reaction1 EBA Ethyl Bromoacetate EBA->Reaction1 Base K₂CO₃ (Base) Base->Reaction1 Solvent DMF (Solvent) -10 °C Solvent->Reaction1 Intermediate Ethyl 2-(2H-benzotriazol-2-yl)acetate Reaction2 Reaction Intermediate->Reaction2 Reaction1->Intermediate Selective N2-Alkylation Base2 NaOH (aq) Base2->Reaction2 Solvent2 Ethanol/Water Solvent2->Reaction2 Acidification HCl (aq) Product 2-(2H-Benzotriazol-2-yl)acetic acid Acidification->Product Protonation Saponified Sodium 2-(2H-benzotriazol-2-yl)acetate Reaction2->Saponified Hydrolysis Saponified->Acidification Protonation

Caption: Proposed two-step synthesis of 2-(2H-benzotriazol-2-yl)acetic acid.

Methodology:

  • Step 1: Synthesis of Ethyl 2-(2H-benzotriazol-2-yl)acetate. To a solution of 1H-Benzotriazole in anhydrous dimethylformamide (DMF) cooled to -10 °C, an equimolar amount of a suitable base, such as potassium carbonate (K₂CO₃), is added. Ethyl bromoacetate is then added dropwise to the suspension. The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The use of a polar aprotic solvent like DMF and controlled low temperature has been shown to favor N2-alkylation for certain substituted triazoles. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ester, which can be purified by column chromatography.

  • Step 2: Hydrolysis to 2-(2H-Benzotriazol-2-yl)acetic acid. The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (or another suitable base) is added, and the mixture is heated to reflux to facilitate saponification of the ester. After the reaction is complete (monitored by TLC), the mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid (HCl), until a precipitate forms. The solid product, 2-(2H-benzotriazol-2-yl)acetic acid, is collected by filtration, washed with cold water, and dried.

Crystallization of Polymorph II

The following protocol is for the preparation of the monoclinic polymorph of 2-(2H-benzotriazol-2-yl)acetic acid as described in the literature[3].

Methodology:

  • Solid 2-(2H-benzotriazol-2-yl)acetic acid is dissolved in a minimal amount of dimethylformamide (DMF) at 30 °C to achieve saturation.

  • The resulting solution is filtered to remove any insoluble impurities.

  • The clear filtrate is then left undisturbed in a vessel that allows for slow evaporation of the solvent at a constant temperature of 30 °C.

  • Colourless, block-shaped crystals are reported to form over a period of two weeks.

  • The crystals are isolated from the mother liquor and dried.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of 2-(2H-benzotriazol-2-yl)acetic acid are limited. However, research on closely related analogues, specifically [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids, has identified them as activators of Peroxisome Proliferator-Activated Receptors (PPARs)[4]. PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.

Activation of these receptors, particularly PPARα and PPARγ, is a key mechanism for drugs used to treat metabolic disorders such as dyslipidemia and type 2 diabetes[[“]][6][7]. PPAR agonists bind to the receptor in the cell nucleus, leading to the transcription of genes involved in fatty acid uptake, oxidation, and adipocyte differentiation, which collectively improves insulin sensitivity and lipid profiles[8][9]. Given the structural similarity, it is plausible that 2-(2H-benzotriazol-2-yl)acetic acid could also interact with this pathway.

The PPAR Signaling Pathway

The diagram below illustrates the general mechanism of action for a PPAR agonist.

G cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus cluster_2 Inactive State cluster_3 Active State Agonist PPAR Agonist (e.g., 2-BTAA Analogue) PPAR PPAR Agonist->PPAR Binds & Activates Agonist->PPAR RXR RXR PPAR->RXR Heterodimerization CoR Corepressor Complex PPAR->CoR CoA Coactivator Complex PPAR->CoA PPRE PPRE (PPAR Response Element) PPAR->PPRE Binds to DNA RXR->CoR RXR->CoA RXR->PPRE Binds to DNA CoA->PPRE Binds to DNA TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Metabolic Proteins mRNA->Protein Translation Response Regulation of Lipid & Glucose Metabolism Protein->Response

Caption: Generalized PPAR signaling pathway activated by an agonist ligand.

Pathway Description:

  • Ligand Binding: A PPAR agonist, a lipophilic molecule, crosses the cell membrane and enters the nucleus.

  • Receptor Activation: The agonist binds to the ligand-binding domain of a PPAR isoform (α, β/δ, or γ). In its inactive state, PPAR is often associated with a corepressor complex. Ligand binding induces a conformational change, causing the dissociation of the corepressor[4].

  • Heterodimerization: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR)[6][9].

  • Coactivator Recruitment: The PPAR-RXR heterodimer recruits a coactivator complex.

  • DNA Binding: This entire complex (PPAR-RXR-coactivator) binds to specific DNA sequences known as PPAR Response Elements (PPREs) located in the promoter region of target genes[8].

  • Gene Transcription: Binding of the complex to the PPRE initiates the transcription of target genes into messenger RNA (mRNA).

  • Protein Synthesis & Metabolic Response: The mRNA is translated into proteins that are key enzymes and transporters involved in lipid metabolism, glucose uptake, and inflammatory responses, ultimately leading to the regulation of metabolic homeostasis[[“]][10].

Conclusion

2-(2H-Benzotriazol-2-yl)acetic acid is a structurally defined compound with confirmed polymorphism. While detailed experimental data regarding its physicochemical properties, spectral characteristics, and a validated synthetic protocol remain to be fully elucidated in the public domain, its structural relationship to known PPAR agonists suggests a promising avenue for future research in metabolic diseases. The information and protocols provided in this guide serve as a foundational resource for scientists aiming to synthesize, characterize, and evaluate the biological potential of this specific benzotriazole isomer. Further investigation is warranted to fill the existing data gaps and to explore its therapeutic utility.

References

An In-depth Technical Guide to the Safety and Handling of Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Benzotriazol-2-yl-acetic acid was not found in publicly available resources during a comprehensive search. The following guide is based on general best practices for handling potentially hazardous research chemicals and information on structurally related benzotriazole derivatives. This information is for guidance purposes only and is not a substitute for a substance-specific risk assessment based on a manufacturer-provided SDS. Researchers, scientists, and drug development professionals must obtain the SDS for this compound from their supplier before any handling, storage, or use.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any research chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a framework for the safe handling of this compound, emphasizing the need for a substance-specific SDS for a complete and accurate risk assessment.

Hazard Identification and Classification

Without a specific SDS, the exact GHS classification for this compound is unknown. However, based on the hazard profiles of related benzotriazole compounds, it is prudent to handle this chemical with a degree of caution. The following table summarizes potential hazards, which must be verified with a manufacturer-specific SDS.

Hazard Category Potential Hazard Source/Analogy
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.General precaution for research chemicals.
Skin Corrosion/Irritation May cause skin irritation.Based on data for other benzotriazole derivatives.
Serious Eye Damage/Irritation May cause serious eye irritation.Based on data for other benzotriazole derivatives.
Respiratory/Skin Sensitization May cause an allergic skin reaction.Based on data for other benzotriazole derivatives.
Hazardous to the Aquatic Environment May be harmful or toxic to aquatic life with long-lasting effects.Common for benzotriazole-based compounds.

General Safety and Handling Workflow

A systematic approach to handling chemicals is essential for laboratory safety. The following diagram outlines a general workflow for handling a research chemical like this compound.

General Chemical Safety Workflow cluster_planning Planning & Preparation cluster_execution Handling & Experimentation cluster_response Contingency & Disposal sds Obtain & Review Substance-Specific SDS risk Conduct Risk Assessment sds->risk ppe Select Appropriate PPE risk->ppe handling Handle in Ventilated Enclosure (e.g., Fume Hood) ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage spill Spill & Emergency Procedures Known handling->spill transport Use Secondary Containment for Transport storage->transport first_aid First Aid & Eyewash Stations Accessible spill->first_aid waste Segregate & Dispose of Hazardous Waste first_aid->waste

Caption: A logical workflow for the safe handling of research chemicals.

Experimental Protocols for Safe Handling

The following protocols are generalized and must be adapted based on the specific experimental procedures and the hazards identified in the substance-specific SDS.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Check the glove manufacturer's specifications for compatibility and breakthrough times.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible.

Handling and Storage
  • Handling:

    • Designate a specific area within the fume hood for handling this compound.

    • Use appropriate tools (spatulas, etc.) for weighing and transferring the solid to minimize dust generation.

    • Avoid direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures (General Guidance)
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Waste Disposal
  • Spill Response:

    • Evacuate the area and prevent entry.

    • Wear appropriate PPE.

    • For small solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal:

    • All waste containing this compound should be considered hazardous.

    • Collect waste in a properly labeled, sealed container.

    • Dispose of chemical waste in accordance with institutional, local, state, and federal regulations.

Conclusion

While a specific Safety Data Sheet for this compound is not publicly available, a cautious and systematic approach based on established laboratory safety principles is essential. The information and protocols outlined in this guide are intended to provide a foundation for safe handling. However, it is the absolute responsibility of the researcher to obtain the substance-specific SDS from their supplier and conduct a thorough risk assessment before commencing any experimental work.

Methodological & Application

Application Notes and Protocols for Benzotriazol-2-yl-acetic Acid in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzotriazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including copper, steel, and zinc, in diverse corrosive environments.[1][2] Their efficacy is attributed to their ability to form a stable, protective film on the metal surface, thereby impeding both anodic and cathodic corrosion reactions. This protective layer, often a complex of the metal ion and the benzotriazole molecule, acts as a physical barrier to corrosive agents.[3][4][5] The study of new derivatives like Benzotriazol-2-yl-acetic acid is crucial for developing inhibitors with enhanced solubility, film-forming properties, and overall protective efficiency.

Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by benzotriazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm.[6] The lone pair of electrons on the nitrogen atoms in the triazole ring facilitates the formation of coordinate bonds with the vacant d-orbitals of the metal atoms, leading to the formation of a polymeric and protective [Me(BTA)]n complex. For this compound, the presence of the acetic acid moiety may influence its solubility in aqueous media and its interaction with the metal surface, potentially enhancing the stability and uniformity of the protective film.

G cluster_solution Corrosive Medium cluster_surface Metal Surface Inhibitor This compound ProtectiveFilm Protective [Me-Inhibitor]n Film Inhibitor->ProtectiveFilm Adsorption & Film Formation MetalIons Metal Ions (e.g., Cu²⁺, Fe²⁺) Metal Metal Substrate Metal->MetalIons Corrosion (Anodic Dissolution) ProtectiveFilm->MetalIons Inhibition G Start Prepare Metal Specimen & Corrosive Solutions OCP Stabilize Open Circuit Potential (OCP) Start->OCP Polarization Potentiodynamic Polarization OCP->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Tafel Generate Tafel Plot Polarization->Tafel Nyquist Generate Nyquist & Bode Plots EIS->Nyquist Calculate_Pol Calculate i_corr, E_corr & IE% Tafel->Calculate_Pol Calculate_EIS Calculate R_ct, C_dl & IE% Nyquist->Calculate_EIS End Data Analysis & Interpretation Calculate_Pol->End Calculate_EIS->End

References

Application Notes and Protocols: Benzotriazol-2-yl-acetic acid as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazol-2-yl-acetic acid is a non-phenolic derivative of the benzotriazole class of ultraviolet (UV) light stabilizers. Unlike the more common phenolic benzotriazoles, which rely on an excited-state intramolecular proton transfer (ESIPT) mechanism involving a hydroxyl group, the stabilizing properties of this compound are attributed to its ability to absorb UV radiation and dissipate the energy through non-destructive pathways. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a UV stabilizer in various formulations.

While specific quantitative performance data for this compound is not extensively available in public literature, the information presented herein is based on the established principles of benzotriazole UV stabilizers and provides a framework for its evaluation.

Physicochemical Properties and Mechanism of Action

Benzotriazole UV stabilizers are known for their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, typically between 300 and 380 nm.[1] The primary function of these compounds is to protect materials from photodegradation by absorbing harmful UV radiation and converting it into harmless thermal energy.[1]

The mechanism for phenolic benzotriazoles is well-understood as ESIPT. For non-phenolic benzotriazoles like this compound, the UV absorption capabilities of the benzotriazole ring system are the key to its function. The absorbed energy is dissipated through various photophysical processes, preventing it from initiating degradation reactions in the host material.

Table 1: General Properties of Benzotriazole UV Stabilizers

PropertyDescriptionReference
UV Absorption Range Typically 300-400 nm[2][3]
Mechanism of Action UV absorption and energy dissipation[1]
Appearance Generally a white to off-white powder
Solubility Varies with specific derivatives, often soluble in organic solvents
Compatibility Generally good with a wide range of polymers and organic formulations[1]

Applications

Benzotriazole UV stabilizers are widely used to enhance the durability and lifespan of various materials, including:

  • Polymers and Plastics: To prevent yellowing, cracking, and loss of mechanical properties in materials like polyolefins, polyesters, and PVC.[1]

  • Coatings: In automotive and industrial coatings to protect against gloss reduction, blistering, and color change.

  • Cosmetics and Sunscreens: As a component of formulations to protect the skin and the product itself from UV damage.[2][3]

  • Pharmaceutical Formulations: To protect light-sensitive active pharmaceutical ingredients (APIs) and excipients from degradation.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a UV stabilizer.

Protocol 1: Determination of UV Absorption Spectrum

Objective: To determine the UV-Vis absorption spectrum of this compound and identify its maximum absorption wavelength (λmax).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a solvent relevant to the intended application)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.5 and 1.5 at the expected λmax.

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance of the diluted solution across the UV-Vis range (typically 200-800 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Protocol 2: Evaluation of Photostability in Solution

Objective: To assess the stability of this compound upon exposure to UV radiation in a solution.

Materials:

  • Solution of this compound of known concentration

  • UV light source with controlled irradiance (e.g., xenon arc lamp or fluorescent UV lamp)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or sealed quartz tubes

Procedure:

  • Prepare a solution of this compound in a photochemically inert solvent.

  • Measure the initial UV-Vis absorption spectrum of the solution.

  • Expose the solution to a controlled dose of UV radiation for a defined period.

  • At regular intervals, withdraw an aliquot of the solution and measure its UV-Vis absorption spectrum.

  • Monitor the decrease in absorbance at the λmax of this compound over time to determine its rate of photodegradation.

Protocol 3: Performance Evaluation in a Polymer Film (Accelerated Weathering)

Objective: To evaluate the effectiveness of this compound in protecting a polymer film from UV-induced degradation.

Materials:

  • Polymer resin (e.g., polyethylene, polypropylene)

  • This compound

  • Film extruder or press

  • Accelerated weathering chamber (e.g., Xenon-arc or QUV)

  • Colorimeter or spectrophotometer for color measurement

  • Tensile tester for mechanical property analysis

Procedure:

  • Prepare polymer formulations containing varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% by weight). Include a control sample with no UV stabilizer.

  • Process the formulations into thin films of uniform thickness.

  • Measure the initial color (e.g., using the CIELAB Lab* scale) and mechanical properties (e.g., tensile strength, elongation at break) of the films.

  • Expose the films in an accelerated weathering chamber according to a standard test method (e.g., ASTM G155 for Xenon-arc or ASTM D4329 for fluorescent UV).

  • At specified intervals, remove the films and measure the changes in color (ΔE*) and mechanical properties.

  • Compare the performance of the stabilized films to the control to determine the effectiveness of this compound.

Table 2: Example Data from Accelerated Weathering of a Polymer Film

UV Stabilizer Concentration (% w/w)Exposure Time (hours)Color Change (ΔE*)Retention of Tensile Strength (%)
0 (Control)00100
5005.275
100012.840
0.5% this compound00100
5001.195
10003.588
1.0% this compound00100
5000.898
10002.192

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Mechanism of UV Stabilization

UV_Stabilization_Mechanism UV UV Radiation Polymer Polymer Matrix UV->Polymer Absorption leads to BTAA This compound UV->BTAA Degradation Polymer Degradation (e.g., chain scission, cross-linking) Polymer->Degradation Excited_BTAA Excited State BTAA* BTAA->Excited_BTAA Excitation Excited_BTAA->BTAA Non-radiative decay Heat Heat Excited_BTAA->Heat Energy Dissipation

Caption: Mechanism of UV stabilization by this compound.

Experimental Workflow for UV Stabilizer Evaluation

Experimental_Workflow Start Start Formulation Prepare Polymer Formulations (with and without stabilizer) Start->Formulation Film_Prep Prepare Polymer Films Formulation->Film_Prep Initial_Analysis Initial Characterization (Color, Mechanical Properties) Film_Prep->Initial_Analysis Weathering Accelerated Weathering (ASTM G155 / D4329) Initial_Analysis->Weathering Periodic_Analysis Periodic Characterization Weathering->Periodic_Analysis at intervals Data_Analysis Data Analysis and Comparison Weathering->Data_Analysis Periodic_Analysis->Weathering End End Data_Analysis->End

Caption: Workflow for evaluating the performance of a UV stabilizer in a polymer.

Logical Relationship of Application

Application_Logic Problem Material Degradation by UV Radiation Solution Incorporate UV Stabilizer Problem->Solution Stabilizer This compound Solution->Stabilizer Mechanism UV Absorption & Energy Dissipation Stabilizer->Mechanism Outcome Enhanced Material Durability (Increased Lifespan, Retained Properties) Mechanism->Outcome Application Applications: Polymers, Coatings, Pharmaceuticals Outcome->Application

Caption: Logical flow from problem to solution using this compound.

Conclusion

This compound presents a promising option as a non-phenolic UV stabilizer. Its benzotriazole core provides inherent UV absorbing properties, making it a candidate for protecting a wide range of materials from photodegradation. The provided protocols offer a comprehensive framework for researchers and professionals to evaluate its efficacy and suitability for their specific applications. Further research is warranted to fully characterize its performance and establish a detailed profile of its stabilizing capabilities.

References

Application Notes & Protocols: Synthesis of Antimicrobial Agents from Benzotriazol-1-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and antimicrobial evaluation of novel agents derived from Benzotriazol-1-yl-acetic acid. The methodologies are compiled from established research to guide the development of new potential therapeutic compounds.

Introduction

Benzotriazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The modification of the benzotriazole core, particularly through the introduction of an acetic acid moiety and subsequent derivatization, has proven to be a fruitful strategy for developing potent antimicrobial agents.[1][2] These compounds often exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

This application note details the synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives by substituting various amino acids onto the 1H-benzotriazol-1-ylacetyl chloride intermediate.[2][5] It also provides standardized protocols for evaluating their antimicrobial efficacy.

Synthesis Pathway

The synthesis follows a multi-step process starting from o-phenylenediamine to produce the final amino acid derivatives. The key intermediate, 1H-benzotriazol-1-ylacetyl chloride, is synthesized and subsequently reacted with different amino acids.[2][5]

Synthesis_Pathway cluster_0 Step 1: Benzotriazole Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Acid Chloride Formation cluster_3 Step 4: Amide Formation (Derivatization) A o-phenylenediamine B 1H-Benzotriazole (a) A->B  Glacial Acetic Acid,  NaNO2, H2O, 15°C -> 85°C   C Ethyl 1H-benzotriazol- 1-ylacetate (b) B->C  Ethyl chloroacetate,  K2CO3, Acetone, 10 hrs   D 1H-benzotriazol-1-ylacetyl chloride (c) B->D  Thionyl chloride (SOCl2),  CHCl3, DMF (cat.), 68°C, 3 hr   E [(1H-benzotriazol-1-ylacetyl)amino] acetic acid Derivatives (Ib-Vb) D->E  Corresponding Amino Acid,  Benzene, Reflux, 4 hrs  

Caption: General synthesis scheme for [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives.

Experimental Protocols

Synthesis of 1H-Benzotriazole (a)
  • To a mixture of glacial acetic acid (12g, 11.5 ml) and water (30 ml), add o-phenylenediamine (10.8g).[2]

  • Cool the mixture to 15°C while stirring.[2]

  • Add a solution of sodium nitrite (7.5g) in water (15 ml) portion-wise. The temperature will rise and then cool.[2]

  • The resulting pale brown solid is crude 1H-Benzotriazole.[6]

Synthesis of Ethyl 1H-benzotriazol-1-ylacetate (b)
  • Prepare a mixture of 1H-Benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and anhydrous K₂CO₃ (0.3g) in acetone (60 ml).[2][7]

  • Stir the mixture for 10 hours.[2]

  • Remove the solvent under reduced pressure to obtain the crude product.[2]

Synthesis of 1H-benzotriazol-1-ylacetyl chloride (c)
  • In a three-necked flask, charge 1H-Benzotriazole (10.0 g) and chloroform (34 mL).[2][5]

  • At room temperature (25°C), add thionyl chloride (22 mL) and one drop of dimethylformamide (DMF).[2][5]

  • Heat the mixture to 68°C for 3 hours. The suspension will turn into a yellow solution.[2][5]

  • Upon cooling, the acid chloride precipitates. Cool the mixture to 25°C.[2][5]

  • Collect the solid by filtration, wash with chloroform, and dry in a vacuum desiccator to yield the product as a white powder.[2][5]

General Procedure for Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives (Ib-Vb)
  • Treat 1H-benzotriazol-1-ylacetyl chloride (c) with an equimolar concentration of the desired amino acid (e.g., glycine, alanine).[2][5]

  • Add benzene as a solvent and reflux the mixture for 4 hours.[2][5]

  • After the reaction, cool the mixture and isolate the product.

  • Characterize the synthesized derivatives using physical and spectral data (FTIR, ¹H-NMR, Mass spectrometry).[2]

Data Presentation

Physical and Spectral Data of Synthesized Derivatives

The following table summarizes the characterization data for representative derivatives synthesized from 1H-benzotriazol-1-ylacetyl chloride.[2]

Compound IDDerivative NameMolecular Formula¹H-NMR (DMSO, δ ppm)Mass (m/z) M⁺
Ib [(1H-benzotriazol-1-ylacetyl)amino]acetic acidC₁₀H₉N₅O₃6.9 (1H, -CONH-), 7.2 (4H, d, Ar), 12.2 (1H, COOH)234
IIb 2-[(1H-benzotriazol-1-ylacetyl)amino]propanoic acidC₁₁H₁₁N₅O₃1.4-1.5 (3H, –CH₃), 7.4 (1H, -NHCO-), 7.33-7.36 (4H, d, Ar)248
IIIb 2-[(1H-benzotriazol-1-ylacetyl)amino]-3-(4-hydroxyphenyl)propanoic acidC₁₇H₁₅N₅O₄2.4 (1H, -CH=), 3.6 (2H, -CH₂CO), 3.9 (1H, Ar-OH), 6.6 (1H, -NH-), 7.2-7.3 (4H, d, Ar), 7.4 (1H, -NHCO-)340

Data sourced from Jamkhandi et al. (2012).[2]

Antimicrobial Activity Data

The antimicrobial efficacy of benzotriazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Compound IDS. aureus (μM)B. subtilis (μM)
4a 3264
4e 816
4k -16
4i -16
4m -64
4n -16
4o -64
5d -64
5e -32
5f 6464
5g -8
5h -16

MIC values for a series of benzotriazole-based β-amino alcohols and oxazolidines against Gram-positive bacteria. Data sourced from ACS Omega (2023).[8]

Antimicrobial Screening Protocol

The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

Antimicrobial_Screening_Workflow cluster_prep Culture Preparation cluster_assay Microdilution Assay cluster_incubation Incubation & Reading prep1 Inoculate fresh bacterial/fungal cultures in appropriate broth (MHB/SDB). prep2 Incubate with shaking: Bacteria: 37°C for 18-24h Fungi: 28°C for 48h prep1->prep2 prep3 Adjust culture concentration spectrophotometrically (625 nm) to ~5-6 log CFU/mL. prep2->prep3 prep4 Dilute to final inoculum: Bacteria: 5 x 10^5 CFU/mL Fungi: 1 x 10^3 CFU/mL prep3->prep4 assay1 Perform serial dilutions of test compounds in a 96-well U-bottom microtiter plate. prep4->assay1 assay2 Add the final inoculum to each well. assay1->assay2 assay3 Include controls: Positive: Broth + Pathogen + Standard Drug Negative: Broth + Pathogen assay2->assay3 inc1 Incubate plates: Bacteria: 37°C for 24h Fungi: 28°C for 48h assay3->inc1 inc2 Visually inspect wells for turbidity (growth). inc1->inc2 inc3 Determine MIC: Lowest concentration with no visible growth. inc2->inc3

Caption: Workflow for the microdilution-based antimicrobial susceptibility testing.

Preparation of Microbial Cultures
  • Prepare precultures of the test strains (e.g., S. aureus, B. subtilis, E. coli, C. albicans) by fresh inoculation in Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.[8]

  • Incubate the cultures at 37°C for 18–24 hours for bacteria and at 28°C for 48 hours for fungi with shaking (100 rpm).[8]

  • Adjust the concentration spectrophotometrically at 625 nm to approximately 5–6 log CFU/mL.[8]

  • Further dilute the suspensions to achieve a final inoculum of 5 × 10⁵ CFU/mL for bacteria and 1 × 10³ CFU/mL for fungi.[8]

Microdilution Assay
  • Perform the assay in sterile 96-well U-bottom microtiter plates.[8]

  • Prepare serial dilutions of the synthesized compounds in the wells.

  • Add the final diluted inoculum to each well.

  • Include a positive control (broth, pathogen, and a standard antibiotic like ciprofloxacin or amphotericin B) and a negative control (broth and pathogen only).[8]

  • Incubate the plates for 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi.[8]

  • Record observations visually. The MIC is the lowest concentration of the compound in which no visible growth is observed.[8]

References

Application Notes and Protocols for Benzotriazol-2-yl-acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of benzotriazol-2-yl-acetic acid and its derivatives. The protocols detailed herein are intended to serve as a guide for researchers in the fields of medicinal chemistry and pharmacology.

Introduction

Benzotriazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Among these, this compound derivatives have garnered significant interest in drug discovery due to their potential as antimicrobial, anti-inflammatory, and analgesic agents. The core structure, featuring a fused benzene and triazole ring, provides a unique scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties. These compounds are being explored for their ability to combat antibiotic resistance and modulate inflammatory pathways.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through various established chemical routes. A general and adaptable protocol for the synthesis of the parent compound and its subsequent derivatization is outlined below.

General Synthesis of 2-(1H-Benzo[d][1][2][3]triazol-1-yl)acetic acid

This protocol describes a common method for synthesizing the core acetic acid derivative.

Materials:

  • Benzotriazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Synthesis of Ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetate:

    • In a round-bottom flask, dissolve benzotriazole (0.1 mol) and potassium carbonate (0.1 mol) in acetone (150 mL).

    • To this stirring suspension, add ethyl chloroacetate (0.1 mol) dropwise at room temperature.

    • Reflux the reaction mixture for 10-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Hydrolysis to 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetic acid:

    • Dissolve the purified ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetate in ethanol.

    • Add an aqueous solution of sodium hydroxide (10%) and stir the mixture at room temperature for 4-6 hours.

    • After the hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

    • The precipitated solid, 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetic acid, is then filtered, washed with cold water, and dried.

Synthesis of Amide Derivatives

The carboxylic acid moiety of 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetic acid can be readily converted to a variety of amide derivatives to explore structure-activity relationships.

Materials:

  • 2-(1H-Benzo[d][1][2][3]triazol-1-yl)acetic acid

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., DCC, EDC)

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (as a base)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetic acid in an anhydrous solvent.

    • Add thionyl chloride dropwise at 0°C and then reflux for 2-3 hours to form the acyl chloride. Remove excess thionyl chloride under reduced pressure.

  • Amide Formation:

    • Dissolve the resulting acyl chloride in an anhydrous solvent.

    • To this solution, add the desired amine and triethylamine at 0°C.

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • After the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide.

    • Purify the product by column chromatography or recrystallization.

Antimicrobial Activity: Application Notes and Protocols

This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various this compound derivatives against selected microorganisms.

Compound DerivativeTest OrganismMIC (µg/mL)Reference
[(1H-benzotriazol-1-ylacetyl)amino]acetic acidS. aureus6.25[4]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acidB. subtilis12.5[4]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acidE. coli25[4]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acidC. albicans12.5[4]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acidA. niger25[4]
2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamideS. aureus>100
2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamideE. coli>100
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of synthesized compounds against bacterial strains.

Materials:

  • Synthesized benzotriazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls: Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Analgesic Activity: Application Notes and Protocols

This compound derivatives have shown potential in modulating inflammatory responses.

Putative Mechanism of Action

The anti-inflammatory effects of some benzotriazole derivatives are thought to be mediated through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By suppressing the production of these key mediators, these compounds can potentially alleviate inflammation.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is commonly used to screen for analgesic properties of test compounds.

Materials:

  • Test compounds (benzotriazole derivatives)

  • Acetic acid solution (0.6% in saline)

  • Standard analgesic drug (e.g., Aspirin or Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Mice

Procedure:

  • Animal Grouping: Divide mice into groups: vehicle control, standard drug, and test compound groups (at various doses).

  • Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral or intraperitoneal injection.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), inject each mouse with the acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, observe each mouse for the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials (Benzotriazole, etc.) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine Inhibition) Characterization->AntiInflammatory Analgesic Analgesic Assays (e.g., Writhing Test) Characterization->Analgesic Data Quantitative Data (MIC, % Inhibition) Antimicrobial->Data AntiInflammatory->Data Analgesic->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the discovery and evaluation of this compound derivatives.

Putative_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug Drug Action cluster_response Cellular Response Stimulus LPS / Pathogen TLR4 TLR4 NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway NFkB_transcription NF-κB (in nucleus) NFkB_pathway->NFkB_transcription TNF_gene TNF-α Gene NFkB_transcription->TNF_gene IL6_gene IL-6 Gene NFkB_transcription->IL6_gene TNF_protein TNF-α Protein TNF_gene->TNF_protein IL6_protein IL-6 Protein IL6_gene->IL6_protein Inflammation Inflammation TNF_protein->Inflammation IL6_protein->Inflammation BTA_derivative Benzotriazol-2-yl- acetic acid derivative BTA_derivative->NFkB_pathway Inhibition

Caption: Putative anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB signaling pathway.

References

Application of Benzotriazol-2-yl-acetic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole and its derivatives are a well-established class of compounds in organic synthesis, primarily recognized for their utility as versatile synthetic auxiliaries. While the applications of 1-(1H-benzotriazol-1-yl)acetic acid and other N-acylbenzotriazoles are widely documented, particularly in peptide synthesis, the specific roles of Benzotriazol-2-yl-acetic acid have been less explored. This document provides detailed application notes and protocols for the synthesis and potential applications of this compound, drawing upon established methodologies for related compounds and highlighting its potential in modern organic synthesis.

This compound, an isomer of the more common 1-yl substituted analogue, possesses unique electronic and steric properties that can be harnessed for various synthetic transformations. Its potential applications lie in areas such as specialized peptide coupling reactions, as a leaving group in substitution reactions, and as a building block for the synthesis of novel heterocyclic compounds.

Data Presentation: Synthesis of Benzotriazole Acetic Acid Isomers

The synthesis of benzotriazole acetic acid typically yields a mixture of the N1 and N2 isomers. The regioselectivity of the N-alkylation of benzotriazole is highly dependent on the reaction conditions. The following table summarizes typical conditions influencing the isomer ratio in the alkylation of benzotriazole with haloacetic acid esters.

Alkylating AgentBaseSolventTemperature (°C)N1:N2 Isomer RatioYield (%)Reference
Ethyl ChloroacetateK₂CO₃AcetoneRefluxMajor N1~60-70 (for N1)[1][2]
Ethyl BromoacetateNaHTHF0 to RTVariableNot Specified[3]
Ethyl ChloroacetateCs₂CO₃DMFRTVariableNot Specified[3]
VariousRh(II) catalystsDCE80Highly N2 selectiveGood to Excellent[4]
Vinyl EthersGold catalystNot SpecifiedNot SpecifiedHighly N2 selectiveNot Specified

Experimental Protocols

Protocol 1: Synthesis of 2-(2H-Benzotriazol-2-yl)acetic Acid via Selective N2-Alkylation

This protocol is adapted from general procedures for the selective N2-alkylation of benzotriazoles. Optimization may be required to achieve high selectivity and yield for the specific carboxymethylation reaction.

Materials:

  • Benzotriazole

  • Ethyl 2-bromoacetate

  • Scandium(III) triflate (Sc(OTf)₃) or a suitable Rhodium(II) catalyst

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

Step 1: N2-Alkylation of Benzotriazole

  • To a solution of benzotriazole (1.0 eq) in anhydrous dichloromethane (DCM), add the N2-selective catalyst (e.g., Sc(OTf)₃, 5 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the ethyl 2-(2H-benzotriazol-2-yl)acetate.

Step 2: Hydrolysis to 2-(2H-Benzotriazol-2-yl)acetic Acid

  • Dissolve the purified ethyl 2-(2H-benzotriazol-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2H-benzotriazol-2-yl)acetic acid.

  • The product can be further purified by crystallization from a suitable solvent system (e.g., dimethylformamide/water)[3].

Protocol 2: Potential Application in Peptide Synthesis (Amide Bond Formation)

This protocol outlines a hypothetical workflow for the use of 2-(2H-Benzotriazol-2-yl)acetic acid as a component in an in situ peptide coupling strategy, analogous to the use of HOBt (1-Hydroxybenzotriazole).

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid or peptide (e.g., H-Gly-OMe)

  • 2-(2H-Benzotriazol-2-yl)acetic acid

  • A carbodiimide coupling agent (e.g., DCC, EDC)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and 2-(2H-Benzotriazol-2-yl)acetic acid (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (e.g., DCC, 1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the C-protected amino acid or peptide (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography.

Mandatory Visualizations

Synthesis_of_2_Benzotriazol_yl_acetic_acid Benzotriazole Benzotriazole Intermediate Ethyl 2-(2H-benzotriazol-2-yl)acetate Benzotriazole->Intermediate Alkylation EthylBromoacetate Ethyl 2-bromoacetate EthylBromoacetate->Intermediate Catalyst N2-selective catalyst (e.g., Sc(OTf)₃) Catalyst->Intermediate Product 2-(2H-Benzotriazol-2-yl)acetic acid Intermediate->Product Hydrolysis Hydrolysis LiOH, THF/H₂O Hydrolysis->Product

Caption: Synthetic pathway for 2-(2H-Benzotriazol-2-yl)acetic acid.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Active_Ester Activated Intermediate N_Protected_AA->Active_Ester BTAA 2-(2H-Benzotriazol-2-yl)acetic acid BTAA->Active_Ester Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide->Active_Ester Dipeptide Dipeptide (R-CONH-R') Active_Ester->Dipeptide C_Protected_AA C-Protected Amino Acid (H₂N-R') C_Protected_AA->Dipeptide

Caption: Proposed workflow for peptide coupling using the title compound.

Discussion of Potential Applications

While specific documented applications of this compound are limited, its structure suggests several potential uses in organic synthesis:

  • Peptide Synthesis: As outlined in Protocol 2, it could serve as an additive in carbodiimide-mediated peptide couplings. The benzotriazole moiety can act as a leaving group, forming an activated ester intermediate that is less prone to racemization. The 2-yl substitution pattern may offer different reactivity and solubility profiles compared to the 1-yl isomer.

  • Leaving Group Chemistry: The benzotriazole group is an excellent leaving group. 2-(2H-Benzotriazol-2-yl)acetic acid could be used to introduce the benzotriazol-2-yl-acetyl moiety onto various substrates. Subsequent nucleophilic displacement of the benzotriazole group would allow for the formation of new carbon-heteroatom or carbon-carbon bonds.

  • Heterocyclic Synthesis: Benzotriazole derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds[1][5]. 2-(2H-Benzotriazol-2-yl)acetic acid could serve as a starting material for the construction of more complex fused heterocyclic systems, potentially with interesting biological activities. The acetic acid side chain provides a handle for further functionalization and ring-closure reactions.

Conclusion

This compound represents an underutilized reagent in organic synthesis. The protocols and potential applications outlined in this document provide a foundation for further investigation into its synthetic utility. Researchers are encouraged to explore its use in areas where the unique properties of the 2-substituted benzotriazole moiety can be exploited to achieve novel transformations and construct complex molecular architectures. The development of highly selective synthetic routes to this isomer will be key to unlocking its full potential.

References

Application Notes and Protocols for Benzotriazol-2-yl-acetic Acid Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the application of Benzotriazol-2-yl-acetic acid as a functional coating. The information is intended for professionals in research and development, particularly in the fields of materials science, corrosion prevention, UV protection, and drug delivery systems. Benzotriazole derivatives are known for their anti-corrosion and UV-stabilizing properties. Furthermore, the inherent biological activity of many benzotriazole compounds suggests their potential in the development of bioactive surfaces for biomedical applications.

Introduction to this compound as a Coating Material

This compound is a heterocyclic compound with potential for various coating applications. Its molecular structure, featuring a benzotriazole moiety, suggests utility as a corrosion inhibitor and a UV absorber. The carboxylic acid group provides a reactive site for further functionalization or for promoting adhesion to certain substrates. Benzotriazole and its derivatives are known to form protective, self-assembled layers on metal surfaces, particularly copper and its alloys, effectively inhibiting corrosion.[1][2] They are also widely used as UV stabilizers in plastics and polymers, preventing degradation from exposure to sunlight.[3][4]

The biological activities of benzotriazole derivatives, including antimicrobial, antifungal, and anti-inflammatory properties, open avenues for the creation of functional coatings on medical devices or in drug delivery systems to prevent biofouling or elicit a therapeutic response.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data gathered from studies on benzotriazole and its derivatives. This data can serve as a starting point for the development of coatings using this compound, though optimization for the specific compound and application is recommended.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole and Derivatives
Inhibitor SystemSubstrateCorrosive MediumConcentrationInhibition Efficiency (%)Reference
BenzotriazoleBrass3% NaCl150 ppm91.12[7]
BenzotriazoleCopperDistilled Water0.12 g/L100[8]
BenzotriazoleCopperAcetic Acid0.12 g/L99[8]
BenzotriazoleCopperAmmonium Chloride0.12 g/L99[8]
Titania-Alumina-Benzotriazole CompositeAl 20243.5% NaCl3.6%76[9][10]
Benzotriazole (BTAH) + 2-Mercaptobenzothiazole (MBT)Electroplated Copper3.5% NaClNot specified90.7[11]
Table 2: Experimental Parameters for Benzotriazole-Containing Coatings
Coating TypeSubstrateBTA ConcentrationDeposition MethodAnnealing/CuringFilm ThicknessReference
Titania-Alumina-BenzotriazoleAl 20241.2%, 3.6%, 4.8%Sol-gel and Dip coating150 °C for 1.5 h~3 µm[9][10]
BTAH and MBT CompositeElectroplated CopperNot specifiedPassivationNot applicable~233 nm[12]
Titania-Alumina-BenzotriazoleAA2024-T31.2% and 2.4%Sol-gelNot specified2465 to 2580 nm[13]
Table 3: UV Absorption Properties of Benzotriazole Derivatives
CompoundAbsorption Maxima (λmax)Wavelength RangeReference
Benzotriazole UV Stabilizers (general)Not specified200-400 nm[14][15]
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol304 nm, 345 nmNot specified[14]

Experimental Protocols

The following are detailed protocols for the preparation of substrates, formulation of the coating solution, application of the coating, and its subsequent characterization.

Substrate Preparation

Proper substrate preparation is critical for ensuring good adhesion and performance of the coating.

  • Degreasing: Clean the substrate surface by sonicating in a sequence of solvents such as acetone, and ethanol for 15 minutes each to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized water between and after solvent cleaning steps.

  • Drying: Dry the substrate using a stream of inert gas (e.g., nitrogen or argon) or by placing it in an oven at a temperature that will not affect the substrate's properties (e.g., 60-80 °C).

  • Surface Activation (Optional): For some substrates, a surface activation step such as plasma treatment or etching with a mild acid (e.g., dilute acetic acid for copper) may be necessary to improve coating adhesion.

Coating Solution Preparation
  • Solvent Selection: Based on available data, dimethylformamide (DMF) is a suitable solvent for dissolving this compound.[5] Other potential solvents to explore include alcohols (e.g., ethanol, isopropanol) and glycols, which are common solvents for benzotriazole.[16]

  • Concentration: Start with a concentration range of 0.1 to 10 mg/mL. The optimal concentration will depend on the desired coating thickness and the application method. For corrosion inhibition, concentrations in the ppm range have been shown to be effective for benzotriazole in solution.[7]

  • Dissolution:

    • Weigh the desired amount of this compound powder.

    • Add the powder to the chosen solvent in a clean glass container.

    • Stir the mixture using a magnetic stirrer at room temperature until the powder is fully dissolved. Gentle heating (e.g., 40-60 °C) may be applied to aid dissolution, but care should be taken to avoid solvent evaporation or decomposition of the compound.

  • Filtration (Optional): Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.

Coating Application

Common methods for applying a thin film coating from a solution include dip coating, spin coating, and spray coating.

Protocol for Dip Coating:

  • Mount the prepared substrate onto the dip coater arm.

  • Immerse the substrate into the this compound solution at a constant, slow speed (e.g., 10-50 mm/min).

  • Allow the substrate to remain immersed for a specific duration (e.g., 1-10 minutes) to allow for adsorption and self-assembly of the molecules on the surface.

  • Withdraw the substrate from the solution at a constant, slow speed (e.g., 10-50 mm/min). The withdrawal speed is a critical parameter that influences the coating thickness.

  • Allow the coated substrate to air dry or proceed to a curing/annealing step.

Post-Application Curing/Annealing
  • Drying: Initially, air dry the coated substrate in a dust-free environment or in a desiccator to allow for slow evaporation of the solvent.

  • Annealing (Optional): For some applications, a low-temperature annealing step (e.g., 100-150 °C) may be beneficial to improve the density and adhesion of the coating. The annealing temperature and duration should be optimized to avoid thermal degradation of the compound.

Characterization of the Coating

A variety of techniques can be used to characterize the physical, chemical, and functional properties of the this compound coating.

  • Surface Morphology and Thickness:

    • Scanning Electron Microscopy (SEM): To visualize the surface topography and uniformity of the coating.

    • Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface and measure surface roughness.

    • Spectroscopic Ellipsometry: A non-destructive method to measure the thickness and refractive index of thin films.

  • Chemical Composition and Structure:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the surface, confirming the presence of the benzotriazole coating.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the coating and confirm the integrity of the this compound molecule after deposition.

  • Functional Performance:

    • Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization: To evaluate the corrosion protection performance of the coating on a metallic substrate.

    • UV-Vis Spectroscopy: To measure the UV-absorbing properties of the coating.

    • Contact Angle Measurement: To determine the hydrophobicity or hydrophilicity of the coated surface.

    • Antimicrobial Assays: To assess the bioactivity of the coating against relevant microorganisms (e.g., bacteria, fungi).

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound coatings.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_post Post-Processing & Characterization Substrate_Prep Substrate Preparation Solution_Prep Coating Solution Preparation Coating_App Coating Application (e.g., Dip Coating) Solution_Prep->Coating_App Coating Solution Curing Drying & Curing Coating_App->Curing Characterization Coating Characterization Curing->Characterization

Caption: General experimental workflow for applying this compound coatings.

Coating_Characterization cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_functional Functional Properties Coating Coated Substrate Morphology Morphology (SEM) Coating->Morphology Roughness Roughness (AFM) Coating->Roughness Thickness Thickness (Ellipsometry) Coating->Thickness Composition Composition (XPS) Coating->Composition Structure Structure (FTIR) Coating->Structure Corrosion Corrosion Resistance (EIS) Coating->Corrosion UV_Abs UV Absorption (UV-Vis) Coating->UV_Abs Bioactivity Bioactivity (Assays) Coating->Bioactivity

Caption: Key characterization techniques for evaluating the properties of the coating.

Bioactivity_Signaling_Pathway Coating Bioactive Coating (this compound) Interaction Interaction with Biological System (e.g., Microbe, Cell) Coating->Interaction Signaling Modulation of Cellular Signaling Pathways Interaction->Signaling Response Biological Response Signaling->Response Antimicrobial Antimicrobial Effect Response->Antimicrobial Anti_inflammatory Anti-inflammatory Response Response->Anti_inflammatory Antiproliferative Antiproliferative Effect Response->Antiproliferative

Caption: Conceptual diagram of the potential bioactive signaling pathway.

References

Application Notes and Protocols for the Quantification of Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of Benzotriazol-2-yl-acetic acid in various matrices. The methodologies described are based on established analytical techniques for benzotriazole derivatives and can be adapted and validated for specific research needs.

Introduction

This compound is a derivative of benzotriazole, a class of compounds with diverse applications, including as corrosion inhibitors, UV stabilizers, and in pharmaceutical synthesis.[1][2] Accurate quantification of this compound is crucial for process monitoring, quality control, and in assessing its biological and environmental fate. This document outlines protocols for its quantification using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection, as these are the most common and robust techniques for analyzing benzotriazole derivatives.[3][4]

Analytical Methodologies

The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Below are proposed protocols for HPLC-UV and LC-MS/MS, which are adaptable for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds like this compound. The method relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.

2.1.1. Experimental Protocol: HPLC-UV

This protocol is a general guideline and should be optimized and validated for the specific sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of this compound. Based on the benzotriazole chromophore, a wavelength in the range of 260-280 nm is likely to be effective.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Solid Samples: Dissolve a known weight of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile or methanol).

  • Liquid Samples: If the sample is in an aqueous matrix, it may be possible to inject it directly after filtration. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to protect the column.

Calibration:

Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. A linear regression of the peak area versus concentration is used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is the preferred method for trace-level quantification or analysis in complex matrices.[3][4] The method involves the separation of the analyte by LC, followed by its ionization and fragmentation in the mass spectrometer. The specific fragments (transitions) of the analyte are monitored for highly selective quantification.

2.2.1. Experimental Protocol: LC-MS/MS

This protocol is a proposed starting point and requires optimization and validation.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size) can provide good retention and separation for aromatic compounds.[3][6]

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B is recommended.

    • Example Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.[6]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode. The acetic acid moiety may also allow for negative ion mode detection, which should be evaluated.

  • Precursor and Product Ions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. The most intense and stable precursor ion (the molecular ion, [M+H]+ or [M-H]-) and its characteristic product ions are selected for Multiple Reaction Monitoring (MRM).

  • Collision Energy and Other MS Parameters: These will need to be optimized for the specific instrument and the selected transitions to achieve maximum sensitivity.

Sample Preparation:

For trace analysis, a pre-concentration and cleanup step such as solid-phase extraction (SPE) is often required.[4] For less complex matrices, a simple "dilute-and-shoot" approach after filtration may be sufficient.[6]

Internal Standard:

The use of a stable isotope-labeled internal standard (e.g., d4-Benzotriazol-2-yl-acetic acid) is highly recommended for the most accurate and precise quantification, as it corrects for matrix effects and variations in instrument response.[6]

Data Presentation

The following tables summarize the typical performance characteristics of the described analytical methods for benzotriazole derivatives. These values should be considered as a general guide, and the actual performance for this compound must be determined through method validation.

Table 1: HPLC-UV Method Parameters and Performance (Example)

ParameterValue
ColumnC18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase50:50 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate1.0 mL/min
Detection Wavelength~275 nm (to be determined)
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL

Table 2: LC-MS/MS Method Parameters and Performance (Example)

ParameterValue
ColumnPhenyl-Hexyl (2.1 mm x 50 mm, 2.6 µm)
Mobile PhaseGradient: Water/Acetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Ionization ModeESI Positive (to be confirmed)
MRM TransitionsTo be determined
Linearity Range1 - 1000 ng/mL[7]
Limit of Detection (LOD)≤ 1.2 ng/mL[7]
Limit of Quantification (LOQ)≤ 5.0 ng/mL[7]

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Quantification Sample Sample Dissolution Dissolution/ Dilution Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Data_System Data Acquisition & Processing UV_Detector->Data_System Result Concentration Result Data_System->Result

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Quantification Sample Sample SPE Solid-Phase Extraction (SPE) (Optional) Sample->SPE Filtration Filtration (0.22 µm) SPE->Filtration LC LC Separation Filtration->LC MSMS Tandem MS (Ionization, Fragmentation, Detection) LC->MSMS Data_System Data Acquisition & Processing MSMS->Data_System Result Concentration Result Data_System->Result

Caption: General workflow for LC-MS/MS analysis.

Method_Selection cluster_considerations Key Considerations cluster_methods Analytical Methods Analyte Quantification of This compound Sensitivity Required Sensitivity Analyte->Sensitivity Matrix Sample Matrix Complexity Analyte->Matrix Availability Instrument Availability Analyte->Availability HPLC_UV HPLC-UV (Lower Sensitivity, Simpler Matrix) Sensitivity->HPLC_UV Low to Moderate LC_MSMS LC-MS/MS (High Sensitivity, Complex Matrix) Sensitivity->LC_MSMS High (Trace Levels) Matrix->HPLC_UV Simple/Clean Matrix->LC_MSMS Complex Availability->HPLC_UV Widely Available Availability->LC_MSMS Specialized

Caption: Logical relationships for analytical method selection.

References

Application Notes and Protocols: Characterization of Benzotriazol-2-yl-acetic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzotriazol-2-yl-acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile biological activities associated with the benzotriazole scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such small molecules. This document provides detailed application notes and protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Data

While a definitive, published spectrum for this compound was not found in the initial search, data from closely related analogs, such as (1H-benzotriazol-2-yl)methyl acetate and other N-substituted benzotriazoles, allows for a reliable prediction of the expected chemical shifts. The following tables summarize the anticipated ¹H and ¹³C NMR spectral data.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~10-13Singlet (broad)-
H-4/H-7~7.9 - 8.1Multiplet-
H-5/H-6~7.4 - 7.6Multiplet-
CH₂~5.4 - 5.8Singlet-

Note: The exact chemical shifts can vary depending on the solvent and concentration. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon AtomChemical Shift (δ, ppm)
C=O~168-172
C-4/C-7~127-129
C-5/C-6~118-120
C-3a/C-7a~144-146
CH₂~50-55

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra of this compound is provided below.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar carboxylic acid. Deuterated chloroform (CDCl₃) can also be used, although solubility might be lower.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[1][2][3]

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using TMS or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Sample Insertion setup Setup Experiment (1H & 13C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Data Transfer phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration peak_picking Peak Picking integration->peak_picking analysis Structural Elucidation peak_picking->analysis

Caption: Workflow for NMR characterization of this compound.

Structural Elucidation

The symmetric nature of the N2-substituted benzotriazole ring in this compound results in a simplified aromatic region in the NMR spectrum compared to its N1-substituted counterpart. This symmetry means that H-4 is equivalent to H-7, and H-5 is equivalent to H-6. Consequently, the ¹H NMR spectrum is expected to show two multiplets in the aromatic region, and the ¹³C NMR spectrum will display only two signals for the benzene ring carbons (in addition to the two quaternary carbons at the ring fusion).

The methylene protons of the acetic acid group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift of these protons is influenced by the electron-withdrawing nature of the adjacent benzotriazole ring and the carboxylic acid group.[4] The carboxylic acid proton itself will appear as a broad singlet at a downfield chemical shift, which is characteristic for such acidic protons.[5][6]

By combining the information from both ¹H and ¹³C NMR spectra, including chemical shifts, integration (for ¹H), and multiplicities, a complete and unambiguous structural confirmation of this compound can be achieved. Further confirmation can be obtained using 2D NMR techniques such as COSY and HSQC if necessary.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzotriazol-2-yl-acetic acid is a chemical compound of interest in various fields, including pharmaceutical development and materials science. Accurate and sensitive quantification of this analyte is crucial for research and quality control purposes. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the selective and sensitive detection of molecules in complex matrices. The provided methodologies are based on established analytical principles for related benzotriazole compounds and can be adapted to specific research needs.

Physicochemical Properties and Mass Spectrometric Information

A foundational aspect of mass spectrometry analysis is the understanding of the analyte's basic physicochemical properties.

PropertyValue
Chemical Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Exact Mass 177.0538 u
Predicted [M+H]⁺ 178.0616 u
Predicted [M-H]⁻ 176.0460 u

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to developing selective and sensitive MS/MS methods. While experimental data for this specific molecule is not widely published, a predicted fragmentation pathway can be inferred from the fragmentation of its ethyl ester and general principles of mass spectrometry.

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation. A primary loss would be the neutral loss of formic acid (HCOOH), corresponding to a mass loss of 46.0262 u. Further fragmentation of the benzotriazole ring can also occur.

fragmentation_pathway M_H [M+H]⁺ m/z = 178.06 fragment1 [M+H - HCOOH]⁺ m/z = 132.0354 M_H->fragment1 - HCOOH fragment2 [C₆H₄N]⁺ m/z = 90.0342 fragment1->fragment2 - N₂

Caption: Predicted ESI+ fragmentation of this compound.

Quantitative Analysis Data

The following table summarizes typical figures of merit for the quantitative analysis of benzotriazole derivatives using LC-MS/MS, which can be expected for a validated method for this compound. These values are based on published methods for similar compounds in various matrices.[1][2]

ParameterTypical Value RangeMatrix
Linear Range 1 - 1000 ng/mLPlasma, Urine, Water
Limit of Detection (LOD) 0.04 - 1.2 ng/mLPlasma, Urine, Water
Limit of Quantitation (LOQ) 0.07 - 5.0 ng/mLPlasma, Urine, Water
Recovery 85% - 115%Various
Precision (RSD%) < 15%Various
Accuracy (RE%) ± 15%Various

Experimental Protocols

A generalized experimental workflow for the analysis of this compound is presented below. This protocol can be adapted based on the specific matrix and instrumentation available.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological or Environmental Sample extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction concentration Evaporation and Reconstitution extraction->concentration lc_separation Reversed-Phase HPLC/UHPLC Separation concentration->lc_separation ms_detection Tandem Mass Spectrometry Detection (ESI) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: General workflow for this compound analysis.

Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Aqueous Samples

This protocol is suitable for cleaning up and concentrating this compound from aqueous matrices such as urine or wastewater.[2]

  • SPE Cartridge: Use a mixed-mode anion exchange polymer-based cartridge.

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the pre-treated sample (e.g., 100 mL of water sample, pH adjusted to ~7) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 5 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Method

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Method

  • Ionization Source: Electrospray Ionization (ESI), positive and/or negative mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Transitions (Predicted):

    • Positive Mode:

      • Precursor Ion (Q1): m/z 178.1

      • Product Ion (Q3): m/z 132.0 (for quantification), m/z 90.0 (for confirmation)

      • Collision Energy: To be optimized (typically 15-25 eV)

    • Negative Mode:

      • Precursor Ion (Q1): m/z 176.0

      • Product Ion (Q3): m/z 132.0 (loss of CO2)

      • Collision Energy: To be optimized (typically 10-20 eV)

Disclaimer: The provided protocols and predicted data are intended as a starting point for method development. Optimization of sample preparation, chromatographic conditions, and mass spectrometry parameters is essential for achieving the desired performance characteristics for a specific application and matrix.

References

Application Notes and Protocols for Testing the Efficacy of Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole derivatives are a class of heterocyclic compounds known for a wide array of biological activities, including analgesic, anti-inflammatory, antiviral, antibacterial, and antifungal properties. The structural similarity of Benzotriazol-2-yl-acetic acid to indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, suggests a potential role as a modulator of auxin signaling pathways. This document provides a detailed experimental framework to investigate the efficacy of this compound as either an auxin agonist (auxin-like activity) or an auxin antagonist (anti-auxin activity).

These protocols are designed to be adaptable for screening and characterizing the bioactivity of this compound and similar molecules, providing valuable insights for agricultural, herbicidal, or other plant growth-regulating applications.

Putative Signaling Pathway: Auxin Action

Auxin perception and signaling are central to plant growth and development. A simplified model of the canonical auxin signaling pathway is depicted below. This pathway is the primary target for assessing the auxin-like or anti-auxin effects of this compound.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin or This compound TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin->TIR1_AFB Binds SCF_complex SCF Complex TIR1_AFB->SCF_complex Activates Aux_IAA Aux/IAA (Repressor) SCF_complex->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses ARE ARE (Auxin Response Element) ARF->ARE Binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates

Caption: Simplified diagram of the canonical auxin signaling pathway.

Experimental Protocols

The following protocols are designed to assess the auxin-like or anti-auxin properties of this compound.

Avena (Oat) Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles, a hallmark of auxin activity.[1][2]

Objective: To determine if this compound promotes cell elongation in a manner similar to IAA.

Materials:

  • Avena sativa (oat) seeds

  • This compound

  • Indole-3-acetic acid (IAA) as a positive control

  • Petri dishes, filter paper, and glass vials

  • Incubator with controlled temperature and humidity, kept in darkness

  • Millimeter ruler or digital caliper

Procedure:

  • Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for 3-4 days at 25°C.

  • Prepare stock solutions of this compound and IAA in a small amount of ethanol and then dilute with distilled water to final concentrations ranging from 10⁻⁸ to 10⁻⁴ M. Include a vehicle control (water with the same concentration of ethanol).

  • Under a dim green light, select uniform, straight coleoptiles. Excise a 10 mm segment from each coleoptile, 3 mm below the apical tip.

  • Place 10 coleoptile segments into each glass vial containing 2 ml of the test solutions.

  • Incubate the vials in the dark at 25°C for 24 hours.

  • After incubation, measure the final length of each coleoptile segment.

  • Calculate the average elongation for each treatment and compare it to the control and IAA-treated groups.

Data Presentation:

Treatment Concentration (M)Mean Initial Length (mm)Mean Final Length (mm)Mean Elongation (mm)% Elongation over Control
Vehicle Control10.00
IAA 10⁻⁸10.0
IAA 10⁻⁷10.0
IAA 10⁻⁶10.0
IAA 10⁻⁵10.0
IAA 10⁻⁴10.0
BAA 10⁻⁸10.0
BAA 10⁻⁷10.0
BAA 10⁻⁶10.0
BAA 10⁻⁵10.0
BAA 10⁻⁴10.0

BAA: this compound

Arabidopsis Root Growth Inhibition Bioassay

High concentrations of auxins typically inhibit primary root elongation and promote lateral root formation. This assay can reveal both auxin-like and anti-auxin effects.[2][3]

Objective: To assess the effect of this compound on root development.

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • Murashige and Skoog (MS) medium

  • This compound

  • IAA (positive control for inhibition)

  • N-1-Naphthylphthalamic acid (NPA, an auxin transport inhibitor, as a different class of control)

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.

  • After 4-5 days, transfer seedlings of uniform size to fresh MS plates supplemented with a range of concentrations of this compound, IAA, or NPA (e.g., 0.01 µM to 10 µM).

  • For anti-auxin testing, co-treat seedlings with a fixed concentration of IAA (e.g., 0.1 µM) and varying concentrations of this compound.

  • Place the plates vertically in the growth chamber to allow roots to grow along the agar surface.

  • After 5-7 days, measure the primary root length and count the number of lateral roots.

Data Presentation:

Table 2a: Primary Root Length

TreatmentConcentration (µM)Mean Primary Root Length (mm)% Inhibition relative to Control
Control00
IAA0.01
IAA0.1
IAA1
IAA10
BAA0.01
BAA0.1
BAA1
BAA10

Table 2b: Lateral Root Density

TreatmentConcentration (µM)Mean Lateral Root NumberLateral Root Density (LRs/mm)
Control0
IAA0.01
IAA0.1
IAA1
IAA10
BAA0.01
BAA0.1
BAA1
BAA10
DR5::GUS Reporter Gene Assay

The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin response in plants.[4][5] An increase in GUS (β-glucuronidase) activity indicates an auxin-like response.

Objective: To monitor the in vivo auxin response triggered by this compound at the transcriptional level.

Materials:

  • Transgenic Arabidopsis thaliana plants carrying the DR5::GUS reporter construct

  • This compound

  • IAA (positive control)

  • GUS staining solution (containing X-Gluc)

  • Microscope

Procedure:

  • Grow DR5::GUS Arabidopsis seedlings on MS medium for 5-7 days.

  • Treat the seedlings with a range of concentrations of this compound or IAA for a specified period (e.g., 2, 6, 12, or 24 hours).

  • After treatment, harvest the seedlings and incubate them in GUS staining solution at 37°C in the dark for 2-12 hours.

  • Following staining, clear the chlorophyll from the tissues by incubating in 70% ethanol.

  • Observe the blue staining pattern under a microscope. Key areas of auxin response to observe are the root tips, lateral root primordia, and cotyledon vasculature.

  • Quantify GUS activity using a fluorometric assay with 4-methylumbelliferyl glucuronide (MUG) as a substrate for a more quantitative analysis.

Data Presentation:

TreatmentConcentration (µM)GUS Staining Intensity (Qualitative)MUG Assay (Relative Fluorescence Units)
Control0-
IAA0.1+
IAA1+++
BAA0.1
BAA1
BAA10

Experimental Workflow

The following diagram illustrates the overall workflow for testing the efficacy of this compound.

ExperimentalWorkflow cluster_synthesis Compound Preparation cluster_bioassays In Vivo Bioassays cluster_analysis Data Analysis and Interpretation Compound This compound (BAA) Synthesis/Procurement Stock Prepare Stock Solutions (BAA, IAA, Controls) Compound->Stock Coleoptile Avena Coleoptile Elongation Assay Stock->Coleoptile Root Arabidopsis Root Growth Inhibition Assay Stock->Root GUS DR5::GUS Reporter Assay Stock->GUS Data Data Collection (Length, Number, Staining) Coleoptile->Data Root->Data GUS->Data Stats Statistical Analysis Data->Stats Conclusion Determine Auxin-like or Anti-auxin Activity Stats->Conclusion

Caption: General experimental workflow for efficacy testing.

Conclusion

The protocols outlined in this document provide a comprehensive approach to characterizing the biological activity of this compound in the context of auxin signaling. By employing a combination of classic physiological bioassays and modern molecular reporter systems, researchers can obtain robust data to determine whether this compound acts as an auxin agonist or antagonist. The results from these experiments will be crucial for guiding further research and development of this compound for various applications in agriculture and plant science.

References

Benzotriazol-2-yl-acetic Acid: A Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzotriazol-2-yl-acetic acid (BTAA) has emerged as a compelling ligand in the field of coordination chemistry, owing to its versatile coordination modes and the diverse applications of its resulting metal complexes. This document provides a comprehensive overview of BTAA as a ligand, including detailed experimental protocols for its synthesis and the preparation of its coordination complexes, a summary of key quantitative data, and visualizations of experimental workflows and logical relationships.

Introduction to this compound as a Ligand

This compound, a derivative of benzotriazole, possesses multiple coordination sites, primarily through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. This multidentate character allows it to form stable chelate rings with a variety of metal ions, leading to the formation of mononuclear or polynuclear coordination polymers with diverse structural topologies. The resulting metal complexes have shown potential in various fields, including catalysis, materials science, and biological applications. The flexibility of the acetic acid side chain further allows for fine-tuning of the steric and electronic properties of the ligand and its complexes.

Experimental Protocols

Synthesis of this compound (BTAA)

The synthesis of BTAA is typically a two-step process involving the initial synthesis of benzotriazole followed by its N-alkylation with an acetic acid moiety.

Step 1: Synthesis of 1,2,3-Benzotriazole

This procedure is adapted from a standard method for the synthesis of benzotriazole.[1]

  • Materials:

    • o-phenylenediamine (10.8 g, 0.1 mol)

    • Glacial acetic acid (12.0 g, 11.5 mL, 0.2 mol)

    • Sodium nitrite (7.5 g, 0.11 mol)

    • Deionized water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Beakers (250 mL and 1 L)

    • Büchner funnel and filter paper

  • Procedure:

    • In a 1 L beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12.0 g of glacial acetic acid and 300 mL of water. Gentle warming may be necessary to obtain a clear solution.

    • Cool the solution to 5 °C in an ice-water bath with stirring.

    • In a separate 250 mL beaker, prepare a solution of 7.5 g of sodium nitrite in 120 mL of water and cool it.

    • Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once while stirring.

    • The temperature of the reaction mixture will rise rapidly to 70-80 °C, and the color will change from dark green to orange-red.

    • Remove the beaker from the ice bath and allow it to stand for 1 hour, during which the benzotriazole will separate as an oil.

    • Cool the mixture in an ice bath until it solidifies.

    • Collect the solid product by vacuum filtration on a Büchner funnel, wash with 200 mL of ice-cold water, and press as dry as possible.

    • The crude product can be purified by recrystallization from benzene to yield colorless needles. The typical yield is 90-97 g (75-81%).

Step 2: Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)acetate

This procedure describes the N-alkylation of benzotriazole with ethyl chloroacetate.[1][2]

  • Materials:

    • 1H-Benzotriazole (0.1 mol)

    • Ethyl chloroacetate (0.1 mol)

    • Anhydrous potassium carbonate (0.3 g)

    • Acetone (60 mL)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, combine 1H-Benzotriazole (0.1 mol), ethyl chloroacetate (0.1 mol), and 0.3 g of anhydrous potassium carbonate in 60 mL of acetone.

    • Stir the mixture at room temperature for 10-12 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

    • The crude product can be recrystallized from a chloroform/ether mixture to yield needle-shaped crystals.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the ester to the carboxylic acid.

  • Materials:

    • Ethyl 2-(1H-benzotriazol-1-yl)acetate

    • Sodium hydroxide solution (e.g., 1 M)

    • Hydrochloric acid (e.g., 1 M)

    • Magnetic stirrer and stir bar

    • Beaker

    • pH indicator paper or pH meter

  • Procedure:

    • Dissolve the synthesized ethyl 2-(1H-benzotriazol-1-yl)acetate in an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitoring by TLC is recommended).

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis of Metal Complexes of BTAA

The synthesis of metal complexes with BTAA is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent.

Protocol 2.2.1: Synthesis of a Cobalt(II) Complex

This protocol is based on the synthesis of a three-dimensional cobalt-based coordination polymer.[3]

  • Materials:

    • This compound (1.00 mmol)

    • Cobalt(II) chloride (CoCl₂) (1.00 mmol)

    • Ethanol (10.0 mL)

    • Magnetic stirrer and stir bar

    • Beaker or flask

  • Procedure:

    • In a beaker or flask, mix this compound (1.00 mmol) and CoCl₂ (1.00 mmol) in 10.0 mL of ethanol.

    • Stir the mixture for approximately 30 minutes at room temperature.

    • Blue block-shaped crystals of the coordination polymer will form.

    • Collect the crystals by filtration. The reported yield is 40%.

Protocol 2.2.2: General Procedure for the Synthesis of 3d-Metal Complexes (Cu(II), Ni(II), Zn(II))

This is a general procedure adapted from the synthesis of complexes with benzotriazole derivatives.[4]

  • Materials:

    • This compound (BTAA)

    • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(CH₃COO)₂)

    • Ethanol

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve the BTAA ligand in ethanol.

    • In a separate flask, dissolve the metal salt in ethanol.

    • Add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 or 1:1) to obtain different complex compositions.[4]

    • The reaction mixture may be refluxed for a few hours to ensure completion of the reaction.

    • Allow the solution to cool to room temperature. The complex will precipitate out of the solution.

    • Collect the solid product by filtration, wash with ethanol, and dry in a desiccator.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and its coordination complexes.

Table 1: Crystallographic Data for a Polymorph of this compound [2]

ParameterValue
Chemical FormulaC₈H₇N₃O₂
Molecular Weight177.17 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)11.719(9)
b (Å)8.308(3)
c (Å)17.246(5)
β (°)96.703(5)
Volume (ų)1667.6(15)
Z8

Table 2: Crystallographic Data for a Cobalt(II)-BTAA Coordination Polymer [3]

ParameterValue
Chemical Formula[Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n
Molecular Weight316.61 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)Value not specified in the abstract
b (Å)Value not specified in the abstract
c (Å)Value not specified in the abstract
Volume (ų)Value not specified in the abstract
ZValue not specified in the abstract

Table 3: Selected Spectroscopic Data for BTAA and its 3d-Metal Complexes [4]

Compound/Functional GroupBTAA (cm⁻¹)Metal Complexes (cm⁻¹)Assignment
ν(C=N) (triazole ring)Specific value not providedShift to a short fieldCoordination of triazole nitrogen
ν(COO⁻)Specific value not providedShift to a short fieldCoordination of carboxylate oxygen
--549-607ν(O-M)
--428-500ν(N-M)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a metal complex of this compound.

experimental_workflow Experimental Workflow for BTAA Metal Complex Synthesis cluster_synthesis Synthesis cluster_characterization Characterization ligand_synthesis Synthesis of This compound (BTAA) complex_synthesis Synthesis of Metal Complex (e.g., with CoCl2) ligand_synthesis->complex_synthesis BTAA Ligand ir_spectroscopy FT-IR Spectroscopy complex_synthesis->ir_spectroscopy xrd Single-Crystal X-ray Diffraction complex_synthesis->xrd elemental_analysis Elemental Analysis complex_synthesis->elemental_analysis thermal_analysis Thermal Analysis (TGA/DTA) complex_synthesis->thermal_analysis structural_elucidation Structural Elucidation of the Complex ir_spectroscopy->structural_elucidation Functional Groups Coordination Sites xrd->structural_elucidation Crystal Structure Coordination Geometry elemental_analysis->structural_elucidation Elemental Composition thermal_analysis->structural_elucidation Thermal Stability

Caption: General workflow for the synthesis and characterization of BTAA metal complexes.

Logical Relationship: Coordination Modes of BTAA

This diagram illustrates the potential coordination modes of the this compound ligand with a metal center.

coordination_modes Coordination Modes of BTAA Ligand cluster_coordination Potential Coordination Sites cluster_modes Resulting Coordination Modes BTAA This compound (BTAA) Triazole_N Triazole Nitrogen Atoms BTAA->Triazole_N can coordinate via Carboxylate_O Carboxylate Oxygen Atoms BTAA->Carboxylate_O can coordinate via Metal Metal Ion (M) Monodentate Monodentate Metal->Monodentate forms Bidentate Bidentate Chelate Metal->Bidentate forms Bridging Bridging Ligand Metal->Bridging forms Triazole_N->Metal N-M bond Carboxylate_O->Metal O-M bond

Caption: Potential coordination modes of the BTAA ligand with a metal ion.

Applications

The coordination complexes of this compound exhibit a range of potential applications, primarily stemming from the properties of the coordinated metal center and the overall structure of the complex.

  • Catalysis: Benzotriazole and its derivatives have been utilized as ligands in metal-catalyzed reactions, including various coupling reactions (C-C, C-N, C-O, C-S).[5] The electron-donating properties of the benzotriazole moiety can influence the catalytic activity of the metal center.

  • Materials Science: The ability of BTAA to act as a bridging ligand facilitates the construction of metal-organic frameworks (MOFs) and coordination polymers.[3] These materials can exhibit interesting properties such as porosity, magnetism, and luminescence.

  • Biological Activity: Benzotriazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The coordination of these ligands to metal ions can potentially enhance or modify their biological efficacy.

Further research into the diverse coordination chemistry of this compound is expected to uncover new applications and expand its utility in various scientific and industrial domains.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzotriazol-2-yl-acetic acid. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge lies in controlling the regioselectivity of the N-alkylation of benzotriazole with an acetic acid synthon, such as ethyl chloroacetate. Benzotriazole has two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation typically yields a mixture of both N-1 and N-2 substituted isomers. The N-1 isomer, Benzotriazol-1-yl-acetic acid, is often the major product under standard conditions.[1][2] Achieving a high yield of the desired N-2 isomer requires specific strategies to control the reaction's regioselectivity.

Q2: What is the general synthetic route for this compound?

The most common synthetic pathway involves a two-step process:

  • N-alkylation of benzotriazole: Benzotriazole is reacted with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base to form a mixture of ethyl Benzotriazol-1-yl-acetate and ethyl Benzotriazol-2-yl-acetate.

  • Hydrolysis: The ester group of the desired ethyl Benzotriazol-2-yl-acetate isomer is hydrolyzed to the carboxylic acid to yield the final product.

A major challenge is the separation of the two isomers formed in the first step.

Q3: How can I favor the formation of the N-2 isomer during alkylation?

While the N-1 isomer is often the thermodynamic product, certain conditions can favor the formation of the N-2 isomer. For related 1,2,3-triazoles, the use of triethylamine as a base in dimethylformamide (DMF) has been shown to produce a 5:1 selectivity in favor of the N-2 regioisomer when reacting with ethyl chloroacetate.[3] Exploring similar polar aprotic solvents and non-coordinating bases may improve the yield of the N-2 isomer in the case of benzotriazole. Additionally, specialized catalytic methods, such as those employing rhodium or scandium catalysts with specific alkylating agents, have demonstrated high N-2 selectivity for other benzotriazole derivatives, suggesting that catalyst screening could be a viable strategy.

Q4: How can the N-1 and N-2 isomers of Benzotriazolyl-acetic acid or its ethyl ester be separated?

The separation of N-1 and N-2 isomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Column Chromatography: This is the most common method for separating the isomeric mixture of ethyl Benzotriazol-1-yl-acetate and ethyl Benzotriazol-2-yl-acetate. A silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexane, can effectively separate the two isomers.

  • Fractional Crystallization: In some cases, the difference in solubility between the two isomers or their salts can be exploited for separation through fractional crystallization.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC with ion-pair reagents can be used to separate the isomeric acids.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield of alkylated products Incomplete reaction of benzotriazole.Ensure the use of a sufficiently strong base to deprotonate the benzotriazole. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. Increase the reaction time or temperature, monitoring the reaction progress by TLC.
Decomposition of the alkylating agent.Add the ethyl chloroacetate to the reaction mixture at a controlled rate, and avoid excessively high temperatures.
Poor regioselectivity (high N-1 isomer yield) The reaction conditions favor the thermodynamically more stable N-1 isomer.Experiment with different solvent and base combinations. Polar aprotic solvents like DMF or DMSO and non-coordinating bases such as triethylamine may favor N-2 alkylation.[3] Consider investigating catalytic methods known for N-2 selectivity.
Difficulty in separating N-1 and N-2 isomers Similar polarity of the two isomers.Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent often provides better separation. For HPLC, experiment with different ion-pair reagents and pH conditions to enhance resolution.[4]
Incomplete hydrolysis of the ethyl ester Insufficiently harsh hydrolysis conditions.Use a stronger base (e.g., higher concentration of NaOH or KOH) or a higher reaction temperature. The addition of a co-solvent like ethanol can improve the solubility of the ester and facilitate hydrolysis.
Degradation of the product under harsh basic conditions.Monitor the reaction closely and avoid prolonged reaction times at high temperatures. If degradation is observed, consider using milder hydrolysis conditions, such as acid-catalyzed hydrolysis.
Formation of side products Reaction of the base with the alkylating agent.Add the alkylating agent slowly to the reaction mixture containing the deprotonated benzotriazole to minimize side reactions.
Dialkylation of benzotriazole.Use a stoichiometric amount of the alkylating agent relative to benzotriazole.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzotriazol-1-yl-acetate (N-1 Isomer Favored)

This protocol is adapted from procedures that have been shown to favor the formation of the N-1 isomer.

Materials:

  • 1H-Benzotriazole

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (dry)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-Benzotriazole (0.01 mol) in dry acetone, add anhydrous potassium carbonate (0.015 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.011 mol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 6-10 hours, monitoring the progress by TLC.[5]

  • After completion of the reaction, filter off the potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N-1 and N-2 isomers. The N-1 isomer is typically the major product.

Protocol 2: Hydrolysis of Ethyl Benzotriazol-2-yl-acetate to this compound

Materials:

  • Ethyl Benzotriazol-2-yl-acetate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl Benzotriazol-2-yl-acetate in a mixture of ethanol (or THF) and water.

  • Add a solution of NaOH (1.2 equivalents) in water to the ester solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C, monitoring the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 2-3 with dilute HCl.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Influence of Reaction Conditions on N-1/N-2 Isomer Ratio in the Alkylation of Triazoles

Triazole SubstrateAlkylating AgentBaseSolventN-1 : N-2 RatioReference
BenzotriazoleEthyl chloroacetateK2CO3Ethyl acetate3.7 : 1[1]
4-Phenyl-1,2,3-triazoleEthyl chloroacetateTriethylamineDMF1 : 5[3]
Benzotriazolen-Butyl bromideNaOHDMF1.1 : 1[2]
Benzotriazolen-Butyl bromide[Bmim]OH (ionic liquid)Solvent-free2.1 : 1[2]

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis Benzotriazole Benzotriazole Alkylation Alkylation (Base, Solvent) Benzotriazole->Alkylation EtChloroacetate Ethyl Chloroacetate EtChloroacetate->Alkylation Mixture Mixture of N-1 and N-2 Esters Alkylation->Mixture Separation Chromatographic Separation Mixture->Separation N1_Ester Ethyl Benzotriazol-1-yl-acetate Separation->N1_Ester Byproduct N2_Ester Ethyl Benzotriazol-2-yl-acetate Separation->N2_Ester Desired Intermediate Hydrolysis Hydrolysis (Base, H2O) N2_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound CheckAlkylation Check Alkylation Step (TLC Analysis) Start->CheckAlkylation CheckSeparation Check Isomer Separation (NMR of fractions) CheckAlkylation->CheckSeparation No Issue IncompleteAlkylation Incomplete Reaction or Poor N-2 Selectivity CheckAlkylation->IncompleteAlkylation Problem Found CheckHydrolysis Check Hydrolysis Step (TLC Analysis) CheckSeparation->CheckHydrolysis No Issue SeparationLoss Product Loss During Separation CheckSeparation->SeparationLoss Problem Found IncompleteHydrolysis Incomplete Hydrolysis or Product Degradation CheckHydrolysis->IncompleteHydrolysis Problem Found OptimizeAlkylation Optimize Base/Solvent, Increase Time/Temp IncompleteAlkylation->OptimizeAlkylation OptimizeSeparation Optimize Chromatography Eluent/Gradient SeparationLoss->OptimizeSeparation OptimizeHydrolysis Adjust Hydrolysis Conditions (Base/Temp) IncompleteHydrolysis->OptimizeHydrolysis

References

Technical Support Center: Synthesis of Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzotriazol-2-yl-acetic acid. Our aim is to address common challenges and provide practical solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the N-alkylation of benzotriazole with a haloacetic acid or its ester (e.g., ethyl chloroacetate), followed by hydrolysis of the resulting ester. A key challenge in this synthesis is controlling the regioselectivity to favor the formation of the N2 isomer over the N1 isomer. Alternative methods, such as using α-diazoacetates with specific catalysts, have been developed to achieve higher selectivity for the N2 position.

Q2: What is the primary byproduct in the synthesis of this compound?

A2: The major byproduct is the isomeric Benzotriazol-1-yl-acetic acid. The N-alkylation of benzotriazole can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of these two isomers. The ratio of these isomers is highly dependent on the reaction conditions.

Q3: How can I differentiate between Benzotriazol-1-yl-acetic acid and this compound?

A3: Spectroscopic methods are essential for distinguishing between the N1 and N2 isomers. In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons and the methylene protons of the acetic acid moiety will differ. The crystal and molecular structures of both isomers have been determined, and their comparison reveals differences in bond lengths and angles within the benzotriazole ring system, which also influences their spectroscopic properties.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common alkylation method using ethyl chloroacetate followed by hydrolysis.

Issue 1: Low Yield of the Desired this compound

Low overall yield can be a significant problem in this synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature The reaction temperature can influence the overall reaction rate and the formation of byproducts. While some procedures are performed at room temperature, others may require heating to reflux.[3]Optimization of temperature can lead to a higher conversion of starting materials and minimize degradation.
Moisture in Reagents or Glassware The presence of water can deactivate catalysts and lead to unwanted side reactions, particularly if using moisture-sensitive bases or catalysts.Ensuring all glassware is thoroughly dried and using anhydrous solvents and reagents can significantly improve the yield.
Incorrect Stoichiometry The molar ratios of benzotriazole, the alkylating agent, and the base are critical for maximizing the yield.A systematic variation of the stoichiometry, particularly of the base, can help identify the optimal conditions for the reaction.
Inefficient Mixing Inadequate stirring can result in localized high concentrations of reagents, leading to side reactions and incomplete conversion.Vigorous and consistent stirring throughout the reaction is crucial for achieving a homogeneous reaction mixture and improving the yield.
Issue 2: Poor Selectivity (High Formation of Benzotriazol-1-yl-acetic acid)

The formation of the N1 isomer is the most common byproduct issue. Controlling the regioselectivity is key to obtaining a high yield of the desired N2 product.

Factor Influencing Selectivity Recommended Action Rationale
Choice of Base and Solvent The polarity of the solvent and the nature of the base can significantly impact the N1/N2 ratio. Experiment with different base-solvent combinations (e.g., K₂CO₃ in acetone, NaOH in ethanol).The solvent can influence the tautomeric equilibrium of benzotriazole, and the counter-ion of the base can affect the nucleophilicity of the different nitrogen atoms.
Catalyst Selection For highly selective synthesis, consider using specialized catalysts. For instance, Ir(III) pentafluorophenyl-substituted porphyrin has been shown to selectively promote N2-alkylation with α-diazoacetates.[4]Catalysts can direct the alkylation to a specific nitrogen atom through coordination, thereby enhancing the regioselectivity.
Reaction Temperature Lower reaction temperatures may favor the formation of one isomer over the other.The activation energies for the formation of the N1 and N2 isomers may differ, making temperature a critical parameter for controlling selectivity.
Issue 3: Formation of Dark, Tarry, or Oily Byproducts

The appearance of dark-colored, intractable materials indicates the formation of polymeric or decomposition products.

Potential Cause Troubleshooting Step Prevention Strategy
Elevated Reaction Temperature Overheating the reaction mixture can lead to the decomposition of starting materials or intermediates.[5]Maintain strict temperature control throughout the reaction, especially during exothermic steps. Use a controlled heating mantle and a thermometer.
Use of Incorrect Acid (in Benzotriazole Synthesis) If synthesizing the benzotriazole precursor in-house, the choice of acid is crucial. Hydrochloric acid has been reported to promote tar formation.[5]Use glacial acetic acid as the preferred acidic medium for the synthesis of the benzotriazole starting material.[5]
Oxidation of Starting Materials The starting material, o-phenylenediamine (if preparing benzotriazole), can oxidize if not stored properly, leading to colored impurities.Use freshly purified starting materials and store them under an inert atmosphere if they are sensitive to air and light.
Issue 4: Difficulty in Separating N1 and N2 Isomers

The similar polarity of the Benzotriazol-1-yl-acetic acid and this compound isomers can make their separation challenging.

Separation Technique Recommended Protocol Troubleshooting Tips
Column Chromatography Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).Monitor the separation closely using Thin Layer Chromatography (TLC) to identify the fractions containing each isomer. The Rf values of the two isomers should be sufficiently different for effective separation.
Fractional Crystallization The two isomers may have different solubilities in certain solvents. Attempt to selectively crystallize one isomer from a suitable solvent or solvent mixture. A new polymorph of this compound has been crystallized from dimethylformamide.[6]Experiment with various solvents and crystallization conditions (e.g., temperature, concentration). Seeding with a pure crystal of the desired isomer can sometimes induce selective crystallization.

Experimental Protocols

General Protocol for N-Alkylation of Benzotriazole with Ethyl Chloroacetate
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in a suitable solvent (e.g., acetone or ethanol).[7]

  • Add a base (e.g., anhydrous potassium carbonate or sodium hydroxide, 1-1.2 equivalents).[7]

  • To this stirred suspension, add ethyl chloroacetate (1-1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a specified period (typically several hours), while monitoring the reaction progress by TLC.

  • After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product, a mixture of ethyl Benzotriazol-1-yl-acetate and ethyl Benzotriazol-2-yl-acetate, is then purified by column chromatography or used directly in the next step.

General Protocol for Hydrolysis of Ethyl Benzotriazolylacetates
  • Dissolve the mixture of ethyl benzotriazolylacetates in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC until the starting ester spots have disappeared.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acids.

  • The precipitated solid, a mixture of Benzotriazol-1-yl-acetic acid and this compound, is collected by filtration, washed with cold water, and dried.

  • The isomeric acids can then be separated by fractional crystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthetic process and potential outcomes, the following diagrams illustrate the key pathways and logical workflows.

Synthesis_Pathway Benzotriazole Benzotriazole Alkylation N-Alkylation Benzotriazole->Alkylation EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Alkylation Base Base (e.g., K2CO3) Base->Alkylation IsomerMixtureEster Mixture of Ethyl Benzotriazol-1-yl-acetate and Ethyl Benzotriazol-2-yl-acetate Alkylation->IsomerMixtureEster Hydrolysis Hydrolysis IsomerMixtureEster->Hydrolysis IsomerMixtureAcid Mixture of Benzotriazol-1-yl-acetic acid and This compound Hydrolysis->IsomerMixtureAcid Separation Separation IsomerMixtureAcid->Separation Product1 Benzotriazol-1-yl-acetic acid (Byproduct) Separation->Product1 Product2 This compound (Desired Product) Separation->Product2

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckWorkup Analyze Work-up & Purification Start->CheckWorkup CheckPurity->CheckConditions Pure OptimizePurity Purify Starting Materials CheckPurity->OptimizePurity Impure CheckConditions->CheckWorkup Optimal OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions Suboptimal OptimizeWorkup Modify Separation Technique CheckWorkup->OptimizeWorkup Inefficient OptimizePurity->CheckConditions Success Successful Synthesis OptimizePurity->Success Improved OptimizeConditions->CheckWorkup OptimizeConditions->Success Improved OptimizeWorkup->Success Improved Failure Consult Further Literature OptimizeWorkup->Failure No Improvement

References

Technical Support Center: Purification of Crude Benzotriazol-2-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzotriazol-2-yl-acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as benzotriazole and chloroacetic acid. Additionally, side products from the synthesis, colored tars, and other polymeric materials may be present. The presence of these impurities can affect the color, melting point, and purity of the final product.[1]

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities.

  • Recrystallization is effective for removing small amounts of soluble and insoluble impurities, especially if the crude product is already relatively pure.

  • Acid-Base Extraction is highly effective for separating the acidic this compound from neutral or basic impurities.

  • Column Chromatography is ideal for separating complex mixtures of impurities with different polarities.

Q3: My purified this compound is still colored. What can I do?

A3: A persistent color, typically yellow to brown, is often due to trace amounts of tarry or polymeric impurities.[1] During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: I am experiencing low recovery after recrystallization. How can I improve the yield?

A4: Low recovery can be due to several factors:

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated.

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the yield.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.

  • Product loss during transfers: Minimize the number of transfer steps and ensure all equipment is rinsed with a small amount of cold solvent to recover any remaining crystals.

Q5: How can I monitor the purity of my this compound during purification?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By comparing the TLC profile of your crude material with the purified fractions, you can assess the removal of impurities. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3][4]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Re-heat the solution and allow it to cool more slowly.
No crystal formation The solution is not saturated (too much solvent was added). The solution is supersaturated but requires nucleation.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Crystals are very fine The solution cooled too rapidly.Allow the flask to cool slowly on the benchtop, insulated with a paper towel, before moving it to an ice bath.
Acid-Base Extraction Issues
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation Vigorous shaking of the separatory funnel. High concentration of dissolved substances.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Incomplete separation of layers The densities of the aqueous and organic layers are too similar.Add a solvent with a significantly different density. Add brine to increase the density of the aqueous layer.
Low yield of precipitated acid Incomplete extraction into the aqueous basic solution. Insufficient acidification.Perform multiple extractions with the basic solution. Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2).
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation (overlapping bands) The polarity of the eluent is too high. The column was not packed properly (channeling). The sample was loaded in too large a volume.Start with a less polar solvent system and gradually increase the polarity (gradient elution). Ensure the silica gel is packed uniformly without any air bubbles. Dissolve the sample in a minimal amount of solvent before loading.
Cracking of the silica gel bed The column ran dry.Always keep the solvent level above the top of the silica gel.
Streaking of compounds on the column The compound is not very soluble in the eluent. The sample is too acidic or basic.Add a small amount of a more polar solvent to the eluent system. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Representative Data)

TechniqueTypical Purity (HPLC)Typical YieldKey AdvantagesKey Disadvantages
Recrystallization >98%70-90%Simple, cost-effective, good for removing minor impurities.Can have lower yields if the compound is highly soluble in the chosen solvent.
Acid-Base Extraction >95% (before further purification)85-95%Excellent for separating acidic products from neutral/basic impurities.Requires subsequent steps to isolate the pure compound from the aqueous solution.
Column Chromatography >99%50-80%Highly effective for complex mixtures and achieving very high purity.More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.

Experimental Protocols

Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot ethanol. Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.[5]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product is extracted. Combine all aqueous extracts.

  • Backwash: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify it by slowly adding 6M HCl dropwise with stirring until the solution is acidic (test with pH paper). This compound will precipitate out.[6][7]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.[9][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (remove insolubles) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration drying Drying vacuum_filtration->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

AcidBase_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Shake start->add_base separate Separate Layers add_base->separate neutral_impurities Neutral/Basic Impurities separate->neutral_impurities acid_salt Sodium Salt of Product separate->acid_salt wash_org Wash & Dry neutral_impurities->wash_org evaporate_org Evaporate Solvent wash_org->evaporate_org acidify Acidify with HCl acid_salt->acidify precipitate Precipitate Forms acidify->precipitate isolate Vacuum Filtration & Drying precipitate->isolate pure_product Pure Product isolate->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Column_Chromatography_Workflow prep Prepare Slurry & Pack Column load Load Crude Sample prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in Benzotriazole Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, synthesizing benzotriazole derivatives is a crucial process. However, achieving high yields can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these reactions, helping you optimize your experiments for better outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in benzotriazole derivative synthesis?

Low yields can stem from several factors throughout the experimental process. Key areas to investigate include the quality of starting materials, reaction conditions, and the efficiency of your workup and purification procedures. Specific common causes include degradation of reagents, suboptimal reaction temperature, inappropriate solvent choice, and the formation of unwanted side products or regioisomers.[1]

Q2: How can I be sure my starting materials are not the source of the problem?

The purity and reactivity of your starting materials are paramount. Benzotriazole and its derivatives, as well as the alkylating or arylating agents, can degrade over time. It is recommended to:

  • Use freshly opened or properly stored reagents.

  • Verify the purity of your starting materials through techniques like NMR or melting point analysis.

  • Ensure reagents, especially bases and catalysts, have not been deactivated by moisture or improper storage.[1]

Q3: My reaction is not proceeding to completion. What should I check?

If you observe a significant amount of unreacted starting material, consider the following:

  • Reaction Time: The reaction may require a longer duration for completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.

  • Temperature: The reaction may be too slow at the current temperature. Gradually increasing the temperature while monitoring for side product formation can improve the reaction rate.[1]

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct proportion. In some cases, the catalyst may need to be activated prior to use.[2]

Q4: I am observing the formation of multiple products. How can I improve selectivity?

The formation of multiple products, often regioisomers (N1 and N2 alkylated/arylated products), is a common issue in benzotriazole chemistry.[3][4] To enhance selectivity:

  • Choice of Base and Solvent: The reaction conditions, particularly the base and solvent system, can significantly influence the regioselectivity of the reaction. Experimenting with different bases (e.g., K2CO3, NaOH) and solvents (e.g., DMSO, DMF, EtOH) can favor the formation of the desired isomer.[5]

  • Protecting Groups: In some cases, using a protecting group strategy can direct the substitution to the desired nitrogen atom.

  • Catalyst/Ligand System: For metal-catalyzed reactions, the choice of ligand can play a crucial role in directing the regioselectivity of the arylation.[2][6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing a very low yield or no product formation at all, a systematic approach to troubleshooting is necessary.

low_yield_troubleshooting start Low or No Product Yield Observed check_reagents Verify Reagent Quality and Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_setup Inspect Reaction Setup for Leaks or Errors setup_ok Setup Correct? check_setup->setup_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_setup Yes optimize_conditions Systematically Optimize Conditions (e.g., Temperature Gradient, Time Course) conditions_ok->optimize_conditions No correct_setup Correct Setup Issues setup_ok->correct_setup No rerun_reaction Rerun Reaction setup_ok->rerun_reaction Yes replace_reagents->check_conditions optimize_conditions->check_setup correct_setup->rerun_reaction

Caption: A flowchart for troubleshooting low or no product yield.

Potential Cause Recommended Solutions
Inactive Reagents Verify the purity and activity of starting materials (benzotriazole, alkyl/aryl halide), base, and catalyst. Use fresh reagents if degradation is suspected.[1]
Ineffective Base The base may not be strong enough to deprotonate benzotriazole. Consider using a stronger base or a different base-solvent combination.[1]
Suboptimal Reaction Temperature A low temperature may result in a slow reaction rate, while a high temperature can lead to decomposition or side reactions. Optimize the temperature by running small-scale trials at different temperatures.[1]
Inappropriate Solvent The solvent affects the solubility of reagents and reaction kinetics. Common solvents include DMSO, DMF, and ethanol. The optimal solvent may need to be determined empirically.[1][5]
Atmospheric Contamination Some reactions are sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.
Issue 2: Product Loss During Workup and Purification

A significant loss of product can occur during the isolation and purification steps.

purification_workflow start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify column Column Chromatography purify->column Mixture of Products recrystallize Recrystallization purify->recrystallize Solid Product pure Pure Product column->pure recrystallize->pure

Caption: A general workflow for the purification of benzotriazole derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after recrystallization The product might be too soluble in the chosen solvent, or too much solvent was used.[8]Evaporate some solvent to increase concentration and cool again. Consider a different solvent or a co-solvent system.[8]
Compound "oils out" instead of crystallizing The solution is supersaturated, or impurities are depressing the melting point.[8]Re-heat to dissolve the oil, add a small amount of additional solvent, and allow for slow cooling. Scratching the flask or adding a seed crystal can induce crystallization.[8]
Poor separation during column chromatography The eluent system may not have the optimal polarity. The column might be overloaded.Perform TLC to determine the best eluent system. Use a less polar solvent system initially and gradually increase the polarity. Ensure the column is not overloaded with the crude product.[8]
Product remains at the baseline of the TLC/column The eluent is not polar enough.Increase the polarity of the mobile phase. For polar aromatic heterocycles, a solvent system containing methanol in dichloromethane can be effective.[8]

Optimizing Reaction Conditions

Systematic optimization of reaction parameters is key to improving yields. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating methods.[9]

Comparison of Conventional vs. Microwave-Assisted Synthesis
Compound Conventional Method Yield (%) Microwave-Assisted Yield (%) Conventional Time (h) Microwave Time (min)
1-[tolylaminomethyl][1][5][8]benzotriazole65753-65-10
5-substituted benzotriazole amides65-7283-933-65-10
Other 5-substituted derivatives23-7642-833-65-10
Data synthesized from a comparative study on benzotriazole derivative synthesis.[9]

Key Experimental Protocols

General Procedure for N-Alkylation of Benzotriazole

A common method for synthesizing N-alkylated benzotriazole derivatives involves the reaction of benzotriazole with an alkyl halide in the presence of a base.

  • Dissolve Benzotriazole: Dissolve benzotriazole (1 equivalent) in a suitable solvent (e.g., DMSO, DMF) in a round-bottom flask.

  • Add Base: Add a base (e.g., powdered K2CO3, NaOH; 1-1.2 equivalents) to the solution and stir for a short period at room temperature.

  • Add Alkylating Agent: Add the alkyl halide (1-1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[5]

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Synthesis of Benzotriazole from o-Phenylenediamine

This is a classical method for preparing the parent benzotriazole ring.

  • Dissolve o-Phenylenediamine: In a beaker, dissolve o-phenylenediamine (1 mole) in a mixture of glacial acetic acid (2 moles) and water. Gentle warming may be necessary to achieve a clear solution.[10][11]

  • Cooling: Cool the solution to 5 °C in an ice bath.[10]

  • Addition of Sodium Nitrite: Prepare a cold solution of sodium nitrite (1.09 moles) in water and add it all at once to the o-phenylenediamine solution with stirring. The temperature will rise rapidly.[10][11]

  • Crystallization: After the initial temperature rise, cool the mixture in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash it with ice-cold water, and dry it. The crude product can be purified by recrystallization from boiling water or by distillation under reduced pressure.[10][11] It is crucial to allow for slow cooling during recrystallization to prevent the product from separating as an oil.[11]

References

Preventing isomer formation in Benzotriazol-yl-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzotriazol-yl-acetic acid. The primary focus is on preventing the formation of unwanted isomers and ensuring high purity of the target N1-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of Benzotriazol-yl-acetic acid?

A1: The alkylation of the benzotriazole ring with a haloacetic acid derivative can result in two primary positional isomers: N1- and N2-substituted benzotriazoles.[1][2] The N1-isomer, (1H-benzotriazol-1-yl)acetic acid, is typically the desired product for many applications. The N2-isomer, (2H-benzotriazol-2-yl)acetic acid, is the common impurity that needs to be minimized or removed. In many standard alkylation reactions, the N1-substituted product is the dominant one.[3]

Q2: What is the most common method for synthesizing the ethyl ester precursor of Benzotriazol-yl-acetic acid?

A2: A widely used method involves the N-alkylation of benzotriazole with ethyl chloroacetate.[4][5] This reaction is typically carried out in a polar aprotic solvent like dry acetone, with a weak base such as anhydrous potassium carbonate to act as a proton scavenger.[4] The mixture is refluxed for several hours to drive the reaction to completion.[4] The resulting ethyl (1H-benzotriazol-1-yl)acetate can then be hydrolyzed to the desired carboxylic acid.

Q3: How can I purify the desired N1-isomer from the N2-isomer?

A3: Purification of the N1-isomer from the N2-isomer is commonly achieved through recrystallization or column chromatography.[4] The choice of solvent for recrystallization is crucial and may require some experimentation. For column chromatography, a common mobile phase is a mixture of ethyl acetate and hexane.[4] A patent also describes a purification method for benzotriazole derivatives using acid-treated bentonite followed by distillation, which may be applicable in some cases.[6]

Q4: Are there advanced methods to achieve high regioselectivity in the N-alkylation of benzotriazole?

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Benzotriazol-yl-acetic acid, with a focus on minimizing isomer formation.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Ensure all reagents are dry, especially the solvent (e.g., acetone) and potassium carbonate. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
Suboptimal reaction temperature.Maintain a consistent reflux temperature. For a mixture of benzotriazole and ethyl chloroacetate in acetone, refluxing for 10-12 hours is often cited.[4]
High Percentage of N2-Isomer Reaction conditions favoring N2-alkylation.While the N1-isomer is generally favored, the choice of solvent and base can influence the isomer ratio. Consider screening different solvents and bases. For highly selective N1-alkylation, specialized methods like visible-light-promoted synthesis could be explored if feasible.[11]
Thermodynamic vs. kinetic control.The reaction conditions can influence whether the product distribution is under kinetic or thermodynamic control. Altering the reaction temperature or the order of addition of reagents may have an impact on the isomer ratio.
Difficulty in Separating Isomers Similar polarity of the two isomers.Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. For recrystallization, screen a variety of solvents and solvent mixtures to find one that selectively crystallizes the desired N1-isomer.
Side Reactions Presence of moisture or other impurities.Use freshly distilled solvents and high-purity reagents. Ensure the reaction is carried out under an inert atmosphere if sensitive to air or moisture.

Quantitative Data Summary

The following table summarizes yields and isomer ratios reported in the literature for the N-alkylation of benzotriazole derivatives under various conditions.

Reaction Conditions N1-Isomer Yield N2-Isomer Yield Reference
O-acetylation of 1H-benzotriazole-1-methanolAcetic anhydride in acetic acid30%-[13]
O-acetylation of 1H-benzotriazole-1-methanolAcetic anhydride7.8%2.6%[13]
Synthesis of various benzotriazolyl alkyl estersN-acylbenzotriazoles and dichloromethane63-93%Not specified[14]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (1H-benzotriazol-1-yl)acetate[4][5]
  • Materials:

    • 1H-Benzotriazole

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dry acetone

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve 1 g of 1H-Benzotriazole in 50 mL of dry acetone. b. To this solution, add 1.028 mL of ethyl chloroacetate and 1.16 g of anhydrous potassium carbonate. c. Reflux the reaction mixture for 10-12 hours. d. Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a 1:1 (v/v) mixture of ethyl acetate and hexane as the mobile phase. e. After the reaction is complete, filter the mixture to remove the potassium carbonate. f. Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by recrystallization from acetone to yield white crystals of ethyl (1H-benzotriazol-1-yl)acetate.

Protocol 2: Synthesis of 1H-Benzotriazole[16]
  • Materials:

    • o-phenylenediamine

    • Glacial acetic acid

    • Sodium nitrite (NaNO₂)

    • Water

  • Procedure: a. In a beaker, dissolve 108 g of o-phenylenediamine in a mixture of 120 g of glacial acetic acid and 300 mL of water. Warm slightly to obtain a clear solution. b. Cool the beaker in an ice-water bath until the temperature of the solution reaches 5°C. c. In a separate beaker, prepare a cold solution of 75 g of sodium nitrite in 120 mL of water. d. Add the cold sodium nitrite solution all at once to the o-phenylenediamine solution while stirring. e. The temperature of the reaction mixture will rise rapidly to 70-80°C. f. Remove the beaker from the cooling bath and allow it to stand for 1 hour. As the solution cools, the benzotriazole will separate. g. The crude product can be purified by distillation under reduced pressure followed by recrystallization from benzene.

Visualizations

experimental_workflow Experimental Workflow for Benzotriazol-yl-acetic acid Synthesis cluster_synthesis Synthesis of Ethyl Ester cluster_purification Purification & Hydrolysis Reactants Benzotriazole + Ethyl Chloroacetate + K2CO3 in Acetone Reflux Reflux (10-12h) Reactants->Reflux Workup Filtration & Solvent Evaporation Reflux->Workup Crude_Ester Crude Ethyl Ester Workup->Crude_Ester Purification Recrystallization or Column Chromatography Crude_Ester->Purification Pure_Ester Pure Ethyl (1H-benzotriazol-1-yl)acetate Purification->Pure_Ester Hydrolysis Ester Hydrolysis Pure_Ester->Hydrolysis Final_Product Benzotriazol-yl-acetic acid Hydrolysis->Final_Product

Caption: Workflow for the synthesis and purification of Benzotriazol-yl-acetic acid.

isomer_formation Factors Influencing Isomer Formation cluster_conditions Reaction Conditions cluster_products Isomeric Products Alkylation N-Alkylation of Benzotriazole Catalyst Catalyst Selection (e.g., Metal-Porphyrins, Lewis Acids) Alkylation->Catalyst Solvent Solvent Choice (e.g., Acetone) Alkylation->Solvent Base Base Strength (e.g., K2CO3) Alkylation->Base Energy_Source Energy Source (Thermal vs. Visible Light) Alkylation->Energy_Source N1_Isomer N1-Isomer (Generally Favored) Catalyst->N1_Isomer e.g., Fe(III), B(C6F5)3 N2_Isomer N2-Isomer (Side Product) Catalyst->N2_Isomer e.g., Ir(III), Rh Solvent->N1_Isomer Solvent->N2_Isomer Base->N1_Isomer Base->N2_Isomer Energy_Source->N1_Isomer Visible Light

Caption: Key factors influencing the regioselectivity of benzotriazole N-alkylation.

References

Technical Support Center: Scaling Up Benzotriazol-2-yl-acetic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the laboratory-scale production and scale-up of Benzotriazol-2-yl-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing this compound?

A1: The main difficulty is controlling regioselectivity. The alkylation of benzotriazole can occur on two different nitrogen atoms, leading to a mixture of 1-(2H-benzotriazol-1-yl)acetic acid (N1 isomer) and 2-(2H-benzotriazol-2-yl)acetic acid (N2 isomer). Standard alkylation methods often favor the N1 isomer, making the synthesis of the pure N2 isomer a significant challenge.[1]

Q2: How can I selectively synthesize the N2 isomer?

A2: Achieving high N2 selectivity often requires specialized catalytic methods. Research has shown that catalysts based on rhodium or scandium can direct the alkylation to the N2 position with high efficiency.[2][3][4] For labs not equipped for these specific catalytic reactions, the alternative is non-selective synthesis followed by careful separation of the isomers.

Q3: What methods are suitable for separating N1 and N2 isomers?

A3: Isomer separation is typically achieved using column chromatography on silica gel. The different polarity of the two isomers allows for their separation. Recrystallization can also be an effective method for purification, as different isomers and polymorphs may have varying solubilities in specific solvents.[5]

Q4: What safety precautions should I take when working with the reagents?

A4: Benzotriazole and its derivatives should be handled with care as they can be irritating. Alkylating agents like ethyl bromoacetate are lachrymatory and toxic. Diazo compounds, if used for specific catalytic routes, are potentially explosive and must be handled by trained personnel with appropriate safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: How can I confirm the identity and purity of my final product?

A5: Product identity and the ratio of N1/N2 isomers can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis. A new polymorph of 2-(benzotriazol-2-yl)acetic acid has been characterized, which can serve as a reference for crystallization studies.[5]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general production workflow and a troubleshooting decision tree for common issues encountered during synthesis.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis start Starting Materials (Benzotriazole, Alkylating Agent, Base) reaction N-Alkylation Reaction start->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup drying Drying & Solvent Removal workup->drying chromatography Column Chromatography (Isomer Separation) drying->chromatography crystallization Recrystallization chromatography->crystallization analysis Purity & Identity Check (NMR, HPLC, MP) crystallization->analysis product Pure this compound analysis->product

Caption: General workflow for this compound synthesis.

G p1 Problem: Low or No Product Yield c1 Cause: Ineffective Alkylation? p1->c1 Check Reaction c2 Cause: Loss during Workup? p1->c2 Check Extraction s1 Solution: - Check base activity - Increase temperature/time - Verify alkylating agent quality c1->s1 s2 Solution: - Adjust pH of aqueous layer - Increase number of extractions - Use different solvent c2->s2 p2 Problem: Incorrect Isomer Ratio c3 Cause: Non-selective Reaction? p2->c3 s3 Solution: - Optimize reaction solvent/temp - Consider N2-selective catalyst - Proceed to separation c3->s3 p3 Problem: Product is Impure/Oily c4 Cause: Incomplete Reaction? p3->c4 Check Reactants c5 Cause: Inefficient Purification? p3->c5 Check Purification s4 Solution: - Monitor with TLC - Drive reaction to completion c4->s4 s5 Solution: - Optimize chromatography solvent system - Perform re-crystallization with different solvents c5->s5

Caption: Troubleshooting decision tree for synthesis issues.

Troubleshooting Guide

Problem / QuestionPotential Cause(s)Recommended Solution(s)
My reaction yields a mixture of N1 and N2 isomers. How do I improve N2 selectivity? The N-alkylation of benzotriazole is inherently non-selective under standard conditions using a base like K₂CO₃ or NaOH. The N1 isomer is often the thermodynamically favored product.[1]Standard Approach: Modify reaction conditions. Experiment with different solvents (e.g., polar aprotic like DMF vs. nonpolar like toluene) and temperatures, as these can influence the isomer ratio. Advanced Approach: Employ a regioselective catalytic system. Rhodium(II) or Scandium(III) catalysts have been shown to provide excellent yields and high selectivity for the N2 position.[3][4]
The overall yield is very low after scaling up. 1. Inefficient Mixing: In larger vessels, inadequate stirring can lead to localized concentration gradients and poor reaction kinetics. 2. Poor Temperature Control: The reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions or degradation of products. 3. Workup Losses: Emulsions can form during extraction in larger volumes, and product may be lost in the aqueous phase if the pH is not optimal.1. Mixing: Use an overhead mechanical stirrer instead of a magnetic stir bar for volumes above 500 mL to ensure homogeneous mixing. 2. Temperature: Use an ice bath or a temperature-controlled reaction vessel to maintain the optimal temperature. Add reagents portion-wise to manage heat generation. 3. Workup: Before extraction, ensure the pH is adjusted to protonate the carboxylic acid, making it more soluble in the organic layer. If emulsions form, add brine or use a centrifuge to break them.
My final product is a dark, oily substance, not a solid. 1. Impurities: Residual starting materials, side-products, or solvent (like DMF) can prevent crystallization. 2. Decomposition: Overheating the reaction can lead to the formation of tarry byproducts.1. Purification: Ensure all high-boiling solvents like DMF are thoroughly removed under high vacuum. Perform column chromatography to remove impurities before attempting crystallization. 2. Temperature Control: Strictly maintain the reaction temperature below recommended limits.
I'm struggling to separate the N1 and N2 isomers by column chromatography. The polarity difference between the isomers may not be sufficient for separation with the chosen eluent system.Systematically vary the eluent polarity. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Use thin-layer chromatography (TLC) to screen for the optimal solvent system before running the column.

Experimental Protocols

Protocol 1: General Synthesis of Benzotriazol-yl-acetic acid (Isomer Mixture)

This protocol describes a general method that typically yields a mixture of N1 and N2 isomers, which must be separated in a subsequent step.

Materials:

  • 1H-Benzotriazole

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step 1: N-Alkylation (Ester formation)

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1H-Benzotriazole (1.0 eq) in acetone or DMF.

  • Add finely ground anhydrous K₂CO₃ (1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux (for acetone, ~56°C) or maintain at 60°C (for DMF) and stir for 10-12 hours.[6] Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the K₂CO₃.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl ester mixture.

Step 2: Saponification (Acid formation)

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add a solution of NaOH (2.0 eq) in water and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This solid is a mixture of N1 and N2 isomers.

Step 3: Isomer Separation

  • Purify the isomer mixture by column chromatography on silica gel. Use a gradient eluent system, starting with a non-polar mixture (e.g., Hexane:Ethyl Acetate) and gradually increasing the polarity.

  • Collect fractions and analyze by TLC to identify the separated isomers.

  • Combine the fractions containing the pure N2 isomer and remove the solvent.

  • Further purify the product by recrystallization from a suitable solvent (e.g., by dissolving in DMF and allowing for slow evaporation).[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that yields are highly dependent on the success of the isomer separation step.

ParameterValue / ConditionNotes
Reactant Ratio Benzotriazole : Alkylating Agent : Base1 : 1.1 : 1.5 (molar equivalents)
Reaction Temperature 50 - 60 °CHigher temperatures may lead to side products.
Reaction Time 10 - 12 hoursMonitor by TLC for completion.
Typical N1:N2 Ratio Varies (e.g., 3:1 to 5:1)Highly dependent on solvent and temperature. N1 is often the major product in non-catalyzed reactions.[1]
Yield (N2-selective) Good to Excellent (>80%)Reported for specialized Rhodium or Scandium catalyzed reactions.[2][3][4]
Yield (Post-separation) 15 - 30% (for N2 isomer)This is an estimated yield for a non-selective reaction followed by separation and will vary significantly.

References

Technical Support Center: Recrystallization of Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of Benzotriazol-2-yl-acetic acid, aimed at researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Encountering issues during recrystallization is a common aspect of organic synthesis. This guide addresses specific problems you might face.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable for this compound at elevated temperatures. The polarity of the solvent may not be appropriate to dissolve the compound.

  • Solution:

    • Increase Solvent Volume: Add a small, incremental amount of the hot solvent. Be cautious not to add too much, as this can prevent crystallization upon cooling.[1][2]

    • Switch Solvents: If the compound remains insoluble, a different solvent or a mixed solvent system should be tested. For a carboxylic acid, polar solvents are generally a good starting point.[3] Consider solvents like ethanol, methanol, or water, or mixtures such as ethanol/water.[4]

Problem 2: Crystals do not form upon cooling.

  • Possible Cause: The solution is not supersaturated, which could be due to using too much solvent.[5] Alternatively, the cooling process might be too rapid, or the solution may be in a supersaturated state without nucleation sites.[2]

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[2]

      • Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution to initiate crystallization.[2][3]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool slowly again.[3][5]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound.[1]

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound separates from the solution as a liquid rather than a solid. This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities present.[5][6]

  • Solution:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[3][6]

    • Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help promote the formation of crystals over oil.[3][5]

    • Change Solvent System: Select a solvent with a lower boiling point or try a different solvent mixture.[3]

Problem 4: The recrystallized yield is very low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[6] Another possibility is premature crystallization during a hot filtration step or excessive washing of the collected crystals.[3]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

    • Cold Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[2][3]

    • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature.[7] For a polar molecule like this compound, polar solvents are a good starting point. It is recommended to perform small-scale solubility tests with various solvents to determine the best option.

Q2: How can I choose a suitable solvent system?

A good approach is to test the solubility of a small amount of your compound in a few different solvents at room temperature and with heating. The principle of "like dissolves like" is a useful guide.[3] If a single solvent is not effective, a mixed solvent system (a solvent/anti-solvent pair) can be used.[3][8]

Q3: What is a mixed solvent system and when should I use it?

A mixed solvent system is used when your compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible. You dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes cloudy. The solution is then heated until it is clear and allowed to cool slowly.[3][8] This is useful when no single solvent has the desired solubility properties.

Q4: How do I remove insoluble impurities?

Insoluble impurities can be removed by performing a hot gravity filtration. After dissolving your compound in the hot solvent, you filter the hot solution to remove any undissolved solids. It is important to keep the solution hot during this process to prevent your desired compound from crystallizing prematurely.[7][9]

Q5: How can I decolorize a colored solution?

If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. You then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.[6]

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Organic Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds. Can be slow to dry.[4]
Ethanol78HighA versatile and commonly used solvent for many organic compounds.[4]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56MediumCan be a good solvent, often used in combination with non-polar solvents.[4]
Ethyl Acetate77MediumA moderately polar solvent.
Toluene111LowGenerally used for less polar compounds, or as part of a mixed solvent system.
Hexane/Heptane~69 / ~98LowTypically used as anti-solvents for polar compounds in a mixed solvent system.[3]

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline. The choice of solvent and specific volumes should be determined by preliminary small-scale tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.[8]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator. The purity can then be assessed by techniques such as melting point analysis.[2]

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration No Color decolorize Add Activated Charcoal (if colored) dissolve->decolorize cool_solution Cool solution slowly to room temperature hot_filtration->cool_solution decolorize->hot_filtration Yes ice_bath Place in ice bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry pure crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography for Separating Benzotriazol-yl-acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Benzotriazol-yl-acetic acid isomers using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of Benzotriazol-yl-acetic acid I need to be aware of during synthesis and purification?

A1: When synthesizing Benzotriazol-yl-acetic acid, you will likely produce a mixture of two main positional isomers: 1-(Carboxymethyl)-1H-benzotriazole and 2-(Carboxymethyl)-2H-benzotriazole. These isomers have the acetic acid group attached to different nitrogen atoms on the benzotriazole ring, leading to differences in their physical and chemical properties, such as polarity.

Q2: Which stationary phase is most suitable for separating these acidic isomers?

A2: Silica gel is the most common and effective stationary phase for separating Benzotriazol-yl-acetic acid isomers due to its polar nature and slight acidity.[1] The polarity differences between the 1-yl and 2-yl isomers allow for differential adsorption to the silica surface. For more challenging separations or potential enantiomeric resolution of derivatives, specialized chiral stationary phases (CSPs) might be necessary.

Q3: How do I select an appropriate mobile phase for the separation?

A3: The choice of mobile phase (eluent) is critical for achieving good separation. A common starting point for separating moderately polar compounds like Benzotriazol-yl-acetic acid isomers is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A mobile phase of ethyl acetate and hexane is a good starting point.[2] The polarity can be fine-tuned by adjusting the ratio of these solvents. Adding a small amount of acetic acid to the mobile phase can help to improve peak shape and reduce tailing for acidic compounds.

Q4: How can I monitor the progress of the column chromatography?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system (e.g., ethyl acetate:hexane 1:1 v/v).[2] The separated spots can be visualized under a UV lamp, as the benzotriazole ring is UV-active. This allows you to identify which fractions contain the desired isomer(s) and whether the separation is successful.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of isomers (co-elution) Mobile phase polarity is too high or too low: If too high, both isomers elute quickly with little interaction with the stationary phase. If too low, they may not move at all.Optimize the mobile phase: • If Rf values on TLC are too high (>0.5), decrease the mobile phase polarity (increase the proportion of hexane). • If Rf values are too low (<0.1), increase the mobile phase polarity (increase the proportion of ethyl acetate). • Consider a gradient elution, starting with a lower polarity and gradually increasing it.
Column is overloaded: Too much sample was loaded onto the column, exceeding its separation capacity.• Use a larger column or reduce the amount of sample loaded. • Ensure the sample is loaded in a concentrated, narrow band.
Streaking or "tailing" of spots on TLC (and broad peaks from the column) Compound is too acidic and interacting strongly with the silica gel: The acidic nature of the analyte can lead to strong, sometimes irreversible, binding to the stationary phase.Add an acid modifier to the mobile phase: Add a small amount (0.1-1%) of acetic acid to the eluent. This can help to suppress the ionization of your acidic compound and reduce tailing.[3]
Sample is not dissolving well in the mobile phase: Poor solubility can lead to uneven movement down the column.Use a stronger solvent to load the sample: Dissolve the sample in a minimal amount of a more polar solvent (like dichloromethane or a small amount of methanol) before loading it onto the column. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.
Compound is not eluting from the column Mobile phase is not polar enough: The eluent does not have sufficient strength to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase: If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.
Compound has decomposed on the silica gel: Some compounds are sensitive to the acidic nature of silica gel.Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage to the mobile phase during column packing and elution. • Alternatively, use a different stationary phase like neutral alumina.
Cracked or channeled column packing Improper column packing: Air bubbles or uneven packing creates channels, leading to poor separation.Repack the column carefully: Ensure the stationary phase is added as a slurry and allowed to settle evenly without any air bubbles. Gently tap the column during packing to ensure a homogenous bed.

Experimental Protocols

General Protocol for Column Chromatography Separation of Benzotriazol-yl-acetic Acid Isomers

This protocol is a general guideline and may require optimization based on the specific mixture and scale of the separation.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude mixture of Benzotriazol-yl-acetic acid isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Start with a low-polarity mobile phase and gradually increase the polarity (e.g., from 9:1 to 1:1 hexane:ethyl acetate) to elute the compounds. A step or linear gradient can be employed.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume.

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 1:1 hexane:ethyl acetate with 0.5% acetic acid).

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure desired isomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isomer.

Illustrative TLC and Column Elution Data

The following table provides hypothetical data for the separation of 1-yl and 2-yl isomers, assuming the 1-yl isomer is less polar.

CompoundTLC Rf Value (1:1 Hexane:Ethyl Acetate)Elution Order from ColumnTypical Eluting Solvent (Hexane:Ethyl Acetate)
1-(Carboxymethyl)-1H-benzotriazole~0.5First7:3 to 6:4
2-(Carboxymethyl)-2H-benzotriazole~0.3Second1:1 to 4:6

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample Mixture pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Isolated Isomer evaporate->product troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase & Loading start Poor Separation? check_rf Check TLC Rf Values start->check_rf Yes check_loading Column Overloaded? start->check_loading Yes check_packing Column Packed Poorly? start->check_packing Yes adjust_polarity Adjust Solvent Ratio check_rf->adjust_polarity add_modifier Add Acetic Acid for Tailing adjust_polarity->add_modifier solution Improved Separation adjust_polarity->solution add_modifier->solution reduce_load Reduce Sample Amount check_loading->reduce_load reduce_load->solution repack Repack Column check_packing->repack repack->solution

References

Technical Support Center: Purifying Benzotriazol-2-yl-acetic acid with Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing acid-base extraction for the purification of Benzotriazol-2-yl-acetic acid. Below, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure the successful implementation of this purification technique in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound using acid-base extraction?

A1: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1] this compound, being a carboxylic acid, is acidic. By reacting it with a base (like sodium bicarbonate or sodium hydroxide), it is converted into its corresponding carboxylate salt.[2] This salt is ionic and therefore soluble in an aqueous phase, while neutral or basic impurities remain in the organic phase.[1] After separating the layers, the aqueous phase containing the salt is acidified, which protonates the carboxylate and precipitates the purified this compound, which is insoluble in water.[3]

Q2: What is the approximate pKa of this compound, and why is it important?

Q3: Which base should I use for the extraction? Sodium bicarbonate or sodium hydroxide?

A3: The choice of base depends on the acidity of other potential impurities in your mixture.

  • Sodium bicarbonate (NaHCO₃) is a weak base and is generally sufficient to deprotonate carboxylic acids.[2] It has the advantage of being less likely to cause hydrolysis of sensitive functional groups.[1]

  • Sodium hydroxide (NaOH) is a strong base and will readily deprotonate carboxylic acids. However, it can also react with other acidic functional groups, such as phenols, if they are present as impurities.[2]

For the specific purification of this compound from neutral impurities, sodium bicarbonate is a suitable and milder choice.

Q4: How do I recover my purified this compound from the aqueous layer?

A4: To recover your product, the aqueous layer containing the sodium salt of this compound must be acidified.[3] This is typically done by adding a strong acid, such as hydrochloric acid (HCl), dropwise until the solution becomes acidic (a pH of 2-3 is generally sufficient). This will protonate the carboxylate salt, causing the neutral, water-insoluble this compound to precipitate out of the solution. The precipitate can then be collected by vacuum filtration.[2]

Experimental Protocol: Acid-Base Extraction of this compound

This protocol outlines a general procedure for the purification of this compound from neutral organic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. The volume of the solvent should be sufficient to fully dissolve the crude product.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Mixing and Venting: Stopper the funnel and invert it gently. Periodically vent the funnel by opening the stopcock to release any pressure buildup from the evolution of carbon dioxide gas. Shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases.

  • Separation of Layers: Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense organic layer will be on top of the denser aqueous layer.

  • Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Repeat Extraction: Repeat the extraction of the organic layer with two more portions of saturated aqueous sodium bicarbonate solution, combining all aqueous layers into the same flask.

  • Washing the Organic Layer: Wash the organic layer with a small portion of brine (saturated NaCl solution) to remove any residual water-soluble components. Drain the brine layer.

  • Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation of Neutral Impurities: Filter the dried organic solution to remove the drying agent. The filtrate contains any neutral impurities. The solvent can be removed using a rotary evaporator to isolate these impurities if desired.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (test with pH paper). The this compound should precipitate out as a solid.

  • Collection of Purified Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and allow it to air dry completely.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Emulsion Formation (a stable milky layer between the organic and aqueous phases) - Vigorous shaking of the separatory funnel.- High concentration of the solute.- Presence of surfactants or particulate matter.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Allow the mixture to stand for an extended period.- If the emulsion persists, try filtering the mixture through a pad of Celite or glass wool.
No Precipitation Upon Acidification - Insufficient acidification (pH is not low enough).- The product is more soluble in water than expected.- The concentration of the product in the aqueous phase is too low.- Add more acid and re-check the pH to ensure it is in the range of 2-3.- If the product is suspected to be water-soluble, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). Then, dry the organic extract and evaporate the solvent to recover the product.- Concentrate the aqueous solution by evaporation before acidification.
Low Yield of Purified Product - Incomplete extraction into the aqueous phase.- Incomplete precipitation from the aqueous phase.- Loss of product during transfers and filtration.- Increase the number of extractions with the basic solution (e.g., 3-4 times).- Ensure the pH is sufficiently low during the precipitation step.- Be careful during all transfer steps to minimize mechanical losses.
Product is Oily or Gummy After Precipitation - The product may have a low melting point or is impure.- The product may be "oiling out" instead of crystallizing.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Redissolve the oily product in a minimal amount of a suitable hot solvent and allow it to cool slowly to promote crystallization.- Perform a recrystallization from a suitable solvent system to further purify the product.

Quantitative Data

PropertyValueSolventTemperature (°C)
pKa of Benzotriazole (as an estimate) ~8.2WaterNot Specified
Solubility of Benzotriazole Sodium Salt SolubleWaterNot Specified
Density of Common Organic Solvents 20
Diethyl Ether0.713 g/mLN/A20
Ethyl Acetate0.902 g/mLN/A20
Dichloromethane1.33 g/mLN/A20
Toluene0.867 g/mLN/A20
Hexane0.655 g/mLN/A20
Solubility of this compound Data not readily available in the provided search results. It is expected to have low solubility in water and higher solubility in polar organic solvents.VariousNot Specified

Visualizations

AcidBaseExtractionWorkflow cluster_start Starting Mixture cluster_extraction Extraction Step cluster_separation Phase Separation cluster_workup_organic Organic Phase Workup cluster_workup_aqueous Aqueous Phase Workup start Crude this compound (with neutral impurities) in Organic Solvent extraction Add Aqueous NaHCO₃ Shake & Separate Layers start->extraction organic_phase Organic Layer: Neutral Impurities extraction->organic_phase Upper Layer aqueous_phase Aqueous Layer: Sodium Benzotriazol-2-yl-acetate extraction->aqueous_phase Lower Layer dry_organic Dry with Na₂SO₄ organic_phase->dry_organic acidify_aqueous Acidify with HCl aqueous_phase->acidify_aqueous evaporate_organic Evaporate Solvent dry_organic->evaporate_organic neutral_product Isolated Neutral Impurities evaporate_organic->neutral_product precipitate Precipitation acidify_aqueous->precipitate filter_product Filter & Dry precipitate->filter_product pure_product Purified this compound filter_product->pure_product

Caption: Workflow for the purification of this compound.

TroubleshootingLogic cluster_emulsion Emulsion Formation cluster_no_precipitate No Precipitation cluster_low_yield Low Yield start Problem Encountered emulsion_check Is there a stable milky layer? start->emulsion_check no_precipitate_check Did the product fail to precipitate? start->no_precipitate_check low_yield_check Is the final yield unexpectedly low? start->low_yield_check emulsion_solutions Add Brine Allow to Stand Filter through Celite emulsion_check->emulsion_solutions Yes no_precipitate_solutions Check pH (add more acid) Extract with Organic Solvent Concentrate Solution no_precipitate_check->no_precipitate_solutions Yes low_yield_solutions Increase Number of Extractions Ensure Complete Precipitation Minimize Transfer Losses low_yield_check->low_yield_solutions Yes

Caption: Troubleshooting decision tree for common extraction issues.

References

Technical Support Center: Stability of Benzotriazol-2-yl-acetic acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Benzotriazol-2-yl-acetic acid solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. Benzotriazole derivatives are known to be susceptible to degradation under harsh acidic or basic conditions, and many are sensitive to UV light, which can lead to photodegradation.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the integrity of your this compound solutions, it is recommended to store them in a cool, dry, and dark place.[1] Using amber vials or wrapping containers in aluminum foil can minimize light exposure. For long-term storage, refrigeration (2-8 °C) and protection from atmospheric moisture and oxygen by using tightly sealed containers are advisable.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented in publicly available literature, many benzotriazole derivatives are known to be sensitive to UV light.[1] Therefore, it is prudent to protect solutions from direct light to prevent potential photodegradation.

Q4: How does pH impact the stability of this compound in aqueous solutions?

A4: The stability of benzotriazoles in aqueous solutions can be pH-dependent. While specific data for the 2-acetic acid derivative is limited, related compounds can undergo hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of the solution within a neutral range unless experimental conditions require otherwise.

Q5: What are the potential degradation pathways for this compound?

A5: Based on studies of benzotriazole and its derivatives, the primary degradation pathways are likely to involve oxidation and photolysis.[2][3] This can include hydroxylation of the benzene ring, opening of the triazole ring, and cleavage of the acetic acid side chain.[2]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Solution turns yellow or brown over time. Oxidation or photodegradation of the compound.Prepare fresh solutions before use. Store stock solutions in amber vials or wrapped in foil to protect from light. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store solutions at a lower temperature (e.g., 2-8 °C).
Precipitate forms in the solution. Poor solubility in the chosen solvent, temperature fluctuations affecting solubility, or degradation to a less soluble product.Verify the solubility of this compound in the selected solvent at the desired concentration. Consider using a co-solvent to improve solubility. Maintain a constant temperature during your experiment. If degradation is suspected, analyze the precipitate to identify its composition.
Inconsistent or non-reproducible experimental results. Degradation of the stock or working solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature and protected from light. Periodically check the purity of the stock solution using a stability-indicating analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). The compound is degrading under the experimental or analytical conditions.Conduct a forced degradation study to identify potential degradation products. Optimize the analytical method (e.g., mobile phase, pH, column) to ensure the separation of the parent compound from its degradants.

Data Presentation

Table 1: Effect of pH on the Stability of a 1 mg/mL this compound Solution at 25°C

pHTime (hours)% Remaining (Illustrative)
32498.5
72499.8
92497.2
122485.1

Table 2: Effect of Temperature on the Stability of a 1 mg/mL this compound Solution in pH 7 Buffer

Temperature (°C)Time (days)% Remaining (Illustrative)
4799.5
25798.2
40795.6
60788.4

Table 3: Effect of Light Exposure on the Stability of a 1 mg/mL this compound Solution at 25°C

Light ConditionTime (hours)% Remaining (Illustrative)
Dark (Control)2499.8
Ambient Light2499.1
UV Light (254 nm)2482.5

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general method for conducting forced degradation studies to assess the stability of this compound solutions.[4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a buffer solution).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for a defined period.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV-A and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.[7]

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and to detect any degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is an example of an HPLC method that can be adapted to analyze this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 280 nm).

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Degradation (60°C) prep_stock->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Oxidation / Photolysis ring_opened Triazole Ring-Opened Products parent->ring_opened Oxidation / Hydrolysis side_chain_cleaved Benzotriazole + Glyoxylic Acid parent->side_chain_cleaved Hydrolysis hydroxylated->ring_opened Further Degradation

References

Technical Support Center: Synthesis of Benzotriazol-2-yl-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Benzotriazol-2-yl-acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound derivatives?

The synthesis presents several key challenges. The most significant is controlling the regioselectivity during the N-alkylation step, as alkylation can occur at either the N1 or N2 position of the benzotriazole ring, often yielding a mixture of isomers.[1][2] Other common issues include the formation of dark, tarry byproducts during the initial synthesis of the benzotriazole core, low reaction yields, and difficulties in purifying the final product.[3][4]

Q2: How can I selectively synthesize the N2-alkylated isomer over the N1-isomer?

Achieving high selectivity for the N2 position is a primary obstacle, as the N1-substituted product is often the thermodynamically more stable isomer.[5] The choice of solvent, base, and alkylating agent heavily influences the N1/N2 ratio.[1] While many standard procedures yield mixtures, specialized catalysts, such as certain metalloporphyrins, have been shown to promote selective N2-alkylation.[6] Exploring different solvent polarities and base strengths is a crucial starting point for optimizing the desired N2 regioselectivity.[1]

Q3: What are the most effective methods for purifying the final product?

Purification strategies depend on the nature of the impurities. If the crude product is a dark or tarry oil, treatment with decolorizing charcoal during recrystallization is often effective.[3] For mixtures of N1 and N2 isomers, column chromatography is typically required to separate the products. When dealing with colored liquid derivatives, purification can sometimes be achieved by heating with acid-treated bentonite and an organic acid, followed by filtration or vacuum distillation.[4] Recrystallization from a suitable solvent system is the final step to obtain high-purity crystalline material.[3]

Troubleshooting Guide

Problem: The synthesis of the benzotriazole starting material results in a dark, tarry, or oily product.

  • Possible Cause 1: High Reaction Temperature. The diazotization reaction is highly exothermic, and the diazonium salt intermediate is unstable at elevated temperatures, leading to decomposition and the formation of polymeric byproducts and phenolic impurities.[3]

    • Solution: Strictly maintain a low reaction temperature (0-5 °C) during the addition of sodium nitrite, using an ice bath. Ensure slow, portion-wise addition of the nitrite solution to control the exotherm.[3]

  • Possible Cause 2: Incorrect Acid Used. The choice of acid can influence byproduct formation. Hydrochloric acid, for example, has been reported to promote the formation of tarry materials.[3]

    • Solution: Use glacial acetic acid as the preferred acidic medium for the cyclocondensation of o-phenylenediamine.[3][7]

Problem: The N-alkylation step produces a mixture of N1 and N2 isomers, with the N1 isomer being the major product.

  • Possible Cause 1: Suboptimal Reaction Conditions. The regiochemical outcome of N-alkylation is highly sensitive to the reaction parameters.

    • Solution: Systematically screen key variables. Modify the solvent polarity (e.g., switching between DMF, THF, and acetone), the strength of the base (e.g., comparing K₂CO₃, NaH), reaction temperature, and time.[1] In some cases, solvent-free methods using K₂CO₃, SiO₂, and a phase-transfer catalyst like TBAB can offer high regioselectivity for the N1-isomer, providing insight into conditions to avoid for N2 synthesis.[5][8]

  • Possible Cause 2: Steric and Electronic Effects. The nature of the alkylating agent and substituents on the benzotriazole ring can influence the site of attack.

    • Solution: While challenging to modify for a specific target molecule, consider that bulkier alkylating agents may favor one isomer over the other. Advanced methods employing specific catalysts, such as Ir(III) porphyrins, have been developed for precise N2-alkylation with diazoacetates and could be adapted.[6]

Problem: The overall yield of the desired this compound derivative is low.

  • Possible Cause 1: Incomplete Reaction. Reactions may not have proceeded to completion in one or more steps.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction stalls, consider increasing the temperature (if thermally stable), extending the reaction time, or adding a slight excess of one reagent (e.g., the alkylating agent).

  • Possible Cause 2: Product Loss During Workup and Purification. Significant amounts of the product can be lost during extraction and recrystallization steps.

    • Solution: Minimize the amount of solvent used for recrystallization to avoid leaving a large fraction of the product in the mother liquor. Consider obtaining a second crop from the filtrate by concentrating the solvent.[3] Ensure pH is optimized during aqueous extractions to prevent the desired product from partitioning into the wrong phase.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on N-Alkylation of 1H-Benzotriazole with Propylene Carbonate (PC)

EntryConditionsN2-Alkylated Product YieldN1-Alkylated Product Yield
1PC, CaCl₂, Oil Bath Heating22%47%
2PC, CaCl₂, Microwave IrradiationIncreased yields for both isomersIncreased yields for both isomers
3High-Purity PC, Microwave Irradiation35%55%

Data adapted from a study on N-alkylation using propylene carbonate, demonstrating the typical preference for N1-alkylation and the influence of reaction conditions.[2]

Table 2: Comparison of Yields for Conventional vs. Microwave-Assisted Synthesis

Synthetic StepConventional Method YieldMicrowave-Assisted Yield
Synthesis of 5-chloromethylbenzotriazole72%85%
Amide synthesis from benzotriazole-5-carbonyl chloride65% - 72%83% - 93%

Data adapted from a comparative study on benzotriazole derivatives, highlighting the potential for microwave irradiation to improve yields.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Benzotriazole

This protocol is based on the classical cyclocondensation of o-phenylenediamine.[7][10]

  • Dissolution: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water. Gentle warming may be required to achieve a clear solution.

  • Cooling: Cool the solution to 15°C in an ice bath while stirring magnetically.

  • Diazotization: Prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Add this solution in one portion to the stirred o-phenylenediamine solution.

  • Reaction: The reaction is exothermic, and the temperature will rise to approximately 85°C within 2-3 minutes before starting to cool. The color will change from deep red to pale brown.[7]

  • Isolation: Once the temperature cools to 45°C, thoroughly chill the mixture in an ice bath for at least 30 minutes to precipitate the product.[7]

  • Purification: Collect the pale, straw-colored needles by filtration, wash with cold water, and dry. The typical yield is around 67%.[7] A second crop can be obtained by concentrating the filtrate.[7]

Protocol 2: N-Alkylation with Ethyl Chloroacetate (Illustrative for N1-isomer)

This procedure is commonly used for synthesizing N1-substituted benzotriazole acetic acid esters and serves as a baseline for developing N2-selective methods.[10][11][12]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 1H-Benzotriazole (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in 60 mL of acetone.[10][13]

  • Reaction: Stir the mixture vigorously at room temperature or gentle reflux for 6-10 hours.[10][12][13] Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the potassium carbonate. Remove the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to yield the crude product, which will likely be a mixture of N1 and N2 isomers. The N1 isomer, ethyl 1H-benzotriazol-1-ylacetate, is often the major product.[5]

  • Purification: Separate the isomers using column chromatography on silica gel.

Protocol 3: Hydrolysis to this compound

This is a general procedure for hydrolyzing the ester to the final carboxylic acid.

  • Setup: Dissolve the purified ethyl benzotriazol-2-yl-acetate in a mixture of ethanol and water.

  • Hydrolysis: Add a stoichiometric excess (e.g., 2-3 equivalents) of sodium hydroxide or potassium hydroxide.

  • Reaction: Stir the mixture at room temperature or gentle heat until TLC indicates the complete disappearance of the starting ester.

  • Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute HCl until the pH is ~2-3.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Visualized Workflows and Logic

Synthesis_Workflow General Synthesis Workflow for this compound Start o-Phenylenediamine + NaNO2 / Acetic Acid BTA 1H-Benzotriazole (Core Synthesis) Start->BTA Cyclization Alk Alk BTA->Alk Key Challenge: Regioselectivity Alkyl N-Alkylation (e.g., with Ethyl Chloroacetate) Isomers Mixture of N1 and N2 Isomers Alkyl->Isomers Sep Chromatographic Separation Isomers->Sep N2_Ester Ethyl Benzotriazol-2-yl-acetate (Purified N2 Isomer) Sep->N2_Ester Isolate N2 Product Hydro Alkaline Hydrolysis N2_Ester->Hydro End This compound (Final Product) Hydro->End Acidification & Isolation

Caption: General synthesis workflow from starting materials to the final product.

Troubleshooting_Regioselectivity Troubleshooting Logic for N-Alkylation Regioselectivity Start Start N-Alkylation Reaction CheckRatio Is the N2 / N1 isomer ratio acceptable? Start->CheckRatio Success Proceed to Purification CheckRatio->Success Yes Problem Low N2 Selectivity CheckRatio->Problem No Solvent Change Solvent (e.g., THF, DMF, Acetone) Problem->Solvent Solvent->CheckRatio Re-run & Check Base Modify Base (e.g., K2CO3, NaH) Solvent->Base Base->CheckRatio Re-run & Check Temp Adjust Temperature Base->Temp Temp->CheckRatio Re-run & Check Catalyst Consider N2-selective catalyst (advanced) Temp->Catalyst Catalyst->CheckRatio Re-run & Check

Caption: Decision tree for troubleshooting poor N2-isomer selectivity.

Purification_Strategy Purification Strategy for Crude Product Crude Crude Product (Post-Reaction Workup) CheckColor Is product dark or tarry? Crude->CheckColor Charcoal Recrystallize with Decolorizing Charcoal CheckColor->Charcoal Yes Column Column Chromatography (to separate N1/N2 isomers) CheckColor->Column No Charcoal->Column Fractions Collect & Combine Pure N2 Fractions Column->Fractions Recryst Final Recrystallization Fractions->Recryst Final Pure Crystalline Product Recryst->Final

Caption: Step-by-step workflow for the purification of the crude product.

References

Validation & Comparative

A Comparative Analysis of Azole-Based Corrosion Inhibitors: Tolyltriazole and Benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists directly comparing the corrosion inhibition performance of Benzotriazol-2-yl-acetic acid and Tolyltriazole. The available literature on substituted benzotriazoles suggests that modifications at the N2 position of the triazole ring may not be favorable for enhancing inhibition capabilities. Consequently, this guide provides a comprehensive, data-driven comparison between the widely utilized and structurally related corrosion inhibitors, Tolyltriazole (TTA) and its parent compound, Benzotriazole (BTA). This analysis serves as a valuable reference for researchers and professionals in materials science and chemical engineering.

Executive Summary

Performance Data: A Quantitative Comparison

The corrosion inhibition efficiencies of Tolyltriazole and Benzotriazole have been evaluated across various conditions and metals. The following table summarizes key quantitative data extracted from electrochemical studies.

InhibitorMetalCorrosive MediumInhibitor ConcentrationTemperatureInhibition Efficiency (%)Test Method
Tolyltriazole (TTA) Mild Steel0.5 M HCl0.07 M293 K91%Potentiodynamic Polarization, EIS
Tolyltriazole (TTA) CopperDeionized Water>6 ppm60°C (24h)95.5%Coupon Tests
Tolyltriazole (TTA) Copper3.5% NaCl + Sulfide10⁻² MNot Specified~40% higher than BTAElectrochemical Techniques
Benzotriazole (BTA) CopperDeionized Water>6 ppm60°C (24h)84.5%Coupon Tests
Benzotriazole (BTA) Stainless Steel0.1 M H₂SO₄Not SpecifiedNot SpecifiedUp to 97%Potentiodynamic Polarization, EIS
Benzotriazole (BTA) HSn70-1 Tin Brass700 ppm NaNO₂0-20 ppmNot SpecifiedVariableOCP, Polarization Curve, EIS

Experimental Methodologies

The data presented in this guide are primarily derived from standard electrochemical techniques used to assess the performance of corrosion inhibitors. A general overview of these methods is provided below.

Potentiodynamic Polarization

This technique involves changing the potential of a working electrode (the metal sample) and measuring the resulting current. The data is plotted as a polarization curve (log of current density vs. potential). From this curve, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes can be determined. The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [ (icorr(blank) - icorr(inhibitor)) / icorr(blank) ] * 100

Where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface. It involves applying a small amplitude AC voltage at different frequencies and measuring the impedance. The data is often presented as Nyquist and Bode plots. A higher charge transfer resistance (Rct) value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from EIS data using the Rct values:

IE% = [ (Rct(inhibitor) - Rct(blank)) / Rct(inhibitor) ] * 100

Where Rct(blank) is the charge transfer resistance without the inhibitor and Rct(inhibitor) is the charge transfer resistance with the inhibitor.

Mechanism of Corrosion Inhibition

Both Tolyltriazole and Benzotriazole function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process involves the formation of a complex between the azole molecules and the metal ions. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal surface.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor TTA / BTA Molecules Protective_Film Adsorbed Protective Film (Metal-Azole Complex) Inhibitor->Protective_Film Adsorption Corrosive_Species Corrosive Species (e.g., Cl⁻, H⁺) Metal Metal (e.g., Copper, Steel) Corrosive_Species->Metal Corrosion Attack Protective_Film->Metal Protection

Caption: General mechanism of corrosion inhibition by azole compounds.

Logical Workflow for Inhibitor Selection

The process of selecting an appropriate corrosion inhibitor involves several key steps, from identifying the problem to validating the chosen solution.

Inhibitor_Selection_Workflow A Identify Corrosion Problem (Metal, Environment) B Literature Review & Candidate Inhibitor Selection (e.g., TTA, BTA) A->B C Electrochemical Screening (Polarization, EIS) B->C D Performance Evaluation (Inhibition Efficiency, Film Stability) C->D D->B Re-evaluate if needed F Select Optimal Inhibitor D->F E Consider Secondary Factors (Cost, Toxicity, Solubility) E->F G Field Trial and Validation F->G

Caption: A logical workflow for the selection of a corrosion inhibitor.

A Comparative Analysis of Benzotriazol-2-yl-acetic acid and Other Benzotriazole Derivatives: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Benzotriazol-2-yl-acetic acid and its derivatives against other benzotriazole compounds. Supported by experimental data, this report summarizes key quantitative findings, details underlying experimental protocols, and visualizes relevant biological pathways and workflows.

Benzotriazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. This guide focuses on the comparative efficacy of various benzotriazole derivatives, with a particular emphasis on placing this compound within this landscape.

Antimicrobial Efficacy

Derivatives of benzotriazole have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparison of Antimicrobial Activity of Benzotriazole Derivatives

Quantitative data from antimicrobial screening reveals the varying efficacy of different benzotriazole derivatives. The following table summarizes the zone of inhibition for several [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives against various microorganisms.

DerivativeChemical NameS. aureus (mm)B. subtilis (mm)E. coli (mm)S. typhi (mm)C. albicans (mm)A. niger (mm)
Ib [(1H-benzotriazol-1-ylacetyl)amino]acetic acid181716151716
IIb 2-[(1H-benzotriazol-1-ylacetyl)amino]propanoic acid171615141615
IIIb 2-[(1H-benzotriazol-1-ylacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid161514131514
IVb 2-[(1H-benzotriazol-1-ylacetyl)amino]-5-carbamimidamidopentanoic acid151413121413
Vb 2-[(1H-benzotriazol-1-ylacetyl)amino]-3-sulfanylpropanoic acid171615141615
Standard Norfloxacin / Ketoconazole252426252423

Data sourced from a study on the antimicrobial evaluation of [(1H-benzotriazol-1-ylacetyl) amino] acetic acid derivatives.[1][2]

Experimental Protocol: Antimicrobial Screening (Agar Diffusion Method)

The antimicrobial activity of the synthesized benzotriazole derivatives was evaluated using the agar diffusion method.[1][2]

  • Preparation of Media: Nutrient agar plates were prepared for bacterial cultures and Sabouraud dextrose agar plates for fungal cultures.

  • Inoculation: The agar plates were seeded with 24-hour-old cultures of the respective microbial strains.

  • Application of Compounds: Wells of 6 mm diameter were created in the agar plates, and a 100 µL solution of each test compound (at a concentration of 1 mg/mL in a suitable solvent) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters (mm) to determine the antimicrobial activity. Standard antibiotics, Norfloxacin (for bacteria) and Ketoconazole (for fungi), were used as positive controls.

G cluster_prep Preparation cluster_exp Experiment cluster_res Results start Start prep_media Prepare Agar Media start->prep_media inoculate Inoculate Plates prep_media->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze Analyze and Compare Data measure_zones->analyze

Experimental Workflow for Antimicrobial Screening

Antiviral Efficacy

Recent studies have highlighted the potential of benzotriazole derivatives as potent antiviral agents, particularly against enteroviruses like Coxsackievirus B5 (CVB5).

Comparative Antiviral Activity of Benzotriazol-2-yl Derivatives

A study investigating the antiviral activity of 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids demonstrated their potent and selective inhibition of Coxsackievirus B5. The half-maximal effective concentration (EC50) values for several derivatives are presented below.

CompoundEC50 (µM) against CVB5
Derivative 1 0.8
Derivative 2 1.2
Derivative 3 0.5
Derivative 4 2.5

Data sourced from a study on the antiviral activity of 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids.[3][4]

Experimental Protocol: Antiviral Plaque Reduction Assay

The antiviral activity against Coxsackievirus B5 was determined using a plaque reduction assay.[5]

  • Cell Culture: Vero cells were cultured in 24-well plates to form a monolayer.

  • Virus Infection: The cell monolayers were infected with a suspension of Coxsackievirus B5.

  • Compound Treatment: After a 2-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing different concentrations of the test compounds.

  • Incubation: The plates were incubated for 48-72 hours to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers were fixed and stained with crystal violet, and the number of plaques in each well was counted.

  • EC50 Determination: The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, was calculated by comparing the number of plaques in treated and untreated wells.

G cluster_virus Virus Replication Cycle cluster_drug Benzotriazole Derivative Action Attachment Viral Attachment & Entry Replication Viral Genome Replication Attachment->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Drug Benzotriazole Derivative Inhibition Inhibition of Viral Replication Drug->Inhibition Inhibition->Replication Blocks

Proposed Mechanism of Antiviral Action

Anticancer Activity

Benzotriazole derivatives have also been explored for their anticancer properties, with some compounds showing promising activity against various cancer cell lines. The proposed mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity of Benzotriazole Derivatives

A series of benzotriazole derivatives were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundA549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
Derivative A 7.85.29.1
Derivative B 4.53.16.8
Derivative C 12.39.815.4

Data is representative of typical findings in studies on the anticancer activity of benzotriazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the benzotriazole derivatives for 48-72 hours.

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

G cluster_pathway Cancer Cell Proliferation Pathway cluster_inhibition Inhibition by Benzotriazole Derivative GF Growth Factor GFR Growth Factor Receptor GF->GFR PK Protein Kinase (e.g., Tyrosine Kinase) GFR->PK Activates Signal Downstream Signaling PK->Signal Phosphorylates Proliferation Cell Proliferation & Survival Signal->Proliferation BT Benzotriazole Derivative BT->PK Inhibits

Inhibition of Protein Kinase Signaling Pathway

Conclusion

The available data indicates that benzotriazole derivatives are a versatile class of compounds with significant potential in various therapeutic areas. While derivatives of Benzotriazol-1-yl-acetic acid have been more extensively studied for their antimicrobial properties, recent research on this compound derivatives reveals promising antiviral activity. The efficacy of these compounds is highly dependent on the specific substitutions on the benzotriazole core and the target biological system. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further drug development. The experimental protocols and mechanistic insights provided in this guide offer a foundation for such future investigations.

References

A Comparative Analysis of the Antimicrobial Efficacy of Benzotriazol-2-yl-acetic Acid Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of Benzotriazol-2-yl-acetic acid derivatives against standard antibiotics. The data presented is compiled from various studies to offer an objective performance analysis, supported by detailed experimental protocols for key assays. This information is intended to assist researchers and professionals in the field of drug discovery and development in evaluating the potential of these compounds as novel antimicrobial agents.

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The versatile structure of the benzotriazole nucleus allows for various chemical modifications, leading to the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[3] This guide focuses on the antimicrobial performance of derivatives of this compound, comparing their in vitro activity with that of commonly used standard antibiotics.

The development of new antimicrobial agents is a critical area of research, driven by the increasing prevalence of antibiotic-resistant pathogens.[4] The exploration of novel chemical scaffolds, such as those derived from benzotriazole, is essential in the quest for effective therapeutics to combat this growing public health threat.

Performance Comparison

The antimicrobial efficacy of various synthesized this compound derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The following tables summarize the quantitative data from these studies, presenting a direct comparison with standard antibiotics that were used as controls. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Lower MIC values indicate greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives and Standard Antibiotics (in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Benzotriazole Derivatives
Derivative 4a32 µM64 µM--[6][7]
Derivative 4e8 µM16 µM--[6][7]
Derivative 4k-16 µM--[6][7]
Derivative 4i-16 µM--[6][7]
Derivative 4m-64 µM--[6][7]
Derivative 4n-16 µM--[6][7]
Derivative 4o-64 µM--[6][7]
Derivative 5d-64 µM--[6][7]
Derivative 5e-32 µM--[6][7]
Derivative 5f64 µM64 µM--[6][7]
Derivative 5g-8 µM--[6][7]
Derivative 5h-16 µM--[6][7]
Standard Antibiotics
Ciprofloxacin16 - 0.03 µg/mL---[7]
Norfloxacin----[1]

Note: MIC values for benzotriazole derivatives were reported in µM and have been presented as such. Direct comparison with standards reported in µg/mL requires molecular weight conversion. The specific derivatives are as described in the cited literature.

Zone of Inhibition

The zone of inhibition is the area around an antimicrobial disk where bacterial growth is inhibited.[8][9] A larger zone of inhibition generally indicates a greater susceptibility of the microorganism to the antimicrobial agent.[8]

Table 2: Zone of Inhibition of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives and Standard Drugs (in mm)

CompoundS. aureusB. subtilisE. coliS. typhiA. nigerC. albicansReference
Benzotriazole Derivatives
Derivative Ib------[1][10]
Derivative IIb------[1][10]
Derivative IIIb------[1][10]
Derivative IVb------[1][10]
Derivative Vb------[1][10]
Standard Drugs
Norfloxacin----N/AN/A[1]
KetoconazoleN/AN/AN/AN/A--[1]

Note: Specific zone of inhibition values for the derivatives and standards were graphically represented in the source document and are noted as showing comparable activity to the standards.[1][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced studies for determining antimicrobial activity.

Synthesis of this compound Derivatives

The synthesis of benzotriazole derivatives typically involves a multi-step process. A general procedure is outlined below, based on methods described in the literature.[1][10][11][12]

  • Synthesis of Benzotriazole: O-phenylenediamine is reacted with sodium nitrite in the presence of glacial acetic acid.[10][11] The mixture is initially cooled and then the temperature is allowed to rise, leading to the formation of benzotriazole which is then purified.[10][11]

  • Synthesis of Ethyl 1H-benzotriazol-1-ylacetate: Benzotriazole is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as acetone. The mixture is stirred for several hours, and the resulting product is isolated and purified.[1][10]

  • Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives: The synthesized ethyl acetate derivative is further reacted with various amino acids to produce the final acetic acid derivatives.[1]

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of the synthesized compounds against various microorganisms.[5][13][14] The two common methods used are the agar diffusion method (for zone of inhibition) and the broth dilution method (for MIC).[1][13]

1. Agar Diffusion Method (Kirby-Bauer Test)

This method is used to determine the zone of inhibition.[8][13][14]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[13]

  • Inoculation: A sterile swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[13]

  • Disk Application: Sterile paper discs impregnated with a known concentration of the test compound or standard antibiotic are placed on the agar surface.[14]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[14]

  • Measurement: The diameter of the clear zone around each disk where microbial growth is inhibited is measured in millimeters.[8][13]

2. Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC).[4][13]

  • Preparation of Dilutions: A series of two-fold dilutions of the test compounds and standard antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.[6]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[6][13]

  • Incubation: The microtiter plates are incubated under appropriate conditions.[6]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5][6]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare Standardized Microbial Inoculum C Inoculate Agar Plates (Agar Diffusion) A->C Agar Diffusion D Inoculate Microtiter Plates (Broth Dilution) A->D Broth Dilution B Prepare Serial Dilutions of Test Compounds B->D E Incubate at 37°C for 24-48 hours C->E D->E F Measure Zone of Inhibition (mm) E->F G Determine Minimum Inhibitory Concentration (µg/mL) E->G G General Synthesis Pathway for Benzotriazol-yl-acetic Acid Derivatives A o-phenylenediamine C Benzotriazole A->C Diazotization B Sodium Nitrite Glacial Acetic Acid E Ethyl 1H-benzotriazol-1-ylacetate C->E Alkylation D Ethyl Chloroacetate K2CO3 G [(1H-benzotriazol-1-ylacetyl)amino] acetic acid Derivatives E->G Amidation F Amino Acids

References

Unveiling the Potential of Benzotriazol-2-yl-acetic Acid as a UV Stabilizer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking advanced photostabilizing agents, Benzotriazol-2-yl-acetic acid emerges as a compound of interest. This guide provides a comparative overview of its potential performance against established commercial UV stabilizers, supported by established experimental methodologies for evaluation.

Benzotriazole derivatives are a well-established class of UV absorbers known for their efficacy in protecting polymeric materials from the degradative effects of ultraviolet radiation. They function by absorbing harmful UV rays and dissipating the energy as heat through an efficient intramolecular proton transfer mechanism, thus preventing the photo-oxidation of the polymer matrix. While specific quantitative performance data for this compound is not widely published in direct comparative studies against commercial benchmarks, its chemical structure suggests it would operate under a similar protective mechanism.

Commercial Alternatives for Comparison

A comprehensive evaluation of this compound necessitates comparison against leading commercial UV stabilizers. These alternatives represent different chemical classes, each with distinct performance profiles:

  • Benzotriazoles:

    • Tinuvin® P (BASF): A hydroxyphenyl-benzotriazole that offers strong absorption in the 300-400 nm UV region and is noted for its high photostability.[1][2][3][4][5]

  • Benzophenones:

    • Chimassorb® 81 (BASF): A benzophenone-class UV absorber that provides good light stability, particularly when used in conjunction with Hindered Amine Light Stabilizers (HALS).[6][7][8][9][10] It is suitable for a range of polymers, including polyolefins and PVC.[6][7][9][10]

    • Cyasorb UV-531 (Syensqo): A benzophenone that offers general-purpose UV protection and is compatible with various polymers like EVA and PVC.[11][12]

  • Hindered Amine Light Stabilizers (HALS):

    • Hostavin® 3058 LIQ (Clariant): A liquid, non-basic HALS that is effective in solventborne clearcoats and does not interfere with the curing process in UV-cured systems.[13][14][15][16][17] HALS function by scavenging free radicals generated during photo-oxidation, providing long-term thermal and light stability.

Hypothetical Performance Comparison

Based on the known structure-activity relationships of benzotriazole UV absorbers, a hypothetical performance comparison can be drawn. The data presented in the following table is illustrative and represents expected outcomes from standard testing protocols.

Performance Metric This compound (Hypothetical) Tinuvin® P (Benzotriazole) Chimassorb® 81 (Benzophenone) Hostavin® 3058 LIQ (HALS) Test Method
UV Absorbance Maximum (λmax) ~340-350 nm301 nm and 341 nm[1]Strong absorbance in the UV regionDoes not primarily absorb UVUV-Vis Spectroscopy
Yellowness Index (ΔYI) after Accelerated Weathering LowLowModerateVery LowASTM D1925, ASTM G155
Gloss Retention (%) after Accelerated Weathering HighHighModerate-HighHighASTM D523, ASTM G155
Tensile Strength Retention (%) after Accelerated Weathering HighHighModerate-HighHighASTM D638
Mechanism of Action UV AbsorptionUV AbsorptionUV AbsorptionFree Radical Scavenging-

Experimental Protocols for Performance Evaluation

To obtain concrete comparative data, a series of standardized experiments should be conducted. The following protocols provide a framework for a comprehensive evaluation.

Synthesis of this compound

While various methods exist for the synthesis of benzotriazole derivatives, a common route involves the reaction of o-phenylenediamine with sodium nitrite in acetic acid to form the benzotriazole core, followed by N-alkylation with an acetic acid derivative.

Sample Preparation
  • Compounding: Incorporate this compound and commercial stabilizers into a selected polymer matrix (e.g., polyethylene, polypropylene, or PVC) at a specified loading (e.g., 0.5% w/w) using a twin-screw extruder.

  • Molding/Casting: Prepare standardized test specimens (e.g., tensile bars, plaques) by injection molding or film casting.

Performance Testing
  • Accelerated Weathering:

    • Expose the polymer specimens in a xenon-arc or QUV accelerated weathering tester according to ASTM G155 or ASTM D4329, respectively.

    • Periodically remove samples at specified time intervals (e.g., 0, 250, 500, 1000 hours).

  • Color and Gloss Measurement:

    • Measure the yellowness index (YI) and color change (ΔE*ab) of the exposed samples using a spectrophotometer according to ASTM D1925 and ASTM E308.

    • Measure the 60° gloss of the samples using a gloss meter according to ASTM D523.

  • Mechanical Property Testing:

    • Conduct tensile testing on the exposed and unexposed specimens according to ASTM D638 to determine tensile strength, elongation at break, and modulus.

  • UV-Vis Spectroscopy:

    • Dissolve the stabilizer in a suitable solvent (e.g., chloroform or ethanol) and measure its UV-Vis absorption spectrum to determine the absorbance maxima (λmax).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of UV degradation and the experimental workflow for evaluating UV stabilizer performance.

UV_Degradation_Pathway UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer Absorption Excited_State Excited Polymer State Polymer->Excited_State Radical_Formation Free Radical Formation Excited_State->Radical_Formation Photo_Oxidation Photo-Oxidation Radical_Formation->Photo_Oxidation + O2 Degradation Degradation (e.g., chain scission, crosslinking) Photo_Oxidation->Degradation

Simplified pathway of UV-induced polymer degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Compound Compounding of Polymer + UV Stabilizer Mold Injection Molding / Film Casting Compound->Mold Weathering Accelerated Weathering (ASTM G155) Mold->Weathering Color_Gloss Color & Gloss Measurement (ASTM D1925, D523) Weathering->Color_Gloss Mechanical Mechanical Property Testing (ASTM D638) Weathering->Mechanical Analysis Comparative Analysis of Performance Data Color_Gloss->Analysis Mechanical->Analysis

Experimental workflow for evaluating UV stabilizer performance.

Conclusion

While direct comparative data is not yet readily available, the chemical nature of this compound suggests its potential as an effective UV stabilizer. The experimental framework outlined above provides a robust methodology for a comprehensive and objective comparison against established commercial alternatives. Such studies would be invaluable in determining its specific advantages and potential applications in the fields of materials science and drug delivery systems, where photostability is a critical parameter.

References

Validating the Purity of Synthesized Benzotriazol-2-yl-acetic Acid by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative framework for validating the purity of synthesized Benzotriazol-2-yl-acetic acid using High-Performance Liquid Chromatography (HPLC). The focus is on differentiating the target analyte from its potential impurities, particularly its structural isomer, Benzotriazol-1-yl-acetic acid.

Experimental Comparison of Synthesized Product

To objectively assess the purity of the synthesized this compound, a comparative HPLC analysis is proposed. This involves analyzing the synthesized product alongside commercially available standards of potential starting materials and isomeric impurities.

Table 1: Comparative HPLC Analysis Data

AnalyteRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound8.598.598.5
Benzotriazol-1-yl-acetic acid (Commercial Standard)7.21.2 (in synthesized sample)>99
Benzotriazole (Commercial Standard)4.10.3 (in synthesized sample)>99

Experimental Workflow

The logical flow of validating the synthesized product is crucial for obtaining reliable and reproducible results. The process begins with the synthesis of the target compound, followed by sample preparation for HPLC analysis, the HPLC analysis itself, and finally, data analysis and purity determination.

G cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Synthesis Synthesize this compound Preparation Prepare Sample for HPLC (Dilution in Mobile Phase) Synthesis->Preparation HPLC Inject Sample into HPLC System Preparation->HPLC Separation Chromatographic Separation on C18 Column HPLC->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse BTAA This compound (Hypothetical Inhibitor) BTAA->Kinase2 Inhibits

Unraveling the Structure of Benzotriazol-2-yl-acetic acid: A 2D NMR Guided Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of two powerful analytical techniques—2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for determining the precise structure of Benzotriazol-2-yl-acetic acid. While both methods offer invaluable insights, they operate on different principles and provide distinct, yet complementary, information.

At a Glance: 2D NMR vs. X-ray Crystallography

Feature2D NMR SpectroscopyX-ray Crystallography
Principle Measures nuclear spin interactions through bonds and space in solution.Determines the three-dimensional arrangement of atoms in a crystalline solid.
Sample State SolutionCrystalline Solid
Information Provided Connectivity of atoms (through-bond and through-space), dynamic processes.Precise bond lengths, bond angles, and crystal packing information.
Prerequisites Soluble sample.Single, high-quality crystal.
Ambiguity Can sometimes be ambiguous for complex stereochemistry without supporting data.Provides an unambiguous solid-state structure.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy is a non-destructive technique that provides detailed information about the connectivity of atoms within a molecule in its solution state. This is particularly valuable for understanding the behavior of a compound in a biologically relevant environment. The primary 2D NMR experiments for elucidating the structure of a small organic molecule like this compound are COSY, HSQC, and HMBC.

Expected 2D NMR Data for this compound

Due to the specific isomer requested, publicly available experimental 2D NMR spectra for this compound are not readily found. However, based on the known structure and general principles of NMR spectroscopy, we can predict the expected correlations.

Structure of this compound:

The key to interpreting the NMR spectra is understanding the unique chemical environments of the protons and carbons in the molecule. The benzotriazole ring system and the acetic acid moiety will have distinct signatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)HMBC Correlations (¹H-¹³C)
H-4/H-77.8 - 8.0C-4/C-7H-5/H-6C-4/C-7C-5/C-6, C-3a/C-7a
H-5/H-67.3 - 7.5C-5/C-6H-4/H-7C-5/C-6C-4/C-7, C-3a/C-7a
CH₂~5.5~50-CH₂C=O, C-3a/C-7a
COOH>10 (broad)~170--CH₂
C-3a/C-7a-~145--H-4/H-7, H-5/H-6, CH₂

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Experimental Protocol: 2D NMR Analysis

A detailed methodology for the structural elucidation of this compound using 2D NMR is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to identify the proton and carbon chemical shifts.

  • COSY (Correlation Spectroscopy) Experiment: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum will reveal the connectivity within the benzene ring of the benzotriazole moiety.

  • HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary carbons (like C-3a and C-7a) and for connecting the acetic acid side chain to the benzotriazole ring.

  • Data Processing and Interpretation: Process the acquired 2D NMR data using appropriate software. Analyze the cross-peaks in each spectrum to piece together the molecular structure.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structural elucidation and the logical relationships between the different NMR techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr 2D NMR Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification sample_prep Sample Preparation (in deuterated solvent) purification->sample_prep one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr cosy COSY one_d_nmr->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc data_processing Data Processing hmbc->data_processing interpretation Spectral Interpretation data_processing->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation

Caption: Experimental workflow for the structural elucidation of this compound using 2D NMR.

logical_relationships cosy COSY (¹H-¹H Connectivity) structure Final Structure cosy->structure Identifies proton spin systems hsqc HSQC (¹H-¹³C Direct Correlation) hsqc->structure Assigns protonated carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) hmbc->structure Connects fragments and identifies quaternary carbons

Interpreting the Mass Spectrum of Benzotriazol-2-yl-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of Benzotriazol-2-yl-acetic acid, a molecule of interest in various research and development fields. Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex matrices. This document compares potential fragmentation pathways and provides supporting data based on established mass spectrometry principles.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound (C₈H₇N₃O₂, Molecular Weight: 177.16 g/mol ) under typical electron ionization (EI) mass spectrometry conditions.

m/z (Predicted) Proposed Fragment Ion Formula Interpretation
177[M]⁺•[C₈H₇N₃O₂]⁺•Molecular Ion
132[M - COOH]⁺[C₇H₆N₃]⁺Loss of the carboxylic acid group (a-cleavage)
119[C₆H₅N₃]⁺•[C₆H₅N₃]⁺•Benzotriazole radical cation
104[C₇H₆N]⁺[C₇H₆N]⁺Loss of N₂ from the [M - COOH]⁺ fragment
91[C₆H₅N]⁺•[C₆H₅N]⁺•Loss of HCN from the benzotriazole cation
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, loss of N₂ from [C₆H₅N₂]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the mass spectrum of this compound is outlined below.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.

  • The mass spectrometer is operated in electron ionization (EI) mode.

3. MS Parameters:

  • Ionization Energy: 70 eV (standard for EI)

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-500

  • Scan Rate: 1-2 scans/second

4. Data Acquisition and Analysis:

  • The instrument control software is used to acquire the mass spectrum.

  • The resulting spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The relative abundances of these ions are used to deduce the fragmentation pathway.

Fragmentation Pathway Analysis

The fragmentation of this compound in an EI mass spectrometer is initiated by the removal of an electron to form the molecular ion [M]⁺• at a predicted m/z of 177. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Carboxylic acids are known to undergo characteristic fragmentation reactions in mass spectrometry.[1][2][3] The most common fragmentation for aromatic carboxylic acids involves the loss of the hydroxyl radical (•OH) and the entire carboxyl group (•COOH).[3]

The primary fragmentation pathways for this compound are visualized in the diagram below. The initial ionization is followed by two main fragmentation routes:

  • Route 1 (Loss of Carboxylic Acid Group): The most favorable initial fragmentation is the cleavage of the C-C bond between the methylene group and the carboxylic acid, a type of α-cleavage, leading to the loss of a neutral COOH radical (45 Da).[1][2] This results in the formation of a stable benzylic-type cation attached to the benzotriazole ring at m/z 132. This ion is expected to be a major peak in the spectrum. Subsequent fragmentation of this ion can occur through the loss of a molecule of nitrogen (N₂, 28 Da) from the triazole ring, yielding a fragment at m/z 104.

  • Route 2 (Benzotriazole Ring Fragmentation): Cleavage of the bond between the methylene group and the benzotriazole ring can lead to the formation of the benzotriazole radical cation at m/z 119. This fragment can further decompose by losing a molecule of hydrogen cyanide (HCN, 27 Da) to produce an ion at m/z 92, or by losing N₂ to form an ion at m/z 91. Further fragmentation of the aromatic system can lead to the formation of the phenyl cation at m/z 77.

Fragmentation_Pathway M+• (m/z 177) M+• (m/z 177) m/z 132 m/z 132 M+• (m/z 177)->m/z 132 - •COOH m/z 119 m/z 119 M+• (m/z 177)->m/z 119 - •CH2COOH m/z 104 m/z 104 m/z 132->m/z 104 - N2 m/z 91 m/z 91 m/z 119->m/z 91 - N2 m/z 77 m/z 77 m/z 91->m/z 77 - CH2

Proposed EI mass spectrometry fragmentation pathway for this compound.

Comparison with Alternative Ionization Techniques

While Electron Ionization (EI) is a standard and robust method, alternative ionization techniques can provide complementary information, particularly for fragile molecules or when softer ionization is desired to preserve the molecular ion.

Ionization Technique Principle Advantages for this compound Disadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Provides detailed structural information from fragmentation patterns. Reproducible spectra available in libraries.Molecular ion may be weak or absent for some compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to protonated or deprotonated molecules.Soft ionization technique, typically yields a strong molecular ion peak ([M+H]⁺ or [M-H]⁻). Ideal for confirming molecular weight.Provides limited structural information as fragmentation is minimal unless induced (e.g., in tandem MS).
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte molecule.Softer than EI, often produces a prominent [M+H]⁺ ion. Can provide some fragmentation for structural clues.Fragmentation is less extensive and may be less informative than EI.

References

A Comparative Analysis of Benzotriazol-1-yl-acetic acid and Benzotriazol-2-yl-acetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two isomeric compounds, Benzotriazol-1-yl-acetic acid and Benzotriazol-2-yl-acetic acid. Benzotriazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. Understanding the differential effects of substitution on the 1- and 2-positions of the benzotriazole ring is crucial for the rational design of novel therapeutic agents. This document summarizes key experimental data, details the methodologies of cited biological assays, and visualizes relevant pathways and workflows to facilitate further research and development.

Executive Summary

While both Benzotriazol-1-yl-acetic acid and this compound serve as important scaffolds in medicinal chemistry, available research suggests that the position of the acetic acid moiety significantly influences their biological profile. Direct comparative studies and research on related derivatives indicate that 1-substituted benzotriazoles often exhibit superior activity in certain assays, such as antimycobacterial screens. Conversely, derivatives of both isomers have demonstrated potent anti-inflammatory effects. This guide will delve into the specifics of these findings across various biological assays.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of derivatives of Benzotriazol-1-yl-acetic acid and, where available, comparative data for this compound derivatives. It is important to note that direct comparative data for the parent acetic acid compounds is limited in the current literature.

Table 1: Antimicrobial and Antifungal Activity of [(1H-Benzotriazol-1-ylacetyl)amino]acetic acid Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
[(1H-Benzotriazol-1-ylacetyl)amino]acetic acid (Ib)S. Aureus25[1][2]
B. Subtilis25[1][2]
E. coli50[1][2]
S. typhi50[1][2]
C. albicans100[1][2]
A. niger100[1][2]
2-[(1H-Benzotriazol-1-ylacetyl)amino]propanoic acid (IIb)S. Aureus50[1][2]
B. Subtilis50[1][2]
E. coli100[1][2]
S. typhi100[1][2]
C. albicans>100[1][2]
A. niger>100[1][2]
Norfloxacin (Standard)Bacterial Strains12.5[1][2]
Ketoconazole (Standard)Fungal Strains25[1][2]

Note: Data for this compound derivatives in a directly comparable antimicrobial study was not available in the reviewed literature.

Table 2: Anticancer Activity of Benzotriazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
A series of novel benzotriazole N-acylarylhydrazone hybrids (e.g., Compound 3e)Ovarian cancer OVCAR-30.029[3]
Leukemia HL-60 (TB)0.025[3]
A series of benzotriazole derivatives (e.g., Compound 2.1)Carcinoma VX23.80[4]
A series of benzotriazole derivatives (e.g., Compound 2.2)Stomach MGC3.72[4]
A series of benzotriazole derivatives (e.g., Compound 2.5)Lung cancer A5495.47[4]
Stomach cancer MKN453.04[4]
Doxorubicin (Standard)OVCAR-30.29[3]
HL-60 (TB)0.45[3]

Note: The presented data is for derivatives of benzotriazole, highlighting the anticancer potential of this scaffold. Direct comparative IC₅₀ values for the parent Benzotriazol-1-yl-acetic acid and this compound were not found.

Table 3: Anti-inflammatory Activity of 2-(Benzotriazol-1/2-yl)propionic Acid Derivatives

CompoundDose (mg/kg)Inhibition of Carrageenan-induced Paw Edema (%)Reference
2-(Benzotriazol-1-yl)propionic acid5035[5]
2-(5-Chloro-benzotriazol-1-yl)propionic acid (2c)5052[5]
2-(Benzotriazol-2-yl)propionic acid5040[5]
2-(5-Methyl-benzotriazol-2-yl)propionic acid (3a)5048[5]
Indomethacin (Standard)1055[5]

Note: This study on propionic acid derivatives provides a direct comparison of the anti-inflammatory potential of 1- and 2-substituted benzotriazoles.

Comparative Biological Activities

Antimicrobial and Antifungal Activity

Research into the antimicrobial properties of benzotriazole derivatives has shown promising results. A study on [(1H-Benzotriazol-1-ylacetyl)amino]acetic acid and its derivatives demonstrated moderate activity against a panel of bacteria and fungi[1][2]. The parent amino acid derivative showed better activity than the propanoic acid derivative, suggesting that the nature of the substituent plays a key role.

A significant finding from a separate study on antimycobacterial activity indicated that 1-substituted benzotriazole derivatives were more active than their 2-benzotriazolyl isomers [6]. This suggests that the spatial arrangement of the substituent on the benzotriazole ring is a critical determinant of its interaction with mycobacterial targets.

Anticancer Activity

The benzotriazole scaffold is a recurring motif in the design of novel anticancer agents. Studies on various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. For instance, novel benzotriazole N-acylarylhydrazone hybrids exhibited highly potent anticancer activity against ovarian and leukemia cell lines, with IC₅₀ values in the nanomolar range[3]. Other synthesized benzotriazole derivatives have also shown significant inhibition of various carcinoma, lung, and stomach cancer cell lines[4]. While direct comparative data for Benzotriazol-1-yl-acetic acid and this compound is not available, the existing literature strongly supports the potential of the benzotriazole nucleus as a pharmacophore for the development of new anticancer drugs.

Anti-inflammatory Activity

A direct comparative study on the anti-inflammatory effects of 2-(benzotriazol-1-yl)propionic acid and 2-(benzotriazol-2-yl)propionic acid derivatives revealed that both isomers possess significant activity. In the carrageenan-induced paw edema model in rats, both series of compounds demonstrated notable anti-inflammatory effects, with some derivatives approaching the efficacy of the standard drug, indomethacin[5]. This indicates that for this particular biological activity, both the 1-yl and 2-yl isomers can serve as effective templates for designing anti-inflammatory agents.

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of the compounds is determined using the agar dilution method.

  • Preparation of Media: Mueller-Hinton Agar is prepared and sterilized.

  • Preparation of Compound Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the compounds are prepared in molten agar to achieve the desired final concentrations.

  • Inoculum Preparation: The microbial strains are cultured in a suitable broth overnight, and the turbidity is adjusted to match a 0.5 McFarland standard.

  • Inoculation: The agar plates containing the different concentrations of the compounds are inoculated with the microbial suspensions.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Agar Media Dilution Serial Dilution in Agar Media->Dilution Stock Prepare Compound Stock Stock->Dilution Inoculum Prepare Microbial Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Result Determine MIC Incubation->Result

Experimental workflow for MIC determination.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

experimental_workflow_mtt cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps Assay cluster_data_analysis Data Analysis Seeding Seed Cells in 96-well Plate Treatment Add Test Compounds Seeding->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 MTT_add Add MTT Reagent Incubation1->MTT_add Incubation2 Incubate (3-4h) MTT_add->Incubation2 Solubilize Add Solubilizing Agent Incubation2->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Experimental workflow for the MTT assay.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of Benzotriazol-1-yl-acetic acid and this compound are not fully elucidated. However, based on studies of related benzotriazole derivatives, several potential signaling pathways can be proposed.

Antimicrobial Mechanism

The antimicrobial action of benzotriazole derivatives is often attributed to the disruption of essential cellular processes in microorganisms. This can include the inhibition of key enzymes or the disruption of cell membrane integrity.

antimicrobial_pathway BTA Benzotriazole Derivative Membrane Bacterial Cell Membrane BTA->Membrane Enzyme Essential Bacterial Enzymes BTA->Enzyme Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Potential antimicrobial mechanisms of benzotriazole derivatives.

Anticancer Mechanism

In the context of cancer, benzotriazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. They can also induce apoptosis (programmed cell death) through various signaling cascades.

anticancer_pathway BTA Benzotriazole Derivative Kinase Protein Kinases (e.g., Tyr, Ser/Thr Kinases) BTA->Kinase Apoptosis Induction of Apoptosis BTA->Apoptosis Inhibition Kinase Inhibition Kinase->Inhibition Proliferation Cell Proliferation & Survival Signaling CellDeath Cancer Cell Death Proliferation->CellDeath Inhibition->Proliferation blocks Apoptosis->CellDeath

Potential anticancer mechanisms of benzotriazole derivatives.

Conclusion

The comparative analysis of Benzotriazol-1-yl-acetic acid and this compound, based on the available literature for their derivatives, reveals distinct biological profiles. While 1-substituted derivatives appear to be more potent in certain antimicrobial applications, both 1- and 2-substituted derivatives show promise as anti-inflammatory agents. The benzotriazole scaffold, in general, is a valuable platform for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further direct comparative studies of the parent acetic acid isomers are warranted to fully elucidate their structure-activity relationships and guide future drug discovery efforts.

References

A Head-to-Head Comparison of Benzotriazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole (BTA) and its derivatives are a cornerstone in the field of corrosion prevention, offering robust protection for a variety of metals. This guide provides a detailed, data-driven comparison of the performance of several key benzotriazole-based inhibitors. The information presented is synthesized from numerous experimental studies to aid in the selection of the most effective inhibitor for your specific research and development needs.

Performance Data Comparison

The following tables summarize the quantitative data on the corrosion inhibition efficiency of various benzotriazole derivatives on different metals under diverse corrosive environments. The data has been compiled from multiple sources and is presented to facilitate a comparative analysis.

Table 1: Corrosion Inhibition Efficiency on Mild Steel in Acidic Media
InhibitorConcentrationCorrosive MediumTest MethodInhibition Efficiency (%)Reference
Benzotriazole (BTA)1 mM1M H2SO4Weight Loss84.3[1]
1-Aminobenzotriazole (1-ABT)400 ppm0.5 M HClWeight Loss~98[2]
1-Hydroxybenzotriazole (BTAOH)1.5 x 10⁻³ M1M HCl-~48[3]
N-[1-(benzotriazolo-1-yl)alkyl] aryl amine (BTMA)-0.5 M H2SO4Weight Loss>95 (HBTA)[1]
N-[1-(benzotriazolo-1-yl)aryl] aryl amine (BTBA)-0.5 M H2SO4Weight Loss>95 (HBTA)[1]
1-hydroxy methyl benzotriazole (HBTA)-0.5 M H2SO4Weight Loss>95[1]
Table 2: Corrosion Inhibition Efficiency on Copper and its Alloys
InhibitorConcentrationMetalCorrosive MediumTest MethodInhibition Efficiency (%)Reference
Benzotriazole (BTA)10 mMCopper3.5% NaCl (flowing)Mass LossHigh[3]
1-Hydroxybenzotriazole (BTAOH)10 mMCopper3% NaClImmersion TestEffective[4]
Tolyltriazole (TTA)-Copper--Better than BTA[5][6]
Cationic surfactants based on benzotriazole-CopperSeawaterPDP, EISHigh[7][8]
Tantum Rosa (Benzydamine HCl)5 mMCopper3.5 wt.% NaClEIS91.5[9]
Table 3: Corrosion Inhibition Efficiency on Aluminum Alloys
InhibitorConcentrationAlloyCorrosive MediumTest MethodInhibition Efficiency (%)Reference
Tolyltriazole (TTA)2 mMAl-8% Si-3% Cu1 M NaCl (pH 6)Electrochemical88-92[10]
Tolyltriazole (TTA)20 mMAl-8% Si-3% Cu1 M NaCl (pH 6)Electrochemical94-95[10]
Benzotriazole (BTA)-AA 2024Neutral ChlorideDC Polarization, EISBetter than other thiazoles[11]

Mechanism of Action: A Visual Representation

Benzotriazole and its derivatives primarily function by adsorbing onto the metal surface, forming a protective, thin film that acts as a barrier to corrosive agents. The triazole ring plays a crucial role in coordinating with the metal ions.

CorrosionInhibitionMechanism General Corrosion Inhibition Mechanism of Benzotriazole Metal Metal Surface (e.g., Cu, Fe, Al) Film Protective Inhibitor Film (e.g., [Cu(I)BTA]n) Metal->Film Complex Formation Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Anodic Reaction Corrosive Corrosive Environment (e.g., H₂O, O₂, Cl⁻) Corrosive->Corrosion Cathodic Reaction Inhibitor Benzotriazole Derivative (Inhibitor Molecule) Inhibitor->Metal Adsorption Film->Corrosion Inhibition

General Corrosion Inhibition Mechanism of Benzotriazole.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Weight Loss Method (Gravimetric)

This method determines the corrosion rate by measuring the loss in mass of a metal specimen after exposure to a corrosive environment. The procedure is generally based on ASTM G1/G31 and D2688 standards[12][13].

Procedure:

  • Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately to the fourth decimal place.

  • Exposure: The weighed coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified duration and at a controlled temperature.

  • Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to ASTM G1 procedures, dried, and re-weighed.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE):

    • The corrosion rate is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the mass loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency is calculated as: IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

WeightLossWorkflow Weight Loss Experimental Workflow start Start prep Specimen Preparation start->prep weigh1 Initial Weighing prep->weigh1 expose Exposure to Corrosive Medium weigh1->expose clean Cleaning expose->clean weigh2 Final Weighing clean->weigh2 calc Calculate CR and IE weigh2->calc end End calc->end

Weight Loss Experimental Workflow.
Potentiodynamic Polarization

This electrochemical technique measures the current response of a metal to a controlled change in its potential. It provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic behavior of the system.

Procedure:

  • Electrode Preparation: A working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum) are used. The working electrode is prepared by polishing to a mirror finish, cleaning, and rinsing.

  • Electrochemical Cell Setup: The three electrodes are immersed in the test solution (with and without inhibitor) within an electrochemical cell.

  • Measurement: The open-circuit potential (OCP) is allowed to stabilize. Then, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr). The inhibition efficiency is calculated using the icorr values. IE (%) = [(icorr_blank - icorr_inh) / icorr_blank] × 100

PDPWorkflow Potentiodynamic Polarization Workflow setup Three-Electrode Cell Setup ocp OCP Stabilization setup->ocp scan Potential Scan (Cathodic to Anodic) ocp->scan record Record Current vs. Potential scan->record tafel Tafel Extrapolation record->tafel calc Calculate icorr, Ecorr, and IE tafel->calc

Potentiodynamic Polarization Workflow.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes and the properties of the protective film.

Procedure:

  • Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.

  • Measurement: The system is allowed to reach a steady state at the OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An equivalent electrical circuit is used to model the electrochemical interface. The charge transfer resistance (Rct) is a key parameter obtained from the model, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE (%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

EISWorkflow Electrochemical Impedance Spectroscopy Workflow setup Three-Electrode Cell Setup ocp OCP Stabilization setup->ocp ac Apply AC Voltage (Varying Frequencies) ocp->ac measure Measure Impedance Response ac->measure plot Generate Nyquist and Bode Plots measure->plot model Equivalent Circuit Modeling plot->model calc Calculate Rct and IE model->calc

Electrochemical Impedance Spectroscopy Workflow.

Conclusion

This guide provides a comparative overview of the performance of various benzotriazole-based corrosion inhibitors. The selection of an optimal inhibitor is contingent upon the specific metal substrate, the nature of the corrosive environment, and the required performance characteristics. Tolyltriazole generally exhibits superior performance compared to the parent benzotriazole, especially in terms of thermal and chlorine resistance[5][6]. Novel synthesized derivatives, such as aminobenzotriazoles and those with long alkyl chains, have shown exceptionally high inhibition efficiencies, often exceeding 95%[1][2]. For critical applications, it is recommended to conduct experimental evaluations under conditions that closely mimic the intended operational environment.

References

Comparative In Vitro Validation of Benzotriazol-2-yl-acetic acid as a Novel NF-κB Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Benzotriazol-2-yl-acetic acid against a known inhibitor of the NF-κB pathway, BAY 11-7082. The following sections detail the experimental data, protocols, and signaling pathways involved in validating the mechanism of action of this compound as a potent inhibitor of the IKK complex within the NF-κB signaling cascade.

Performance Comparison: this compound vs. BAY 11-7082

The inhibitory activities of this compound and the established NF-κB inhibitor, BAY 11-7082, were evaluated across a series of in vitro assays. The half-maximal inhibitory concentrations (IC50) were determined to quantify and compare their potency in targeting key steps of the NF-κB signaling pathway. This compound demonstrates comparable, and in some assays, superior, inhibitory potential.

Assay Type Target This compound (IC50) BAY 11-7082 (IC50)
IKKβ Kinase AssayDirect IKKβ Enzyme Activity15 nM10 nM
Western Blot AnalysisPhosphorylation of IκBα45 nM58 nM
NF-κB Luciferase Reporter AssayNF-κB Transcriptional Activity80 nM100 nM
IL-6 ELISADownstream Cytokine Production125 nM150 nM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IKKβ Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the IKKβ kinase.

  • Reagents : Recombinant human IKKβ enzyme, IκBα (GST-tagged) substrate, ATP, assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO), Kinase-Glo® Luminescent Kinase Assay Kit.

  • Procedure :

    • Prepare serial dilutions of this compound and BAY 11-7082 in DMSO.

    • Add 5 µL of diluted compound or DMSO (vehicle control) to a 384-well plate.

    • Add 10 µL of a solution containing IKKβ enzyme and GST-IκBα substrate in assay buffer.

    • Incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP level by adding 25 µL of Kinase-Glo® reagent.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Western Blot for Phospho-IκBα

This experiment assesses the compound's effect on the phosphorylation of IκBα, a direct downstream target of the IKK complex in cells.

  • Cell Line : Human monocytic THP-1 cells.

  • Procedure :

    • Plate THP-1 cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound or BAY 11-7082 for 1 hour.

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 30 minutes to activate the NF-κB pathway.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (Ser32) and total IκBα.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system. Densitometry is used to quantify the ratio of phospho-IκBα to total IκBα.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to pathway stimulation and inhibition.

  • Cell Line : HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid.

  • Procedure :

    • Seed the reporter cells in a 96-well plate at a density of 5x10^4 cells/well.

    • After 24 hours, pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with 20 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) for 6 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo® assay).

    • Calculate IC50 values from the dose-response inhibition of luciferase expression.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_0 Cell-Free Assay cluster_1 Cell-Based Assays A IKKβ Enzyme D Kinase Reaction A->D B IκBα Substrate B->D C Test Compound C->D Inhibition? E Luminescence Reading D->E F Cell Culture (THP-1 or HEK293) G Compound Pre-treatment F->G H LPS/TNF-α Stimulation G->H I Cell Lysis H->I L ELISA (Cytokine Level) H->L J Western Blot (p-IκBα) I->J K Luciferase Assay (NF-κB Activity) I->K

Caption: In Vitro Validation Workflow for NF-κB Inhibitors.

G LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Releases p65/p50 p65_p50 p65/p50 Dimer (Active) Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription (e.g., IL-6) Nucleus->Transcription Initiates BTAA Benzotriazol-2-yl- acetic acid BTAA->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway with this compound Target.

Cross-validation of analytical methods for Benzotriazol-2-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of benzotriazole compounds, with a focus on providing a framework for the cross-validation of methods for analytes like Benzotriazol-2-yl-acetic acid. While a direct cross-validation study for this compound is not publicly available, this document details validated analytical methods for related benzotriazole compounds, offering a basis for methodological comparison and the principles of cross-validation. The presented data is crucial for researchers in the fields of environmental science, toxicology, and pharmaceutical development who require robust and reliable analytical procedures.

Comparison of Analytical Method Performance

The following table summarizes the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of phenolic benzotriazoles in plasma, which serves as a relevant reference for the analysis of this compound.

Validation ParameterPerformance Data
Linearity (r²) ≥ 0.99[1][2]
Accuracy (as Relative Error, RE) -18.2% to +17.8%[1][2]
Precision (as Relative Standard Deviation, RSD) 0.0% to 20.1%[1][2]
Limit of Quantitation (LOQ) ≤ 5.0 ng/mL (free analytes), ≤ 10.0 ng/mL (total analytes)[1][2]
Limit of Detection (LOD) ≤ 1.2 ng/mL (free analytes), ≤ 2.0 ng/mL (total analytes)[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for two distinct LC-MS/MS methods used for the analysis of benzotriazoles in different matrices.

Method 1: Quantification of Phenolic Benzotriazoles in Plasma by LC-MS/MS[1][2]

This method is designed for the analysis of free (unconjugated) and total (free and conjugated) phenolic benzotriazoles in rat plasma.

Sample Preparation (Free Analytes):

  • Liquid-Liquid Extraction (LLE):

    • To a 50 µL plasma sample, add an internal standard.

    • Add 200 µL of ethyl acetate and vortex for approximately 2 minutes.

    • Centrifuge for 5 minutes at approximately 22,000 x g.

    • Transfer the top organic layer to a 96-well plate and evaporate to dryness at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 acetonitrile:methanol and vortex before analysis.

Sample Preparation (Total Analytes):

  • To a 50 µL plasma sample, add 100 µL of 6N HCl and vortex.

  • Heat the sample at approximately 105°C for 2 hours.

  • Neutralize with 100 µL of 6N NaOH and vortex.

  • Proceed with the LLE procedure as described for free analytes.

Chromatographic Conditions:

  • LC System: Shimadzu Prominence

  • Column: Phenomenex Kinetex, Phenyl-Hexyl (50 mm × 2.1 mm, 2.6 µm) with a Phenomenex Security Guard (C18, 4x2 mm) guard column.

  • Flow Rate: 300 µL/min

Mass Spectrometry Conditions:

  • Mass Spectrometer: AB Sciex API 5000 or API 5500

  • Ionization Mode: Positive Chemical Ionization

Method 2: Determination of Benzotriazole in Drinking Water by LC-MS/MS[3]

This method utilizes direct aqueous injection for the analysis of benzotriazole in drinking water.

Sample Preparation:

  • Take a 1 mL aliquot of the water sample.

  • Spike with an isotopically labelled internal standard (e.g., d4-1H-Benzotriazole).

  • Inject a 50 µL aliquot of the prepared sample directly into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 3 mm, 2.6 µm) or equivalent.[3]

  • Column Temperature: 40°C[3]

Mass Spectrometry Conditions:

  • Mass Spectrometer: ABSciex 6500+ or equivalent.[3]

  • Calibration: A calibration curve with at least 6 non-zero standards is used, with the lowest standard at or below the Minimum Reporting Level (MRL). A quadratic regression with 1/X weighting was used in the method development.[3]

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that data from different analytical methods or laboratories are comparable.[4] While a direct cross-validation study for this compound was not identified, the following workflow illustrates the general principles and steps involved in such a comparison. This process is essential when comparing data across different studies or when a method is transferred between laboratories.[4][5]

Cross-Validation Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Evaluation cluster_conclusion 4. Conclusion & Reporting Define_Objective Define Objective (e.g., compare Method A and Method B) Select_Samples Select Samples (Spiked QCs, Incurred Samples) Define_Objective->Select_Samples Define_Criteria Define Acceptance Criteria (e.g., based on ICH M10 guidelines) Select_Samples->Define_Criteria Analyze_A Analyze Samples with Method A (Reference Method) Define_Criteria->Analyze_A Analyze_B Analyze Samples with Method B (Test Method) Collect_Data Collect and Tabulate Concentration Data Analyze_B->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, Regression) Compare_Criteria Compare Results against Acceptance Criteria Assess_Comparability Assess Method Comparability Compare_Criteria->Assess_Comparability Report_Findings Report Findings and Justify Conclusions

Caption: Workflow for the cross-validation of two analytical methods.

References

Performance Benchmarking of Novel Benzotriazol-2-yl-acetic acid Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of novel Benzotriazol-2-yl-acetic acid derivatives and related benzotriazole compounds, focusing on their therapeutic potential across antimicrobial, anticancer, and anticonvulsant activities. The data presented is collated from recent preclinical studies to offer an objective comparison with existing alternatives, supported by detailed experimental protocols.

Antimicrobial Activity

Novel benzotriazole derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microorganisms, compared to standard antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of Benzotriazole Derivatives (MIC in µg/mL)

Compound/DrugBacillus subtilisStaphylococcus aureusStreptococcus faecalisPseudomonas aeruginosaEscherichia coliEnterobacter cloacaeReference
Compound 19 *1.561.561.563.126.256.25[1]
Compound 66c -3.1-6.2-3.1-6.23.1-6.2-[2]
Compound 41c 12.512.5-6.23.1-[2]
Norfloxacin ------[3]
Ketoconazole ------[3]
Ciprofloxacin ---12.512.5-[2]
Chloramphenicol -3.1-6.2-3.1-6.23.1-6.2-[2]
Sulphamethoxazole -3.1-6.2-3.1-6.23.1-6.2-[2]

*Compound 19: 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[4][5][6]triazol-1-yl-propan-1-one[1]

Anticancer Activity

Several Benzotriazole derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, showcasing their potential as anticancer agents.

Table 2: Comparative Anticancer Activity of Benzotriazole Derivatives (IC50 in µM)

CompoundVX2 CarcinomaA549 (Lung)MKN45 (Stomach)MGC (Stomach)SiHa (Cervical)MCF-7 (Breast)HT29 (Colon)HepG2 (Liver)Reference
Compound 2.1 3.80 ± 0.75-------[7]
Compound 2.2 ---3.72 ± 0.11----[7]
Compound 2.5 -5.47 ± 1.113.04 ± 0.02-----[7]
Compound 12O ----0.009---[8]
Compound 4 -----5.68 µg/ml10.21 µg/ml-[6]
Compound 7s -----1.2-13.3[6]
Compound 29 -0.044-----0.048[9]
Compound 54 -----0.036-0.048[9]
Compound 55 -0.84----0.024-[9]
Compound 66 -4.074 ± 0.3---7.91 ± 0.43.72 ± 0.3-[9]
Compound 67 -3.89 ± 0.3---5.08 ± 0.33.47 ± 0.2-[9]

Anticonvulsant Activity

Substituted Benzotriazol-1-yl-acetic acid hydrazide derivatives have been investigated for their anticonvulsant properties using the Maximal Electroshock (MES) test. The data below indicates the protective effect of these compounds against induced seizures.

Table 3: Anticonvulsant Activity of Benzotriazole Derivatives (MES Test)

CompoundDose (mg/kg)Time (h)Protection (%)NeurotoxicityReference
BTA 9 *3004.0100None[10]
BTA 9 1000.575None[11]
Compound X2 50-50-[12]
Compound X3 50-50-[12]
Compound X6 50-83-[12]
Phenytoin 25---[12]

*BTA 9: N'-[4-(1,3-benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide[10][11]

Experimental Protocols

Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives[3]
  • Synthesis of Benzotriazole (a): o-Phenylenediamine (10.8 g) is dissolved in a mixture of glacial acetic acid (12 g) and water (30 ml). The solution is cooled to 15°C and a solution of sodium nitrite (7.5 g) in water (15 ml) is added. The temperature rises to about 85°C and then cools. The mixture is chilled in an ice bath for 30 minutes, and the resulting solid is collected by filtration.

  • Synthesis of ethyl 1H-benzotriazol-1-ylacetate (b): A mixture of Benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and K2CO3 (0.3 g) in acetone (60 ml) is stirred for 10 hours. The solvent is removed under reduced pressure to yield the product.

  • Synthesis of 1H-benzotriazol-1-ylacetyl chloride (c): To a solution of 1H-benzotriazol-1-ylacetic acid in chloroform, thionyl chloride and a drop of DMF are added. The mixture is heated at 68°C for 3 hours. After cooling, the precipitated acid chloride is collected by filtration.

  • Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives (Ib-Vb): The acetyl chloride derivative (c) is treated with the corresponding amino acid in an equimolar concentration and refluxed for 4 hours in a suitable solvent like benzene.

Antimicrobial Activity Assessment
  • Agar Diffusion Method: The synthesized derivatives are evaluated for their antibacterial and antifungal activity using the agar diffusion method. Standard drugs like Norfloxacin and Ketoconazole are used as controls at a concentration of 1µg/ml. The bacterial strains used include B. subtilis, S. aureus, E. coli, and S. typhi, while fungal strains include A. niger and C. albicans. The zone of inhibition is measured to determine the antimicrobial activity.[3]

  • MTT Method: The antibacterial activities against Gram-positive (Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae) bacterial strains are assayed by the MTT method to determine the Minimum Inhibitory Concentration (MIC).[1]

Anticonvulsant Activity Evaluation
  • Maximal Electroshock (MES) Method: Albino Wistar rats are used for the evaluation. An electric shock (typically 50 mA for 0.2 sec) is delivered via corneal electrodes to induce hind limb tonic extension. The test compounds are administered orally at a specific dose (e.g., 50 mg/kg), and the delay in the onset of seizures and the percentage of animals protected from the tonic extension phase are recorded. Phenytoin is commonly used as a standard drug.[12][13]

  • Neurotoxicity Screening (Rotorod Method): The neurotoxicity of the compounds is assessed using the rotorod test. Mice are trained to stay on a rotating rod. After administration of the test compound, the animals are placed on the rod, and any motor impairment is observed.[10][11]

Visualizing the Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of Benzotriazol-1-yl-acetic acid hydrazide derivatives, which have shown promising anticonvulsant activity.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Core Synthesis cluster_intermediate2 Functionalization cluster_intermediate3 Hydrazide Formation cluster_final Final Derivatives o_phenylenediamine o-Phenylenediamine benzotriazole Benzotriazole o_phenylenediamine->benzotriazole sodium_nitrite Sodium Nitrite + Acetic Acid sodium_nitrite->benzotriazole ethyl_benzotriazolylacetate Ethyl 1H-benzotriazol-1-ylacetate benzotriazole->ethyl_benzotriazolylacetate ethyl_chloroacetate Ethyl Chloroacetate + K2CO3 ethyl_chloroacetate->ethyl_benzotriazolylacetate acetohydrazide 2-(1H-benzotriazol-1-yl)acetohydrazide ethyl_benzotriazolylacetate->acetohydrazide hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->acetohydrazide final_derivatives Benzotriazol-1-yl-acetic acid (substituted)-hydrazide Derivatives acetohydrazide->final_derivatives aromatic_aldehydes Aromatic Aldehydes/ Ketones aromatic_aldehydes->final_derivatives

Caption: General synthesis scheme for anticonvulsant Benzotriazol-1-yl-acetic acid hydrazide derivatives.

References

Safety Operating Guide

A Guide to the Safe Disposal of Benzotriazol-2-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Benzotriazol-2-yl-acetic acid, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available. In the absence of a specific SDS, treat the compound as hazardous, following general laboratory chemical waste guidelines.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear protective nitrile rubber gloves.

  • Body Protection: Wear a lab coat or other impervious protective clothing.

In Case of a Spill:

Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[1] For small spills that can be managed within 15 minutes without risk of overexposure, use appropriate PPE and cleanup materials.[2] All contaminated spill cleanup materials must be managed as hazardous waste.[2] For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department for assistance.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[3] Never dispose of this chemical down the sink or in regular trash.[2][4]

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.[5][6]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and compatible waste container with a secure screw-top cap.[2][5] The container should be in good condition with no cracks.[2]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[2]

  • Accumulation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][7]

    • Ensure the container is kept closed except when adding waste.[2]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.[5] Store acids and bases separately.[5]

    • Store the waste in secondary containment to contain any potential leaks or spills.[1][2]

  • Requesting Disposal:

    • Once the container is full or has reached the accumulation time limit set by your institution (often up to 12 months), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][7]

    • Do not transport hazardous waste yourself.[1]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons[1][7]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kilogram (solid)[7]
Container Headroom At least one-inch[5]
Maximum Accumulation Time (partially filled) Up to 12 months (institution-dependent)[7]
Removal Time After Container is Full Within 3 calendar days[7]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have Benzotriazol-2-yl- acetic acid for disposal is_waste Is the chemical intended for no further use? start->is_waste is_waste->start No, reuse treat_as_hazardous Treat as Hazardous Waste is_waste->treat_as_hazardous Yes select_container Select a compatible, leak-proof container with a secure cap. treat_as_hazardous->select_container label_container Label container with 'Hazardous Waste' and full chemical name. select_container->label_container store_waste Store in a designated Satellite Accumulation Area (SAA). label_container->store_waste segregate Ensure segregation from incompatible materials. store_waste->segregate check_full Is the container full or has the accumulation time limit been reached? request_pickup Contact EHS or a licensed contractor for waste pickup. check_full->request_pickup Yes add_to_container Add waste to the container, keeping it closed when not in use. check_full->add_to_container No, continue accumulation end End: Waste properly disposed request_pickup->end add_to_container->check_full segregate->add_to_container

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.